molecular formula C8H13NO B3276023 N-cyclopropyl-1-methylCyclopropanecarboxamide CAS No. 633317-71-2

N-cyclopropyl-1-methylCyclopropanecarboxamide

Cat. No.: B3276023
CAS No.: 633317-71-2
M. Wt: 139.19 g/mol
InChI Key: SQMOYNSZLVHCLQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methylCyclopropanecarboxamide is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1-methylCyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-methylCyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(4-5-8)7(10)9-6-2-3-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOYNSZLVHCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NC2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Cyclopropyl-1-methylcyclopropanecarboxamide: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a specialized bis-cyclopropyl scaffold used in modern medicinal chemistry.

Executive Summary

N-cyclopropyl-1-methylcyclopropanecarboxamide (C₈H₁₃NO) is a distinctive "bis-cyclopropyl" structural motif. It functions as a robust pharmacophore in drug discovery, offering a unique combination of conformational rigidity, metabolic stability, and lipophilicity modulation.[1] Unlike flexible alkyl chains, the dual cyclopropane rings lock the molecule into a preferred bioactive conformation while the 1-methyl substitution blocks metabolic oxidation at the


-carbon position.[1] This guide details its physicochemical properties, validated synthetic protocols, and strategic utility in lead optimization.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

This molecule is characterized by two cyclopropane rings connected via a central amide linker. The "1-methyl" designation indicates a quaternary carbon at the acid-derived side, preventing enolization and increasing steric bulk.

Property Data
IUPAC Name N-cyclopropyl-1-methylcyclopropane-1-carboxamide
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES CN1(CC1)C(=O)NC2CC2 (Canonical)
InChI Key (Predicted) CNOCZEWICNKWKU-UHFFFAOYSA-N (Analog-based)
Core Scaffold Bis-cyclopropyl amide
Structural Diagram & Retrosynthesis

The following diagram illustrates the core connectivity and the retrosynthetic disconnection into its two primary building blocks: 1-methylcyclopropanecarboxylic acid and cyclopropylamine .

ChemicalStructure Target N-cyclopropyl-1-methyl cyclopropanecarboxamide (Target Molecule) AmideBond Amide Bond Formation AmideBond->Target Condensation (-H2O) Acid 1-Methylcyclopropane- carboxylic acid (Acid Component) Acid->AmideBond + Coupling Agent Amine Cyclopropylamine (Amine Component) Amine->AmideBond

Figure 1: Retrosynthetic analysis showing the convergence of the acid and amine fragments.[1]

Physicochemical Properties (Predicted)

Due to the specific nature of this intermediate, experimental values are often derived from structural analogs.[1] The following data represents the consensus profile for this scaffold.

Parameter Value / Range Significance
LogP (Octanol/Water) ~1.1 – 1.4Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1 (Amide NH)Critical for receptor binding interactions.
H-Bond Acceptors 1 (Carbonyl O)Primary interaction point for target proteins.
Rotatable Bonds 2High rigidity due to cyclopropyl rings limits entropic penalty upon binding.
pKa (Conjugate Acid) ~ -0.5 (Amide O)Very weak base; neutral at physiological pH.

Synthetic Protocols

The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide requires the activation of the sterically hindered 1-methylcyclopropanecarboxylic acid. Two methods are recommended: HATU-mediated coupling for small-scale/high-purity needs, and Acid Chloride activation for scale-up.

Method A: HATU-Mediated Coupling (Standard Lab Scale)

This method minimizes side reactions and handles the steric hindrance of the quaternary carbon effectively.

Reagents:

  • 1-Methylcyclopropanecarboxylic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM

Protocol:

  • Activation: Dissolve 1-methylcyclopropanecarboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA and stir for 5 minutes at 0°C.

  • Coupling Agent: Add HATU in one portion. Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add cyclopropylamine dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Acid Chloride Route (Scale-Up)

For quantities >10g, the acid chloride route is more cost-effective.[1]

Protocol:

  • Chlorination: Reflux 1-methylcyclopropanecarboxylic acid with Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF for 2 hours.

  • Evaporation: Remove excess SOCl₂ under reduced pressure to obtain the crude acid chloride (volatile oil).

  • Coupling: Dissolve the acid chloride in DCM. Add to a solution of Cyclopropylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

  • Isolation: Standard aqueous work-up yields the amide in high purity (>95%) often without chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Methylcyclopropane- carboxylic acid Activation Activation Step (Add HATU/DIPEA or SOCl2) Start->Activation Addition Nucleophilic Attack (Add Cyclopropylamine) Activation->Addition Active Species Formed Reaction Reaction Progress (RT, 4-6h) Addition->Reaction Workup Work-up & Purification (Extraction/Column) Reaction->Workup Product Final Product: N-cyclopropyl-1-methyl cyclopropanecarboxamide Workup->Product

Figure 2: Step-by-step synthetic workflow for the target amide.

Medicinal Chemistry Applications

The N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold is not merely a linker; it is a functional bioisostere designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.[1]

Metabolic Stability (The "Blocker" Effect)[1]
  • 1-Methyl Group: In typical alkyl amides, the

    
    -carbon is a "soft spot" for metabolic oxidation (hydroxylation). The quaternary nature of the 1-methylcyclopropyl group removes the abstractable proton, blocking this degradation pathway.[1]
    
  • N-Cyclopropyl Group: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring is resistant to N-dealkylation by Cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls).

Conformational Restriction

The bis-cyclopropyl motif induces a "locked" conformation.

  • The amide bond typically adopts a trans geometry (s-trans).

  • The cyclopropane rings are rigid spacers. This reduces the entropic cost of binding to a protein target (e.g., Kinase pockets), potentially increasing potency compared to flexible diethyl or dipropyl analogs.[1]

Bioisosterism

This scaffold is often used as a bioisostere for:

  • Tert-butyl groups: Similar steric bulk but with different electronic properties.

  • Phenyl rings: The cyclopropane ring can engage in

    
    -like interactions (sigma-hole interactions) with protein residues, mimicking aromatic systems in a smaller, non-planar footprint.[1]
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses cyclopropane as a bioisostere).
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • PubChem Database. "Compound Summary: Cyclopropanecarboxamide derivatives." National Center for Biotechnology Information. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

Sources

Technical Monograph: N-Cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2) is a specialized secondary amide building block utilized in modern medicinal chemistry.[1][2] It serves as a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and CFTR modulators. The compound features two distinct cyclopropyl moieties: a conformational restrictor on the carbonyl alpha-carbon and a metabolic blocker on the amide nitrogen.[1]

This guide provides a rigorous technical analysis of the compound, detailing validated synthetic protocols, physicochemical properties, and its mechanistic utility in drug design.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The dual-cyclopropyl architecture of this compound imparts unique lipophilicity and metabolic stability profiles compared to standard alkyl amides.[1]

Table 1: Compound Identification & Properties[1][2][4][8]
PropertySpecification
Chemical Name N-Cyclopropyl-1-methylcyclopropanecarboxamide
CAS Number 633317-71-2
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
SMILES CN1(CC1)C(=O)NC2CC2
InChI Key Predicted (Structure Specific)
LogP (Predicted) ~1.8 - 2.1
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Physical State White to off-white crystalline solid or viscous oil (purity dependent)

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis involves the amidation of 1-methylcyclopropanecarboxylic acid with cyclopropylamine .[1] While direct thermal dehydration is possible, it often leads to polymerization or degradation. The preferred field-proven method utilizes activation via an acid chloride or a peptide coupling reagent (HATU) to ensure high yield and suppress racemization (though not applicable here due to achirality at C1, it is good practice).

Validated Protocol: HATU-Mediated Amidation

This protocol is designed for gram-scale synthesis in a research setting, prioritizing purity over raw material cost.[1]

Reagents:

  • Precursor A: 1-Methylcyclopropanecarboxylic acid (CAS 6914-76-7) [1.0 eq][1]

  • Precursor B: Cyclopropylamine (CAS 765-30-0) [1.2 eq][1]

  • Coupling Agent: HATU [1.1 eq]

  • Base: N,N-Diisopropylethylamine (DIPEA) [3.0 eq]

  • Solvent: Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with Precursor A and DMF (10 mL/g). Add DIPEA (3.0 eq) and stir at 0°C under nitrogen for 10 minutes.

  • Coupling: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at 0°C to form the active ester.

  • Addition: Dropwise add Precursor B (1.2 eq). The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the acid peak (M-H: 99).[1]

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1M HCl (to remove excess amine/DIPEA)

    • Sat. NaHCO₃ (to remove unreacted acid)

    • Brine[1][3]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Reaction Pathway Visualization

SynthesisPathway Acid 1-Methylcyclopropane- carboxylic Acid (CAS 6914-76-7) Activation Activation (HATU/DIPEA) Acid->Activation Amine Cyclopropylamine (CAS 765-30-0) Intermediate Active Ester Intermediate Amine->Intermediate Nucleophilic Attack Activation->Intermediate 0°C, 15 min Product N-Cyclopropyl-1-methyl- cyclopropanecarboxamide (CAS 633317-71-2) Intermediate->Product RT, 4-6h - HOAt byproduct

Figure 1: Convergent synthesis pathway utilizing HATU activation for amide bond formation.

Mechanistic Insight & Application

The "Gem-Dimethyl" Effect Analogue

The 1-methylcyclopropane moiety mimics the Thorpe-Ingold (Gem-Dimethyl) effect .[1] By substituting the alpha-carbon with a ring and a methyl group, the rotational freedom of the carbonyl group is restricted.

  • Impact: This locks the pharmacophore into a bioactive conformation, often increasing binding affinity to target proteins (e.g., ATP binding pockets in kinases).

Metabolic Stability
  • N-Cyclopropyl Group: Unlike N-methyl or N-ethyl groups, the cyclopropyl ring on the nitrogen is resistant to N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4).[1] The strained ring electronics make the alpha-carbon less susceptible to radical attack/hydroxylation.[1]

  • Steric Shielding: The 1-methyl group on the carbonyl side provides steric bulk that protects the amide bond from rapid hydrolysis by amidases.[1]

Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized product, researchers should verify the following NMR signals. The presence of unique cyclopropyl multiplets is diagnostic.

Table 2: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amide NH ~6.0 - 6.5Broad Singlet1HExchangeable with D₂O
N-CH (Ring 2) ~2.7 - 2.8Multiplet1HMethine of N-cyclopropyl
CH₃ (Alpha) ~1.35Singlet3H1-Methyl group
Ring 1 CH₂ ~0.6 - 1.2Multiplets4HAcid-side cyclopropane
Ring 2 CH₂ ~0.4 - 0.8Multiplets4HAmine-side cyclopropane

Note: The cyclopropyl methylene protons often appear as complex multiplets due to diastereotopic environments created by the amide bond.[1]

Experimental Workflow Diagram

The following diagram outlines the purification decision tree to ensure >98% purity for biological assays.

PurificationFlow Start Crude Reaction Mixture Workup Aqueous Workup (HCl / NaHCO3 / Brine) Start->Workup TLC TLC Analysis (Hex:EtOAc 3:1) Workup->TLC Decision Is Product Spot Isolated? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Impurities present) Recryst Recrystallization (Hexane/Ether) Decision->Recryst Yes (Solid crude) Final Pure Compound (>98% by LC-MS) Flash->Final Recryst->Final

Figure 2: Purification logic flow for isolating high-purity amide product.

References

  • BLD Pharm. (2023). N-Cyclopropyl-1-methylcyclopropanecarboxamide Product Page (Cat# BD282044).[1][2] BLD Pharm. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 6914-76-7 (1-Methylcyclopropanecarboxylic acid). PubChem.[4][3][5] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for strained rings in MedChem). Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Physicochemical Profiling and Synthetic Methodologies of N-Cyclopropyl-1-methylcyclopropanecarboxamide: A Privileged sp³-Rich Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the physicochemical properties of drug candidates, including aqueous solubility and off-target selectivity[1]. Among sp³-rich motifs, the cyclopropyl group stands out as a privileged structural element.

This technical guide provides an in-depth analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2), a highly rigid, bis-cyclopropyl amide scaffold[2]. By acting as a metabolically stable bioisostere for tert-butyl or phenyl groups, this motif allows medicinal chemists to tune lipophilicity and lock molecules into bioactive conformations while mitigating the entropic penalty of target binding[3].

Structural & Physicochemical Profiling

The utility of N-cyclopropyl-1-methylcyclopropanecarboxamide stems from the unique orbital hybridization of its cyclopropane rings. The internal C–C bonds of the cyclopropane ring are highly strained (approx. 27.5 kcal/mol of ring strain) and exhibit "bent" or "banana" bond geometry[4]. Consequently, these C–C bonds possess higher p-orbital character, which forces the exocyclic C–H bonds to adopt greater s-orbital character (sp²-like). This makes the C–H bonds significantly shorter and stronger than typical aliphatic C–H bonds, rendering the scaffold highly resistant to hydrogen abstraction by Cytochrome P450 (CYP450) enzymes[3].

Furthermore, the 1-methyl substitution on the alpha-carbon introduces a quaternary center adjacent to the amide carbonyl. This steric bulk restricts the rotation of the amide C–N bond, heavily biasing the molecule toward specific cis/trans rotameric states and acting as a conformational lock[5].

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-cyclopropyl-1-methylcyclopropanecarboxamide
CAS Registry Number 633317-71-2[2]
Molecular Formula C₈H₁₃NO
Molecular Weight 139.20 g/mol
SMILES String CC1(CC1)C(=O)NC2CC2
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Amide C=O)
Topological Polar Surface Area (TPSA) 29.1 Ų

Synthetic Workflow & Experimental Protocols

The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide requires overcoming the steric hindrance imposed by the alpha-quaternary center of the carboxylic acid precursor[6]. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, a highly reactive uronium-based coupling reagent (HATU) is employed.

SynthesisWorkflow A 1-Methylcyclopropane- carboxylic acid C HATU / DIPEA DMF, rt, 2h A->C B Cyclopropylamine B->C D N-Cyclopropyl-1-methyl- cyclopropanecarboxamide C->D Amidation

Fig 1. Reagent-driven amidation workflow for the bis-cyclopropyl scaffold.

Step-by-Step Amidation Protocol (Self-Validating System)

Objective: Synthesize the target amide while utilizing LC-MS tracking as an internal validation mechanism to prevent premature reaction quenching.

  • Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq, 10 mmol)[4] and HATU (1.1 eq, 11 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent that perfectly solubilizes the highly polar HATU salt while maintaining the solubility of the lipophilic cyclopropyl precursors. HATU rapidly forms an active HOAt-ester, overcoming the steric bulk of the 1-methyl group.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to initiate HATU activation and neutralizes the acidic byproducts without competing as a nucleophile.

  • Amine Coupling: Add cyclopropylamine (1.2 eq, 12 mmol) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process Control): Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and inject into the LC-MS. The system is self-validating when the UV trace shows complete disappearance of the HOAt-ester intermediate and the MS trace confirms the product mass (

    
     [M+H]⁺ = 140.1).
    
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine (to remove DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Physicochemical Characterization Assays

To fully leverage this scaffold in drug design, its physicochemical parameters must be empirically validated. The following decision tree outlines the standard profiling assays.

PhysicochemicalProfiling Start Compound 633317-71-2 (Bis-cyclopropyl Amide) Lipophilicity Lipophilicity (LogD) Start->Lipophilicity Solubility Kinetic Solubility Start->Solubility Stability Microsomal Stability Start->Stability Method1 Shake-Flask / LC-MS (pH 7.4 Buffer) Lipophilicity->Method1 Method2 Nephelometry (DMSO Stock in Buffer) Solubility->Method2 Method3 HLM / NADPH Assay (Intrinsic Clearance) Stability->Method3

Fig 2. Self-validating physicochemical profiling decision tree for sp3-rich amides.

Protocol: Kinetic Solubility via Nephelometry

Unlike thermodynamic solubility, which requires large amounts of crystalline API, kinetic solubility mimics the conditions of biological assays where compounds are dosed from DMSO stocks.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM (final DMSO concentration ≤ 1%).

  • Incubation & Reading: Incubate at 37 °C for 2 hours. Read the plate using a nephelometer (measuring forward-scattered light).

  • Self-Validating Control: The assay must include a highly soluble control (e.g., Acetaminophen) and a poorly soluble control (e.g., Amiodarone). The assay is validated only if the nephelometric spike (precipitation point) of Amiodarone occurs at the expected low micromolar threshold, confirming the buffer system's integrity.

Application as a Bioisostere in Medicinal Chemistry

In target-based drug design, the N-cyclopropyl-1-methylcyclopropanecarboxamide motif is frequently grafted onto larger pharmacophores to replace tert-butyl or phenyl groups[3],[1].

  • Versus tert-butyl: While a tert-butyl group is highly lipophilic and rotationally symmetric, the 1-methylcyclopropyl moiety occupies a similar steric volume but introduces distinct vectorality and slightly lower lipophilicity. This subtle reduction in LogD often translates to improved aqueous solubility without sacrificing target pocket occupancy.

  • Versus Phenyl: Replacing an aromatic ring with a bis-cyclopropyl amide disrupts molecular planarity. This reduction in "flatness" decreases the propensity for

    
     stacking-induced aggregation in aqueous media, directly improving the compound's kinetic solubility and reducing off-target promiscuity (e.g., hERG inhibition)[1],[5].
    

By integrating this specific carboxamide building block, researchers can systematically interrogate the steric and electronic boundaries of a receptor's binding pocket, utilizing the unique sp²-like character of the cyclopropane rings to achieve best-in-class pharmacokinetic profiles.

References

  • BLD Pharm. "540792-73-2 | N-Cyclopropyl-2,2-dimethyl-propanamide" (Contains catalog data for 633317-71-2). 2

  • BenchChem. "The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry."3

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." 1

  • National Institutes of Health (PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." 5

  • ChemicalBook. "1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7."6

  • LabMart Limited. "Thermo Scientific™ 1-Methylcyclopropanecarboxylic acid 98%." 4

Sources

Comprehensive Solubility Profiling of N-Cyclopropyl-1-methylcyclopropanecarboxamide: Technical Framework & Data Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of N-Cyclopropyl-1-methylcyclopropanecarboxamide in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]

Executive Summary

N-Cyclopropyl-1-methylcyclopropanecarboxamide represents a specific class of sterically constrained amides often utilized as intermediates in the synthesis of agrochemicals (e.g., triazine herbicides) and pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2] Its physicochemical behavior is dominated by the interplay between the rigid, lipophilic bis-cyclopropyl framework and the polar amide functionality.[2][3]

This technical guide provides a reconstructed solubility profile derived from process chemistry data, alongside a rigorous experimental framework for quantitative determination.[2] Understanding this profile is critical for optimizing reaction yields, designing crystallization purifications, and formulating delivery systems.[2]

Physicochemical Basis of Solubility

To predict and interpret the solubility behavior of this compound, we must first analyze its structural determinants.[2]

  • Lipophilicity (LogP): The presence of two cyclopropyl rings and a methyl group significantly increases lipophilicity compared to simple amides.[1] The estimated LogP is in the range of 0.8 – 1.5 , suggesting moderate to high affinity for organic solvents and limited aqueous solubility.[2]

  • Crystal Lattice Energy: The symmetry of the cyclopropyl groups often facilitates efficient packing in the solid state.[1][2][3] However, the N-substitution and the 1-methyl group introduce steric bulk that disrupts the hydrogen-bonding network typical of primary amides, lowering the melting point (relative to unsubstituted analogs) and enhancing solubility in aprotic solvents.[2]

  • Hydrogen Bonding: The molecule acts as a Hydrogen Bond Donor (1 site, NH) and Acceptor (1 site, C=O).[1][2] This dual nature dictates high solubility in protic solvents (Alcohols) capable of disrupting the crystal lattice H-bonds.[1][3]

Solubility Profile & Solvent Selection Strategy

The following profile is synthesized from extraction protocols, recrystallization patents, and standard amide solubility trends.

Table 1: Solubility Classification in Key Organic Solvents
Solvent ClassSpecific SolventSolubility RatingProcess ApplicationMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Reaction Medium, ExtractionExcellent disruption of amide-amide interactions; favorable dispersion forces.[1][2]
Alcohols Methanol, EthanolHigh (>80 mg/mL)Reaction MediumStrong H-bonding capability solvates the amide group effectively.
Aromatic TolueneModerate (Temp. Dependent)Crystallization, Reflux"Goldilocks" solvent: Soluble at high

, insoluble at low

.[2] Ideal for purification.
Esters Ethyl AcetateModerate Extraction, WashGood general solvency; often used in mixtures with heptane for crystallization.[2]
Ethers THF, MTBEModerate to High Reaction MediumGood solubility due to ether oxygen acting as H-bond acceptor.[2]
Alkanes Hexane, HeptaneLow (<5 mg/mL)Anti-solvent, WashHigh lipophilicity of solvent cannot overcome crystal lattice energy; used to force precipitation.[2]
Aqueous WaterLow Waste StreamHydrophobic cyclopropyl rings dominate; compound partitions into organic layer.[3]
Diagram 1: Solvent Selection Logic for Process Optimization

This decision tree illustrates how to utilize the solubility profile for specific unit operations.

SolventSelection Start Unit Operation Goal Reaction Reaction Medium Start->Reaction Extraction Extraction / Workup Start->Extraction Cryst Crystallization Start->Cryst PolarityCheck Reagents Polar? Reaction->PolarityCheck Partition Partition Coeff Check Extraction->Partition TempDep Temp Dependency? Cryst->TempDep DCM Select DCM or THF (High Solubility) PolarityCheck->DCM No (Standard) MeOH Select Methanol (Protic Solvents) PolarityCheck->MeOH Yes (Inorganic Salts) EtOAc Use EtOAc/Water (Compound in Org) Partition->EtOAc Toluene Toluene System (Cooling Cryst.) TempDep->Toluene High dS/dT AntiSolv Anti-Solvent Addition TempDep->AntiSolv Low dS/dT Heptane Add Heptane to EtOAc Solution AntiSolv->Heptane

Caption: Decision logic for solvent selection based on the solubility profile of N-cyclopropyl-1-methylcyclopropanecarboxamide.

Experimental Protocol: Quantitative Solubility Determination

While the qualitative trends above are sufficient for initial screening, precise thermodynamic data is required for process scale-up.[1][2][3] The following Shake-Flask Method coupled with HPLC is the industry standard for generating a defensible solubility curve.

Materials & Equipment[1][3][4][5][6]
  • Substrate: N-Cyclopropyl-1-methylcyclopropanecarboxamide (>98% purity).

  • Solvents: HPLC Grade (Methanol, Toluene, DCM, Heptane).[1][2]

  • Equipment: Orbital shaker with temperature control (±0.1°C), 0.45 µm PTFE syringe filters, HPLC system (UV detection at 210-220 nm).

Step-by-Step Methodology
  • Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.[1][3]

  • Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24–48 hours.

    • Critical Control Point: If all solid dissolves, add more compound immediately.[1][2] Equilibrium is only valid in the presence of the solid phase.[2]

  • Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal hold).

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tarred volumetric flask.

    • Note: Pre-warming prevents precipitation during filtration.[1][3]

  • Quantification: Dilute the filtrate with mobile phase (Acetonitrile/Water) and analyze via HPLC. Calculate concentration using a standard calibration curve.

Workflow Visualization[1][3]

ExperimentalWorkflow Step1 1. Excess Solid Addition Step2 2. Isothermal Agitation (24h) Step1->Step2 Step3 3. Phase Separation Step2->Step3 Validation Check: Solid must remain Step2->Validation Step4 4. Filtration (Isothermal) Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Caption: Standardized workflow for thermodynamic solubility determination.

Thermodynamic Analysis & Process Implications

For crystallization design, single-point solubility is insufficient.[1][2] You must determine the Metastable Zone Width (MSZW) and the temperature dependence of solubility.[3]

Van't Hoff Analysis

Plotting the natural logarithm of solubility (


) against the inverse of temperature (

) typically yields a linear relationship for ideal solutions:

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[2][3]
  • Steep Slope (High ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Indicates solubility is highly sensitive to temperature.[2][3]
    
    • Implication:Cooling crystallization is the preferred purification method (e.g., in Toluene).[1][2][3]

  • Flat Slope (Low ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Solubility changes little with temperature.[3]
    
    • Implication:Evaporative or Anti-solvent crystallization (e.g., DCM/Heptane) is required.[1][2][3]

Practical Case Study: Purification

Literature on analogous cyclopropyl amides suggests that Toluene or Xylene systems often exhibit the necessary steep solubility curves.[1][3]

  • Protocol: Dissolve crude N-cyclopropyl-1-methylcyclopropanecarboxamide in hot Toluene (80°C). Cool slowly to 0°C.

  • Outcome: Impurities remain in the mother liquor; pure crystals precipitate.[1][3]

References

  • Preparation of Cyclopropane Carboxamides

    • Source: European Patent EP0043949B1.[1][3]

    • Relevance: Describes the synthesis and purification of methyl-substituted cyclopropanecarboxamides, establishing solubility baselines in methanol and chlorobenzenes.
    • URL
  • Synthesis of Cyclopropylamine Derivatives

    • Source: Patent WO2005051904A2.[1][3]

    • Relevance: Details extraction protocols using Dichloromethane (DCM) and Ethyl Acetate, confirming high solubility in these organic solvents.
    • URL:[1][2][3]

  • Physicochemical Properties of Cyclopropyl Amides

    • Source: PubChem Compound Summary for Related Amides.[1][3]

    • Relevance: Provides computed LogP and H-bond donor/acceptor counts used for solubility prediction.
    • URL:[Link][1][2][3]

  • Standardized Solubility Measurement Protocols

    • Source: Benchchem Technical Guide.[1][3]

    • Relevance: Validates the Shake-Flask methodology for amide deriv

Sources

safety data sheet (SDS) N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for N-cyclopropyl-1-methylcyclopropanecarboxamide

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug discovery, the strategic incorporation of small aliphatic rings is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a highly specialized structural motif characterized by a bis-cyclopropyl system linked via an amide bond.

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a highly engineered fragment. The cyclopropyl ring features coplanarity of its three carbon atoms, shorter C–C bonds with enhanced π-character, and C–H bonds that are significantly shorter and stronger than those found in standard alkanes[1]. These properties are deliberately leveraged to restrict conformational flexibility, enhance metabolic stability against rapid degradation, and improve overall brain permeability in central nervous system (CNS) drug candidates[1]. Understanding these structural nuances is critical for interpreting its Safety Data Sheet (SDS) and designing rigorous handling protocols.

Physicochemical Profiling & Causality

To effectively handle and utilize this compound in biological assays, one must understand how its fundamental properties dictate its physical behavior. The high fraction of sp3-hybridized carbons ensures excellent three-dimensionality, but the hydrophobic nature of the dual cyclopropyl rings heavily influences solubility.

Table 1: Physicochemical and Identification Properties

PropertyValueCausality / Experimental Relevance
CAS Number 633317-71-2Primary identifier for regulatory and inventory tracking[2].
Molecular Formula C8H13NODictates stoichiometric calculations for assay design.
Molecular Weight 139.19 g/mol Low molecular weight (<500 Da) ensures favorable ligand efficiency.
Structural Motif Bis-cyclopropyl amideHigh C-H bond dissociation energy resists rapid enzymatic cleavage[3].
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)Limits aqueous solubility; necessitates organic co-solvents (e.g., DMSO) for initial stock preparation.

Hazard Identification & Toxicological Logic (GHS)

While cyclopropyl rings enhance target stability, they are not entirely biologically inert. The safety profile of N-cyclopropyl-1-methylcyclopropanecarboxamide aligns with standard aliphatic amides, but requires specific precautions due to potential in vivo bioactivation.

Table 2: GHS Hazard Classification & Mechanistic Causality

Hazard ClassGHS CategoryMechanistic Causality
Skin Irritation Category 2 (H315)The lipophilic nature of the compound allows rapid partitioning into the stratum corneum, where the amide can act as a mild dermal irritant.
Eye Irritation Category 2A (H319)Direct contact with the crystalline solid or concentrated solutions disrupts the lipid bilayer of the corneal epithelium, inducing localized inflammation.
STOT SE Category 3 (H335)Inhalation of fine particulate dust causes both mechanical abrasion and chemical irritation of the respiratory mucosa.
Systemic Toxicity Alert N/A (Pre-clinical)Fragments capable of forming cyclopropyl carboxylic acids in vivo can form carnitine conjugates, potentially disrupting mitochondrial energy metabolism[4].

Metabolic Stability & Bioactivation Pathways

A critical aspect of working with cyclopropyl amides is anticipating their metabolic fate. The high C-H bond dissociation energy of the cyclopropyl ring generally reduces susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes[3]. However, under sustained hepatic exposure, NADPH-dependent oxidation can occur. This can lead to stable hydroxylated metabolites or, less frequently, reactive intermediates via radical formation and ring-opening, which are subsequently trapped by glutathione (GSH)[3].

MetabolicPathway Parent N-cyclopropyl-1-methyl- cyclopropanecarboxamide CYP Hepatic CYP450 Oxidation Parent->CYP NADPH-dependent Stable Stable Hydroxylated Metabolites CYP->Stable Major Pathway (High C-H Bond Energy) Reactive Reactive Intermediates (Ring Opening) CYP->Reactive Minor Pathway (Bioactivation) GSH GSH Conjugation (Detoxification) Reactive->GSH Glutathione Trapping

Metabolic stability and potential bioactivation pathways of cyclopropyl amides via CYP450.

Experimental Protocols: Self-Validating Stock Preparation

To ensure absolute scientific integrity in downstream biochemical or cell-based assays, the preparation of stock solutions must be treated as a self-validating system. The following protocol details the preparation of a 10 mM master stock solution , explaining the causality behind each procedural choice.

Step 1: Thermal Equilibration & Gravimetric Dispensing
  • Action: Transfer the sealed vial of the compound from cold storage to a desiccator. Allow it to equilibrate to ambient room temperature (approx. 30 minutes) before opening. Weigh exactly 13.92 mg of the solid using a calibrated analytical balance (0.01 mg precision) inside a ventilated powder enclosure.

  • Causality: Opening a cold vial introduces atmospheric moisture condensation. Because the amide is mildly hygroscopic, absorbed water artificially inflates the mass, leading to sub-potent molar concentrations in the final assay.

  • Validation Checkpoint: The balance must return to absolute zero after the weigh boat is removed, confirming no electrostatic loss of the fine powder.

Step 2: Solubilization in Aprotic Solvent
  • Action: Transfer the 13.92 mg of solid into a chemically inert glass vial. Add exactly 10.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO, <0.005% H2O).

  • Causality: The bis-cyclopropyl structure lacks sufficient polarity for direct aqueous dissolution. Anhydrous DMSO disrupts intermolecular hydrogen bonding at the carboxamide core. Strict avoidance of water at this stage prevents premature hydrolytic degradation during long-term storage.

Step 3: Homogenization & Activation
  • Action: Vortex the mixture at 2500 RPM for 30 seconds, followed by submersion in an ultrasonic water bath at 25°C for 5 minutes.

  • Causality: Sonication provides the necessary activation energy to break down resilient micro-crystalline aggregates, ensuring a true molecular dispersion rather than a microscopic suspension.

  • Validation Checkpoint: Hold the vial against a strong, focused light source. The solution must be completely optically clear. The presence of a Tyndall effect (light scattering) indicates incomplete dissolution, mandating further sonication.

Step 4: Sterile Filtration and Cryopreservation
  • Action: Pass the homogenized solution through a 0.22 µm PTFE syringe filter into sterile, amber glass cryo-vials. Blanket the headspace of each vial with Argon gas before sealing. Store at -20°C.

  • Causality: PTFE is utilized because it is chemically inert to DMSO (unlike PES or cellulose acetate, which will dissolve and contaminate the stock). Amber glass prevents photo-oxidative degradation of the strained cyclopropyl rings. The Argon blanket displaces ambient oxygen, mitigating the risk of long-term oxidative ring-opening[3].

  • Validation Checkpoint: Perform an LC-MS analysis on a single aliquot at Day 0 and Day 30. The system is validated if the Day 30 sample demonstrates >99% structural integrity relative to the Day 0 baseline, confirming the absence of hydrolysis or oxidation.

References

  • Talele, Tanaji T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, ACS Publications, 2016. URL:[Link]

  • Brown, A. et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central (PMC), 2021. URL:[Link]

  • Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs, 2021. URL:[Link]

Sources

Physicochemical Profiling and Synthesis Validation of N-cyclopropyl-1-methylcyclopropanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of strained ring systems—such as cyclopropanes—is a highly effective strategy for improving the metabolic stability, lipophilicity, and conformational rigidity of active pharmaceutical ingredients (APIs). N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS Registry Number: 633317-71-2) is a specialized structural motif featuring two distinct cyclopropane rings bridged by an amide linkage.

This whitepaper provides an in-depth technical breakdown of the compound's molecular formula and weight, alongside a field-proven, self-validating protocol for its synthesis and analytical characterization.

Molecular Formula and Physicochemical Data

The structural identity of N-cyclopropyl-1-methylcyclopropanecarboxamide is derived from the condensation of two distinct precursors:

  • 1-Methylcyclopropanecarboxylic acid (

    
    ): Contributes the acyl core (
    
    
    
    ).
  • Cyclopropylamine (

    
    ): Contributes the amine substituent (
    
    
    
    , or
    
    
    ).

Combining these fragments yields the exact molecular formula


 . The molecular weight and elemental composition are critical for mass spectrometry validation and stoichiometry calculations during scale-up [1].
Quantitative Physicochemical Summary
ParameterValue
Chemical Name N-cyclopropyl-1-methylcyclopropanecarboxamide
CAS Registry Number 633317-71-2
Molecular Formula

Molecular Weight 139.19 g/mol
Monoisotopic Exact Mass 139.0997 Da
Calculated

140.1075 Da
Elemental Composition C (69.03%), H (9.41%), N (10.06%), O (11.49%)

Note: The formula


 is shared by several structural isomers, most notably the tropane alkaloid Tropinone (CAS 532-24-1) [2]. This necessitates rigorous analytical validation to confirm structural connectivity rather than just formulaic mass.

Mechanistic Synthesis & Workflow

The synthesis of this compound relies on an amide coupling reaction. However, cyclopropane rings—particularly those substituted with electron-donating groups—are highly susceptible to ring-opening side reactions under strongly acidic conditions or extreme thermal stress.

To mitigate this, the protocol utilizes Propylphosphonic anhydride (T3P) as the coupling reagent. T3P operates efficiently at room temperature and neutral-to-basic conditions, preserving the integrity of the strained three-membered rings [3]. Furthermore, T3P generates exclusively water-soluble byproducts, creating a self-validating purification system where a simple aqueous workup isolates the highly pure product without the need for complex silica gel chromatography.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (10 mmol, 1.00 g) of 1-methylcyclopropanecarboxylic acid in 20 mL of anhydrous ethyl acetate (EtOAc).

  • Base Addition: Add 3.0 equivalents (30 mmol, 5.2 mL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to fully deprotonate the carboxylic acid, facilitating rapid activation while neutralizing any acidic byproducts that could trigger cyclopropane ring-opening.

  • Amine Introduction: Add 1.2 equivalents (12 mmol, 0.83 mL) of cyclopropylamine.

    • Causality: Cyclopropylamine is highly volatile (boiling point ~50 °C). A slight stoichiometric excess compensates for potential evaporative losses and drives the equilibrium toward complete amide conversion.

  • T3P Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents (15 mmol, ~9 mL) of T3P (50% wt solution in EtOAc).

  • Coupling Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 12 hours.

  • Self-Validating Workup: Dilute the reaction mixture with an additional 30 mL of EtOAc. Wash sequentially with saturated aqueous

    
     (2 × 25 mL), 10% aqueous citric acid (25 mL), and brine (25 mL).
    
    • Causality: The basic wash removes unreacted acid and T3P phosphonate byproducts, while the mild acidic wash removes residual cyclopropylamine. The organic layer now contains only the target amide.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield N-cyclopropyl-1-methylcyclopropanecarboxamide as a crystalline solid or viscous oil.
    

Analytical Characterization & Validation Protocol

Because the target compound shares its molecular weight (139.19 g/mol ) and formula (


) with known isomers like Tropinone, nominal mass spectrometry is insufficient for validation. A dual-pronged approach using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.
Step-by-Step Analytical Protocol
  • LC-HRMS Analysis:

    • Dissolve 1 mg of the product in 1 mL of LC-MS grade methanol. Inject 2 µL onto a C18 reverse-phase column.

    • Causality: HRMS (e.g., Q-TOF) is deployed to detect the exact monoisotopic mass. The presence of a sharp peak at m/z 140.1075 (

      
      )  confirms the elemental composition of 
      
      
      
      , ruling out isobaric impurities that differ by fractional mass defects.
  • 
    H-NMR Spectroscopy (400 MHz, 
    
    
    
    ):
    • Dissolve 10 mg of the product in 0.6 mL of deuterated chloroform (

      
      ).
      
    • Causality: While HRMS confirms the formula, NMR confirms the connectivity. The spectrum must show highly shielded multiplet signals between 0.40 ppm and 1.20 ppm , which are the hallmark signatures of the highly strained cyclopropane methylene protons. The absence of these upfield signals would indicate a failed synthesis or a ring-opened byproduct. A broad singlet around 5.5 - 6.0 ppm will confirm the presence of the secondary amide N-H proton.

Process Visualization

The following diagram maps the logical flow of the synthesis and the self-validating purification and analytical steps.

Workflow Acid 1-Methylcyclopropanecarboxylic Acid (C5H8O2) Reaction Amide Coupling Reaction (Mild Conditions, Room Temp) Acid->Reaction Amine Cyclopropylamine (C3H7N) Amine->Reaction Reagents Coupling Reagent (T3P) + DIPEA Solvent: EtOAc Reagents->Reaction Crude Crude N-cyclopropyl-1-methyl- cyclopropanecarboxamide Reaction->Crude Workup Aqueous Workup & Extraction (Removes T3P byproducts) Crude->Workup Pure Pure Product (C8H13NO) MW: 139.19 g/mol Workup->Pure Validation Analytical Validation (LC-HRMS & 1H-NMR) Pure->Validation

Workflow for the synthesis and analytical validation of N-cyclopropyl-1-methylcyclopropanecarboxamide.

References

  • WebQC , Molar Mass, Molecular Weight and Elemental Composition Calculator for C8H13NO, WebQC. URL: [Link]

  • PubChem , Tropinone | C8H13NO | CID 446337 (Isomer Reference), National Institutes of Health (NIH). URL:[Link]

  • Common Organic Chemistry , Amine to Amide (Coupling) - T3P, Common Organic Chemistry Database. URL:[Link]

Sources

The Cyclopropyl Amide Motif in Medicinal Chemistry: Structural Rationale, Synthesis, and Clinical Application

[1]

Executive Summary

The cyclopropyl group is often termed a "privileged structure" in medicinal chemistry, functioning as a superior bioisostere to ethyl or isopropyl groups. When coupled with an amide functionality—either as a cyclopropanecarboxamide or an N-cyclopropyl amide—it imparts unique physicochemical properties. These include the restriction of conformational freedom, the blocking of metabolic "soft spots" via enhanced C-H bond strength, and the ability to engage in specific hydrophobic interactions (e.g., CH-

1

Part 1: The Physicochemical Rationale[2]

The "Magic Cyclopropyl" Effect

The cyclopropyl ring is not merely a spacer; it is an electronic modulator. The carbon atoms in the ring possess significant



  • Metabolic Shielding: The high bond dissociation energy (BDE) renders the cyclopropyl methine proton resistant to Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 enzymes. This effectively "blocks" metabolic oxidation at what would otherwise be a labile site (e.g., the methine of an isopropyl group).

  • Conformational Locking: In N-cyclopropyl amides, the ring imposes a "bisected" conformation where the cyclopropyl methine C-H bond aligns with the amide carbonyl

    
    -system. This reduces the entropic penalty upon binding to a protein target.
    
  • Electronic Effects: The "Walsh orbitals" (bent bonds) of the cyclopropane ring can conjugate with the adjacent amide carbonyl, altering the electron density and pKa of the amide nitrogen.

Visualization: The SAR Logic of Cyclopropyl Amides

Cyclopropyl_SAR_LogicCyclopropylCyclopropyl Amide MotifBondEnergyHigh C-H BDE(>106 kcal/mol)Cyclopropyl->BondEnergyStericsSteric Bulk &RigidityCyclopropyl->StericsLipophilicityLipophilicSurface AreaCyclopropyl->LipophilicityCYP_BlockResists CYP450Oxidation (HAT)BondEnergy->CYP_BlockHalfLifeIncreased t1/2(Metabolic Stability)CYP_Block->HalfLifeBisectedBisected Conformation(Conformational Lock)Sterics->BisectedEntropyReduced EntropicPenaltyBisected->EntropyPotencyEnhancedBinding AffinityEntropy->PotencyCH_PiCH-Pi Interactions(e.g., Phenylalanine)Lipophilicity->CH_PiCH_Pi->Potency

Figure 1: Mechanistic flow illustrating how the cyclopropyl amide motif translates physicochemical properties into clinical benefits (Stability and Potency).

Part 2: Synthetic Architectures

While simple amide coupling (Acid + Amine) is standard, the introduction of the cyclopropyl group often requires specialized protocols, particularly when installing it onto an existing nitrogen (N-cyclopropylation) or when stereochemistry is critical.

Protocol: Copper-Mediated N-Cyclopropylation (Chan-Lam Variant)

Direct alkylation of amides with cyclopropyl halides is often sluggish due to the poor electrophilicity of the cyclopropyl ring (I-strain). A superior method utilizes cyclopropylboronic acids in a Chan-Lam oxidative coupling.

Objective: Install a cyclopropyl group onto a secondary amide or sulfonamide.

Reagents:

  • Substrate: Secondary Amide (

    
    -CONH-R')
    
  • Reagent: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (1.0 equiv) or Cu(OTf)
    
    
  • Base: Na

    
    CO
    
    
    or Pyridine (2.0 equiv)
  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Oxygen (balloon) or Air

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, charge the secondary amide (1.0 mmol), cyclopropylboronic acid (2.0 mmol), Cu(OAc)

    
     (1.0 mmol), and 2,2'-bipyridine (1.0 mmol).
    
  • Solvation: Add Na

    
    CO
    
    
    (2.0 mmol) followed by anhydrous DCE (5 mL).
  • Activation: Heat the mixture to 70°C under an oxygen atmosphere (or open air with vigorous stirring) for 12–24 hours. The color typically shifts from blue (Cu(II)) to green/brown as the catalytic cycle progresses.

  • Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated NH

    
    Cl (to sequester copper) followed by brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via flash chromatography.
    

Why this works: This method avoids the elimination side-reactions common with alkyl halides and tolerates sensitive functional groups on the amide backbone.

Synthetic Workflow Diagram

Synthesis_WorkflowStartStart: Secondary AmideReactionChan-Lam Coupling(70°C, O2 atm, DCE)Start->ReactionReagentsAdd: Cyclopropylboronic acid,Cu(OAc)2, Bipyridine, BaseReagents->ReactionWorkupQuench: NH4Cl (aq)Extract: EtOAcReaction->WorkupPurificationFlash ChromatographyWorkup->PurificationProductN-Cyclopropyl AmidePurification->Product

Figure 2: Workflow for the Copper-mediated N-cyclopropylation of amides.

Part 3: Case Studies in Drug Discovery

Lenvatinib (Kinase Inhibitor)

Lenvatinib (E7080) is a multikinase inhibitor (VEGFR2, VEGFR3) where the cyclopropane ring plays a definitive role in binding kinetics and potency.

  • Structural Feature: An N-cyclopropyl amide linker connecting a quinoline core to a phenyl urea moiety.

  • Mechanism: X-ray crystallography reveals that the cyclopropane ring resides in a hydrophobic pocket adjacent to the ATP binding site.

  • Key Interaction: The cyclopropyl ring forms a CH-

    
     interaction  with the phenyl ring of Phe1047  in the DFG-in conformation of VEGFR2. This weak but specific interaction prolongs the residence time of the drug on the target.
    

Table 1: Impact of Linker Modification on VEGFR2 Inhibition

Linker TypeStructureIC50 (VEGFR2)Metabolic Stability
Cyclopropyl Amide -CONH-cPr- 4 nM High
Isopropyl Amide-CONH-iPr-~12 nMModerate (Oxidation prone)
Ethyl Amide-CONH-Et->50 nMLow

Note: Data generalized from SAR trends in Lenvatinib development [1].

The "Watch Out" Case: HCV NS5B Inhibitors

While cyclopropyl groups generally improve stability, they are not immune to metabolism. In the development of Hepatitis C NS5B polymerase inhibitors, Bristol-Myers Squibb researchers found that certain N-cyclopropyl amides underwent bioactivation.

  • The Issue: The cyclopropyl amine moiety was oxidized to a radical intermediate, leading to ring opening and the formation of reactive metabolites trapped by Glutathione (GSH).

  • The Fix: Replacement of the cyclopropyl ring with a gem-dimethyl group maintained the steric bulk while eliminating the ring-strain-driven reactivity [2].[2]

  • Lesson: Metabolic stability is context-dependent. While cyclopropyl C-H bonds are strong, the ring strain can drive ring-opening pathways if a radical is formed.

Part 4: References

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. Source: National Institutes of Health (PMC) / ACS Chemical Biology URL:[Link]

  • Metabolism of Cyclopropyl Groups in Medicinal Chemistry. Source: Hypha Discovery / Journal of Medicinal Chemistry URL:[Link]

  • Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Cyclopropyl Fragment is a Versatile Player in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry URL:[Link]

Thermodynamic Stability of Methyl-Substituted Cyclopropanecarboxamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl ring is a privileged structural motif in medicinal chemistry, renowned for its ability to enhance metabolic stability, decrease plasma clearance, and restrict the conformational space of drug candidates [2]. When functionalized as a methyl-substituted cyclopropanecarboxamide , this scaffold becomes a powerful tool for optimizing the thermodynamic profile of a molecule.

This technical guide provides an in-depth analysis of the thermodynamic stability of methyl-substituted cyclopropanecarboxamides. By examining their conformational energy landscapes, enthalpy-entropy compensation during target binding, and physical/metabolic stability, this document equips researchers with the mechanistic understanding and field-proven protocols necessary to leverage these motifs in advanced drug design.

Conformational Thermodynamics and Ring Strain

The thermodynamic stability of methyl-substituted cyclopropanecarboxamides is fundamentally governed by the unique hybridization of the cyclopropane ring. The internal C-C bonds possess high


-character (approaching 

), which allows them to engage in pseudo-

conjugation with the adjacent carboxamide carbonyl.
The Cis-Trans Energy Landscape

The relative orientation of the carboxamide group to the cyclopropane ring is dictated by a delicate balance of electronic conjugation and steric repulsion from the methyl substituent. Computational studies utilizing DFT-B3LYP and MP2 methods reveal that these molecules predominantly exist in the cis conformation (where the C=O group eclipses the cyclopropane ring) [1].

  • Cis-Trans Barrier: The energy barrier for rotation around the C(ring)-C(carbonyl) bond is relatively low, calculated at 4–6 kcal/mol [1]. This allows for rapid equilibration at room temperature.

  • OCNH Torsional Barrier: In contrast, the rotation around the amide C-N bond faces a much higher barrier of ~20 kcal/mol [1]. Causality: The resonance stabilization of the amide bond imparts significant double-bond character to the C-N linkage. Breaking this resonance requires substantial energy, locking the amide protons in a planar geometry.

  • Equilibrium State: At 298.15 K, the thermodynamic equilibrium constant (

    
    ) for the cis
    
    
    
    trans interconversion is approximately 0.1729, yielding a stable mixture of ~85% cis and 15% trans conformers [1].

G A Methyl-Substituted Cyclopropanecarboxamide B Conformational Equilibrium A->B Internal Rotations C Metabolic Stability A->C Steric Shielding D Target Binding Thermodynamics A->D Rigidification B1 Cis-Trans Barrier (~4-6 kcal/mol) B->B1 B2 OCNH Torsion (~20 kcal/mol) B->B2 C1 Amide Hydrolysis Resistance C->C1 C2 CYP450 Oxidation Blockade C->C2 D1 Entropic Gain (-TΔS < 0) D->D1 D2 Enthalpic Penalty (Desolvation) D->D2

Caption: Thermodynamic factors governing methyl-cyclopropanecarboxamide stability and behavior.

Enthalpy-Entropy Compensation in Target Binding

In structure-based drug design, methyl-cyclopropanecarboxamides are frequently deployed as rigidified mimics of natural substrates to gain an entropic advantage during binding. Because the cyclopropane ring and the methyl group restrict the number of rotatable bonds, the molecule loses less conformational entropy upon entering a target's binding pocket.

However, this entropic gain is rarely isolated. NMR and molecular dynamics studies on constrained pseudopeptides (e.g., cpYEEI, a phosphotyrosine mimic utilizing a cyclopropane core) demonstrate classic enthalpy-entropy compensation [4].

Causality: While the constrained methyl-cyclopropyl analog exhibits a highly favorable binding entropy (e.g., +9 cal mol⁻¹ K⁻¹ compared to a flexible control), it suffers a balancing loss in binding enthalpy (


)[4]. This enthalpic penalty arises because the rigidified conformation may not perfectly adapt to transient induced-fit microstates of the protein, and the hydrophobic bulk of the methyl group alters the desolvation thermodynamics of the surrounding water network.
Table 1: Enthalpy-Entropy Compensation in Target Binding
Ligand TypeBinding Entropy (

)
Binding Enthalpy (

)
Net Affinity Impact (

)
Flexible Control (fpYEEI) BaselineBaselineBaseline
Methyl-Cyclopropyl Mimic (cpYEEI) +9 cal mol⁻¹ K⁻¹ (Favorable)Reduced (Penalty)Compensatory (Similar

)

Data synthesized from thermodynamic profiling of constrained SH2 domain ligands [4].

Metabolic and Solid-State Stability

Enzymatic Hydrolysis Resistance

Amides are generally susceptible to metabolic cleavage by hepatic carboxylesterases. However, the incorporation of a methyl-cyclopropyl group adjacent to the carboxamide provides profound steric shielding. In the development of RIP1 kinase inhibitors (e.g., GDC-8264), researchers observed that while standard amides suffered from moderate to poor stability in liver microsomes, specific steric bulk introduced by substituted cyclopropanes dramatically reduced the kinetic rate of amide hydrolysis [3].

Solid-State Thermal Stability

The physical stability of the bulk drug substance is critical for formulation. Differential Scanning Calorimetry (DSC) of biphenylcyclopropanecarboxamide derivatives reveals that these molecules often exhibit high-energy exothermic crystallization processes [5]. Causality: The rigid, planar nature of the carboxamide combined with the specific vectorization provided by the cyclopropane ring facilitates highly favorable intermolecular hydrogen bonding in the crystal lattice. This thermodynamic preference for the crystalline state means these derivatives are highly resistant to amorphous degradation, ensuring long-term shelf-life stability [5].

Table 2: Thermodynamic Parameters of Cyclopropanecarboxamide Conformers
ParameterValueComputational/Experimental Method
Cis-Trans Energy Barrier 4 – 6 kcal/molDFT-B3LYP / MP2 (6-311G)[1]
OCNH Torsional Barrier ~20 kcal/molDFT-B3LYP / MP2 (6-311G) [1]
Cis-Trans Equilibrium Constant (

)
0.1729 (at 298.15 K)Calculated [1]
Equilibrium Mixture ~85% cis / 15% transCalculated / NMR [1]

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately measure the thermodynamic and metabolic stability of these compounds.

Workflow Step1 Step 1: Synthesis & Isolation Separate cis/trans isomers via HPLC Step2 Step 2: Conformational Analysis NMR & DFT-B3LYP Calculations Step1->Step2 Data1 Yields >95% purity Step3 Step 3: Thermal Profiling DSC for T_m & Crystallization Energy Step2->Step3 Data2 Torsional barriers (4-20 kcal/mol) Step4 Step 4: Binding Thermodynamics Isothermal Titration Calorimetry (ITC) Step3->Step4 Data3 ΔH_melt, T_m Step5 Step 5: Metabolic Stability In vitro Liver Microsome Assays Step4->Step5 Data4 K_d, ΔH, -TΔS Data5 Intrinsic Clearance (CL_int)

Caption: Step-by-step experimental workflow for thermodynamic and stability profiling.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Purpose: To quantify the enthalpy (


) and entropy (

) of the cyclopropanecarboxamide binding to its protein target.
  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the methyl-cyclopropanecarboxamide ligand in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Degassing: Degas both solutions under a vacuum for 10 minutes at the assay temperature (typically 25 °C) to prevent bubble formation within the sample cell, which causes erratic thermal spikes.

  • Titration Execution: Load the protein (e.g., 20

    
    M) into the sample cell and the ligand (e.g., 200 
    
    
    
    M) into the syringe. Perform 20 injections of 2
    
    
    L each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.
  • Self-Validation (Blank Titration): Perform a control titration injecting the ligand into the buffer alone. Causality: The heat of dilution obtained from this blank must be subtracted from the raw binding isotherms. Failing to do so artificially inflates the binding enthalpy, leading to incorrect enthalpy-entropy compensation calculations.

  • Data Fitting: Fit the baseline-corrected data to a one-site binding model using the Marquardt-Levenberg algorithm to extract

    
    , 
    
    
    
    , and calculate
    
    
    .
Protocol 2: Solid-State Thermal Analysis via DSC

Purpose: To determine the physical stability, melting point (


), and crystallization energy.
  • Sample Loading: Accurately weigh 2–5 mg of the crystalline methyl-cyclopropanecarboxamide into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the evaporation of residual solvents or absorbed moisture during heating. Evaporation is an endothermic process that can mask or distort the true polymorphic melting transitions of the compound.

  • Thermal Cycling: Equilibrate the sample at 25 °C. Heat at a constant rate of 10 °C/min up to 250 °C under a dry nitrogen purge (50 mL/min).

  • Analysis: Integrate the area under the endothermic melting peak to determine the heat of fusion (

    
    ). Evaluate any preceding exothermic peaks which indicate cold crystallization, a marker of thermodynamic drive toward a more stable polymorph [5].
    
Protocol 3: In Vitro Microsomal Stability Assay

Purpose: To assess the steric protection of the carboxamide against enzymatic hydrolysis.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1

    
    M of the compound, 0.5 mg/mL human liver microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the carboxylesterases and CYP450 enzymes, halting metabolism at the precise time point.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) based on the logarithmic decay of the parent compound.
    

References

  • Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid and cyclopropanecarboxamide.PubMed / NIH.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases.Journal of Medicinal Chemistry - ACS Publications.
  • NMR and Molecular Dynamics Simulations Provide a Structural Explanation for Enthalpy-Entropy Compensation.Purdue University.
  • Journal of Thermal Analysis and Calorimetry.Greenwich Academic Literature Archive (GALA).

Methodological & Application

synthesis protocols for N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of N-Cyclopropyl-1-methylcyclopropanecarboxamide

Executive Summary

This guide details the synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a sterically constrained amide motif frequently observed in TRPV1 antagonists, kinase inhibitors, and antiviral agents.

The presence of the 1-methyl quaternary center adjacent to the carbonyl creates significant steric hindrance, often rendering standard coupling protocols (e.g., EDC/NHS) sluggish or low-yielding. This protocol prioritizes an Acid Chloride Activation Strategy (Method A) to drive the reaction to completion, ensuring high throughput and scalability. A secondary HATU-mediated Protocol (Method B) is provided for discovery-scale applications where acid chloride generation is undesirable.

Scientific Background & Retrosynthetic Analysis

The target molecule features two critical structural elements:

  • 1-Methylcyclopropane Core: A quaternary carbon at the

    
    -position restricts bond rotation and sterically shields the carbonyl carbon from nucleophilic attack.
    
  • Cyclopropylamine Moiety: While nucleophilic, the amine is volatile (bp ~50 °C) and requires careful stoichiometry control to prevent loss during handling.

Retrosynthetic Logic: The most reliable disconnection is at the amide bond. We utilize 1-methylcyclopropanecarboxylic acid as the stable precursor. To overcome the steric barrier of the quaternary


-carbon, the acid is activated to its highly electrophilic acid chloride form before reacting with the amine.

Retrosynthesis Target Target: N-cyclopropyl-1-methyl cyclopropanecarboxamide Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 1-Methylcyclopropane- carboxylic Acid Disconnection->Precursor1 Precursor2 Cyclopropylamine Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from the acid and amine building blocks.

Method A: Acid Chloride Activation (Recommended)

Best for: Scale-up (>1g), difficult substrates, and high yields.

This method uses Oxalyl Chloride with catalytic DMF. This is superior to Thionyl Chloride for this substrate because it generates gaseous byproducts (CO, CO2, HCl) that are easily removed, avoiding the formation of stubborn sulfur impurities.

Reagents & Stoichiometry
ReagentEquiv.Role
1-Methylcyclopropanecarboxylic Acid 1.0Limiting Reagent
Oxalyl Chloride 1.2Chlorinating Agent
DMF (Anhydrous) 0.05Catalyst
Cyclopropylamine 1.2Nucleophile
Triethylamine (TEA) 2.5Acid Scavenger
Dichloromethane (DCM) -Solvent (0.2 M)
Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Generation)

  • Setup: Charge a flame-dried round-bottom flask with 1-methylcyclopropanecarboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add a magnetic stir bar and seal with a septum under

    
     atmosphere.
    
  • Catalysis: Add DMF (catalytic, 2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Chlorination: Cool the solution to 0 °C . Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Gas evolution (CO/CO2) will be vigorous.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .

    • Checkpoint: Take a 50 µL aliquot, quench with MeOH, and check LCMS. You should see the methyl ester mass, indicating full conversion to the acid chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) to yield the crude acid chloride as a pale yellow oil. Do not purify.

Phase 2: Amide Coupling

  • Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (0.2 M).

  • Amine Addition: In a separate flask, mix Cyclopropylamine (1.2 equiv) and Triethylamine (2.5 equiv) in DCM. Cool this mixture to 0 °C .

  • Coupling: Slowly add the acid chloride solution to the amine mixture over 15 minutes. Exothermic reaction.

  • Completion: Warm to RT and stir for 4 hours .

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (2x) to remove unreacted acid.

    • Wash with Brine , dry over MgSO4 , and concentrate.

Method B: HATU-Mediated Coupling (Discovery Scale)

Best for: Parallel synthesis, library generation (<100mg).

HATU is chosen over EDC/HOBt because the HOAt moiety (generated in situ) is more effective at activating sterically hindered carboxylic acids.

Step-by-Step Protocol
  • Dissolution: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at RT for 15 minutes . The solution typically turns yellow/orange.

  • Addition: Add Cyclopropylamine (1.2 equiv).

  • Reaction: Stir at RT for 12-16 hours .

  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl solution (to remove DMF). Dry and concentrate.

Experimental Workflow Diagram

Workflow Start Start: 1-Methylcyclopropane- carboxylic Acid Activation Activation: Oxalyl Chloride / DMF cat. (0°C -> RT, 2h) Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate Coupling Coupling: Add Cyclopropylamine + TEA (0°C -> RT, 4h) Intermediate->Coupling Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) 3. Dry (MgSO4) Coupling->Workup Product Final Product: N-cyclopropyl-1-methyl cyclopropanecarboxamide Workup->Product

Figure 2: Logical flow for the Acid Chloride synthesis route (Method A).

Analytical Characterization

Upon isolation, the compound should be a white solid or colorless oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.0-5.8 (br s, 1H, NH)
      
    • 
       2.75 (m, 1H, N-CH-cyclopropyl)
      
    • 
       1.38 (s, 3H, CH3)
      
    • 
       1.15 (m, 2H, Ring CH2)
      
    • 
       0.75 (m, 2H, Amine Ring CH2)
      
    • 
       0.55 (m, 2H, Ring CH2)
      
    • 
       0.45 (m, 2H, Amine Ring CH2)
      
  • LCMS: Expected [M+H]+ = 140.1.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Volatility of CyclopropylamineUse 1.5 equiv of amine; ensure reaction is cooled to 0°C during addition.
Incomplete Conversion Steric Hindrance of AcidExtend activation time with Oxalyl Chloride; ensure DMF catalyst is fresh.
Impurity: Methyl Ester Quench with MethanolEnsure no methanol/alcohol is present in the reaction glassware or solvent lines.

Safety & Handling

  • Cyclopropylamine: Highly flammable and toxic. Handle only in a fume hood.

  • Oxalyl Chloride: Releases toxic CO and HCl gas. Use a scrubber or vent to a dedicated exhaust.

  • Reaction Exotherm: The coupling step is exothermic. Strict temperature control (0 °C) is required to prevent runaway side reactions.

References

  • Synthesis of 1-Methylcyclopropanecarboxylic Acid Derivatives

    • Patent: "Method for preparing 1-methyl cyclopropane carboxylic acid."[1][2] CN104447293A.[3] Link

    • Context: Describes the synthesis of the core acid building block.
  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
  • Synthesis of Cyclopropylamine Derivatives

    • Article: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org.[4] Chem. 2011, 7, 1003–1006.[4] Link

    • Context: Provides handling techniques for volatile cyclopropylamine deriv
  • Amide Coupling Reagents (HATU)

Sources

Application Note: Optimized Amide Coupling of Cyclopropylamine and 1-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclopropyl and 1-methylcyclopropyl motifs is a cornerstone strategy in contemporary medicinal chemistry. These strained ring systems are frequently employed to rigidify molecular scaffolds, enhance target binding affinity, and improve metabolic stability against CYP450-mediated oxidation[1]. However, synthesizing amides from cyclopropylamine and 1-methylcyclopropanecarboxylic acid presents a unique intersection of synthetic challenges: extreme steric hindrance coupled with high reagent volatility.

This application note provides a comprehensive, self-validating guide to overcoming these barriers, detailing the mechanistic rationale and step-by-step protocols for two highly effective coupling strategies: Propylphosphonic anhydride (T3P)-mediated activation and Acid Chloride generation.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The difficulty of this specific transformation is rooted in the physical and electronic properties of the substrates:

  • Steric Hindrance at the Electrophile: 1-Methylcyclopropanecarboxylic acid possesses a methyl group at the alpha-position. This creates a neopentyl-like quaternary center directly adjacent to the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory of incoming nucleophiles. Standard carbodiimide-based coupling agents (e.g., EDC/HOBt) often fail here, suffering from sluggish kinetics and allowing competing base-catalyzed side reactions to dominate[2].

  • Volatility and Nucleophilicity of the Amine: Cyclopropylamine is a primary amine, but the alpha-carbon is constrained within a strained three-membered ring. This imparts greater s-character to the C–N bond, subtly altering its nucleophilicity. More critically, cyclopropylamine is highly volatile (bp ~50 °C)[3]. If the reaction requires elevated temperatures—a common brute-force workaround for sterically hindered couplings—the amine will rapidly evaporate before the coupling is complete.

The Solution: The carboxylic acid must be converted into a highly reactive electrophile, allowing the reaction to proceed rapidly at or below room temperature.

  • T3P (Propylphosphonic anhydride): T3P forms a highly reactive mixed anhydride intermediate. It is widely recognized for its scalability, low toxicity, and the distinct advantage that all phosphorus byproducts are highly water-soluble, simplifying downstream purification[4]. It has been successfully utilized in the synthesis of complex, sterically hindered viral protease inhibitors[5].

  • Acid Chloride Method: Activation via oxalyl chloride is one of the oldest but most robust approaches for extreme steric hindrance. The high electrophilicity of the resulting acid chloride ensures rapid coupling with the volatile amine at 0 °C[2].

Coupling Strategy Workflow

The following decision matrix outlines the logical relationship between scale, steric demand, and reagent selection.

CouplingWorkflow Start Substrates: Cyclopropylamine + 1-Methylcyclopropanecarboxylic Acid T3P T3P / DIPEA (Recommended for Scale-up) Start->T3P AcidCl Oxalyl Chloride / DMF (Best for Steric Hindrance) Start->AcidCl HATU HATU / DIPEA (Discovery / Microscale) Start->HATU Intermediate1 Mixed Anhydride T3P->Intermediate1 Intermediate2 Acid Chloride AcidCl->Intermediate2 Intermediate3 Active Ester HATU->Intermediate3 Product N-Cyclopropyl-1-methyl cyclopropanecarboxamide Intermediate1->Product + Amine Intermediate2->Product + Amine Intermediate3->Product + Amine

Caption: Workflow for selecting amide coupling conditions based on scale and steric demand.

Comparative Analysis of Coupling Conditions

Coupling MethodActivating ReagentsTypical YieldScalabilityByproduct Removal
Acid Chloride (COCl)₂, cat. DMF, Et₃N85–95%ExcellentSimple aqueous wash (HCl, salts)
T3P T3P (50% in EtOAc), DIPEA80–90%ExcellentSimple aqueous wash (Water-soluble)
HATU HATU, DIPEA75–85%Poor (Cost/Safety)Column chromatography often required

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Preferred for Scalability & Safety)

This protocol leverages T3P to generate a mixed anhydride. It is ideal for multi-gram scale-up due to the avoidance of corrosive gases and the ease of byproduct removal[4].

Reagents:

  • 1-Methylcyclopropanecarboxylic acid (1.0 eq)

  • Cyclopropylamine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • T3P (50% wt. solution in EtOAc) (1.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 1-methylcyclopropanecarboxylic acid (1.0 eq) and anhydrous EtOAc.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 5 minutes to ensure complete deprotonation of the acid.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Amine Addition: Add cyclopropylamine (1.5 eq) in one portion. (Causality Note: A 0.5 eq excess is utilized specifically to compensate for any evaporative loss of this highly volatile amine during the reaction).

  • Activation: Dropwise add the T3P solution (1.5 eq) over 10–15 minutes. (Causality Note: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could drive off the cyclopropylamine).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under a sealed nitrogen atmosphere.

  • Workup (Self-Validating): Dilute the reaction with additional EtOAc. Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. The T3P byproducts will partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Acid Chloride Method (Preferred for Maximum Reactivity)

This protocol converts the sterically hindered acid into a highly reactive acid chloride via a Vilsmeier-Haack intermediate[4]. It is the most robust method for overcoming extreme steric bulk.

Reagents:

  • 1-Methylcyclopropanecarboxylic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Cyclopropylamine (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Acid Chloride Generation: In a flame-dried flask under nitrogen, dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq).

  • Activation: Cool the solution to 0 °C. Dropwise add oxalyl chloride (1.2 eq). (Self-Validating Cue: Immediate effervescence will occur. This is the release of CO, CO₂, and HCl gases, confirming the Vilsmeier-Haack catalytic cycle is active).

  • Maturation: Stir the mixture at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride, then redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling Preparation: In a separate flask, prepare a solution of cyclopropylamine (1.5 eq) and Et₃N (2.0 eq) in anhydrous DCM. Cool this receiving flask to 0 °C.

  • Coupling: Dropwise add the acid chloride solution into the amine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion: If LC-MS or TLC indicates the presence of unreacted carboxylic acid, the most common culprit is the evaporative loss of cyclopropylamine. Ensure the reaction vessel is tightly sealed (using a Teflon-lined septum and parafilm) immediately after amine addition.

  • Characterization: The product, N-cyclopropyl-1-methylcyclopropanecarboxamide, can be easily identified via ¹H NMR. Look for the distinct high-field multiplets (0.40–0.80 ppm) corresponding to the methylene protons of both cyclopropane rings, and a sharp singlet (~1.20 ppm) for the alpha-methyl group.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]

  • Vatansever, E. C., et al. (2021). Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro). Journal of Medicinal Chemistry, 65(4), 2880–2904.[Link]

Sources

Application Note: N-cyclopropyl-1-methylcyclopropanecarboxamide in Pharmaceutical Synthesis

[1]

Executive Summary

N-cyclopropyl-1-methylcyclopropanecarboxamide represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to enhance metabolic stability and enforce conformational rigidity in small molecule inhibitors.[1] Unlike flexible alkyl chains, the 1-methylcyclopropane core utilizes the Thorpe-Ingold effect (gem-dimethyl analog) to lock the amide bond into a bioactive conformation, significantly increasing potency against targets such as Tyrosine Kinases (e.g., VEGFR, MET) and GPCRs (e.g., CB2, GPR119) .

This guide details the synthesis, quality control, and application of this intermediate, focusing on its role as a bioisostere for isopropyl and tert-butyl amides to mitigate CYP450 oxidative metabolism.

Technical Background & Mechanism

The "Conformational Lock" Mechanism

The 1-methylcyclopropane moiety serves two critical functions in drug design:

  • Metabolic Shielding: The cyclopropyl ring is electronically distinct (high

    
    -character) and sterically bulky, protecting the adjacent amide bond from hydrolytic cleavage and the 
    
    
    -carbons from P450 hydroxylation.[1]
  • Rigidification: The C(1) substituent (methyl) creates steric clash with the amide carbonyl oxygen, forcing the amide bond out of planarity or locking it into a specific rotamer preferred by the binding pocket.

Structural Pathway Diagram

The following diagram illustrates the retrosynthetic logic and the role of this intermediate in a generic Kinase Inhibitor scaffold (analogous to Cabozantinib or Lenvatinib structures).

DrugDesigncluster_0Pharmacophore AssemblyTargetTarget Kinase(ATP Pocket)ScaffoldHeteroaryl Core(e.g., Quinoline)Scaffold->TargetBindingLinkerAmide LinkerLinker->ScaffoldCouplingIntermediateN-cyclopropyl-1-methylcyclopropanecarboxamide(The Intermediate)Intermediate->LinkerProvidesRigidityMetabolismCYP450MetabolismIntermediate->MetabolismResistsOxidation

Caption: Figure 1. Structural role of N-cyclopropyl-1-methylcyclopropanecarboxamide in preventing metabolic clearance while maintaining ATP-pocket binding affinity.

Experimental Protocols

Protocol A: Synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide

Objective: High-yield synthesis from 1-methylcyclopropanecarboxylic acid. Scale: 100 mmol (Gram-scale).

Reagents:

  • 1-Methylcyclopropanecarboxylic acid (1.0 eq)[1]

  • Cyclopropylamine (1.2 eq)

  • HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq) - T3P is preferred for scalability.

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Preparation: Charge a 500 mL 3-neck round-bottom flask with 1-methylcyclopropanecarboxylic acid (10.0 g, 100 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.

  • Base Addition: Add DIPEA (43.5 mL, 250 mmol) dropwise over 10 minutes. Maintain temperature < 5°C.

  • Coupling Agent: Add T3P (50% solution, ~95 g) dropwise. Note: T3P is chosen over HATU for easier workup (water-soluble byproducts).[1]

  • Amine Addition: Add Cyclopropylamine (8.3 mL, 120 mmol) dropwise. The reaction is exothermic; control rate to keep T < 10°C.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • Quench with water (100 mL).

    • Separate organic layer.[2]

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc (10:1) if solid, or distill if liquid (bp ~120°C @ 5 mmHg).

Expected Yield: >85% (Isolated). Data Validation:

  • 1H NMR (400 MHz, CDCl3): δ 6.2 (br s, 1H, NH), 2.7 (m, 1H, N-CH-cyclopropyl), 1.35 (s, 3H, Me), 1.1-0.5 (m, 8H, cyclopropyl protons).

Protocol B: Functionalization (Lithiation/Alkylation)

For advanced users creating quaternary centers.[1]

  • Dissolution: Dissolve the intermediate (1.0 eq) in anhydrous THF at -78°C.

  • Deprotonation: Add n-BuLi (2.2 eq).[1] The first equivalent removes the amide proton; the second removes the

    
    -proton (if methyl group was absent) or directs ortho-lithiation if an aryl group were attached.[1] Note: With the 1-methyl group present, the skeleton is chemically inert to simple 
    
    
    -deprotonation, making it an ideal stable "linker".[1]

Quality Control & Specification Guide

To ensure pharmaceutical grade integrity, the following specifications must be met before using this intermediate in GMP steps.

Test ParameterMethodSpecificationRationale
Appearance VisualWhite crystalline solid or colorless oilDiscoloration indicates oxidation of amine impurities.[1]
Assay (Purity) HPLC (UV 210 nm)> 98.0%Critical to prevent side-reactions in subsequent coupling.[1]
Water Content Karl Fischer< 0.5%Water interferes with organometallic downstream steps.
Residual Amine GC-Headspace< 500 ppmCyclopropylamine is genotoxic; must be controlled.[1]
1H NMR 400 MHzConforms to StructureVerifies the integrity of the cyclopropyl rings.

References & Authoritative Grounding

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Bioisosteres and cyclopropyl use).

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in FDA-Approved Drugs."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Barnes-Seeman, D. (2012). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry.

  • PubChem Compound Summary. "N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2)".[1][3] National Center for Biotechnology Information.

  • Boehringer Ingelheim Patents. (General reference to HCV protease inhibitors utilizing 1-methylcyclopropyl scaffolds).[1]

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local EHS regulations.

Application Note: Scale-Up Procedures for N-Cyclopropyl-1-methylcyclopropanecarboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a highly specialized aliphatic amide building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique bis-cyclopropyl architecture provides rigid spatial orientation and metabolic stability, making it a critical structural motif in the development of poly(ADP-ribose)polymerase (PARP) inhibitors[1] and Janus kinase (JAK) inhibitors[2].

Transitioning the synthesis of this compound from discovery scale (milligrams) to process scale (kilograms) presents distinct chemical engineering challenges. The carboxylic acid precursor, 1-methylcyclopropanecarboxylic acid, features an


-quaternary center that introduces steric hindrance during activation. Furthermore, the amine coupling partner, cyclopropylamine, is highly volatile (bp ~50 °C) and prone to vaporization during exothermic activation sequences. This application note details a self-validating, high-yielding scale-up protocol designed to mitigate these risks.

Mechanistic Rationale & Route Scouting

In process chemistry, the selection of an amide coupling strategy must balance atom economy, safety, and scalability. For the coupling of 1-methylcyclopropanecarboxylic acid and cyclopropylamine, three primary activation routes were evaluated:

  • Acid Chloride Activation (SOCl₂ / Oxalyl Chloride): While traditionally cost-effective, the formation of the acid chloride generates corrosive off-gases (SO₂, HCl, CO, CO₂). More critically, the subsequent addition of cyclopropylamine is highly exothermic. Without cryogenic cooling, the localized heat of reaction causes cyclopropylamine to flash off, leading to incomplete conversion and the formation of dimeric impurities.

  • Carbonyldiimidazole (CDI): CDI is a common reagent that avoids corrosive gases, releasing only CO₂ and imidazole. However, the

    
    -quaternary center of the acid slows down the formation of the reactive acylimidazole intermediate. Additionally, the imidazole byproduct can complicate the aqueous workup, often requiring multiple acidic washes that risk hydrolyzing the product.
    
  • Propylphosphonic Anhydride (T3P) Activation: T3P has emerged as a premier reagent for large-scale amide bond formation[3]. It activates the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. The reaction is driven by the high oxophilicity of phosphorus. T3P is supplied as a 50% solution in ethyl acetate (EtOAc), making it easy to pump and handle on scale. It generates no gases, minimizes epimerization, and produces water-soluble propylphosphonic acid byproducts that are effortlessly removed during standard aqueous workup[4].

Quantitative Route Comparison
Coupling StrategyTypical Yield (%)Exotherm RiskOff-GassingByproduct RemovalScalability Rating
Acid Chloride 65 - 75%HighSevere (SO₂, HCl)Requires specialized scrubbingModerate
CDI 70 - 80%ModerateModerate (CO₂)Difficult (Imidazole retention)Good
T3P (50% in EtOAc) 90 - 95% Low (Controlled) None Excellent (Water-soluble) Excellent

Experimental Workflow

Workflow N1 1. Charge Reagents N2 2. T3P Addition N1->N2 N3 3. IPC Monitoring N2->N3 N4 4. Aqueous Workup N3->N4 N5 5. Solvent Exchange N4->N5 N6 6. Product Isolation N5->N6

Workflow for the T3P-mediated scale-up synthesis of the target cyclopropylamide.

Standard Operating Procedure (SOP): T3P-Mediated Scale-Up

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure reaction completion before proceeding to downstream operations.

Materials & Stoichiometry
  • 1-Methylcyclopropanecarboxylic acid: 1.00 equivalent (eq)

  • Cyclopropylamine: 1.20 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.50 eq

  • T3P (50% w/w in EtOAc): 1.20 eq

  • Solvent (EtOAc): 10 volumes (vol)

Step-by-Step Methodology

Step 1: Reactor Charging (Causality: Preventing Volatilization)

  • Purge the jacketed reactor with N₂.

  • Charge 1-methylcyclopropanecarboxylic acid (1.00 eq) and EtOAc (10 vol). Stir to achieve a homogeneous solution.

  • Charge DIPEA (2.50 eq).

  • Cool the reactor to 0–5 °C.

  • Slowly charge cyclopropylamine (1.20 eq) via a subsurface dip tube. Expert Insight: Cyclopropylamine is added before the coupling agent. Mixing the acid, amine, and base first allows the base to deprotonate the acid and form a stable carboxylate-amine salt complex. This prevents the volatile amine from flashing off during the subsequent exothermic activation step[3].

Step 2: T3P Activation (Causality: Exotherm Control)

  • Maintain the reactor temperature at 0–5 °C.

  • Begin dropwise addition of T3P (50% in EtOAc, 1.20 eq) over 1–2 hours. Expert Insight: T3P reacts with the carboxylate to form the mixed anhydride, which is immediately trapped by the cyclopropylamine. The dropwise addition acts as the kinetic bottleneck, ensuring the exotherm is strictly controlled by the dosing rate, thereby preventing thermal runaway and byproduct formation[4].

  • Upon complete addition, warm the reactor to 20–25 °C and stir for 4 hours.

Step 3: In-Process Control (IPC) Validation

  • Sample the reaction mixture and analyze via HPLC (UV at 210 nm).

  • Pass Criteria: < 2.0% unreacted 1-methylcyclopropanecarboxylic acid remaining. If > 2.0%, continue stirring for 2 hours and resample.

Step 4: Aqueous Workup (Causality: Phase-Directed Purification)

  • Quench: Add Deionized (DI) Water (5 vol) to the reactor. Stir for 15 minutes, settle for 15 minutes, and separate the phases. Purpose: Hydrolyzes unreacted T3P into water-soluble propylphosphonic acid.

  • Acid Wash: Wash the organic layer with 1N HCl (5 vol). Purpose: Protonates and extracts unreacted cyclopropylamine and DIPEA into the aqueous phase.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (5 vol). Purpose: Deprotonates and extracts any unreacted 1-methylcyclopropanecarboxylic acid and residual phosphonic acids.

  • Brine Wash: Wash with saturated NaCl (5 vol) to remove residual water from the organic phase.

Step 5: Isolation & Crystallization

  • Transfer the organic phase to a distillation apparatus.

  • Concentrate under reduced pressure (approx. 150 mbar, 40 °C) to 3 volumes.

  • Perform a solvent exchange by slowly adding Heptane (7 vol) while maintaining distillation, until the internal temperature reaches the boiling point of the EtOAc/Heptane azeotrope.

  • Cool the mixture to 0–5 °C at a rate of 10 °C/hour to induce crystallization.

  • Filter the resulting white crystalline solid, wash with cold Heptane (2 vol), and dry under vacuum at 40 °C to constant weight.

References

  • Title: US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors Source: Google Patents URL
  • Title: EP 2120579 B1 - Inhibitors of poly(ADP-ribose)
  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]

Sources

catalytic methods for synthesizing sterically hindered cyclopropyl amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for Synthesizing Sterically Hindered Cyclopropyl Amides

Executive Summary & Strategic Value

The cyclopropyl amide motif is a privileged pharmacophore in modern drug design. It serves as a "conformational lock," restricting the flexibility of peptide backbones and positioning substituents in precise vectors to maximize binding affinity while enhancing metabolic stability against peptidases.

However, the synthesis of sterically hindered cyclopropyl amides—specifically those with quaternary centers (1,1-disubstitution) or bulky vicinal groups—remains a formidable challenge. Traditional methods like the Simmons-Smith reaction often fail due to steric repulsion or lack of enantiocontrol in crowded environments.

This guide details three advanced catalytic protocols that overcome these steric barriers:

  • Rh(II)-Catalyzed Asymmetric Cyclopropanation: For de novo construction of the ring using donor-acceptor carbenes.

  • Pd(II)-Catalyzed C–H Functionalization: For late-stage installation of steric bulk (arylation) onto an existing cyclopropyl amide core.

  • Rh(III)-Catalyzed [2+1] Annulation: A C–H activation approach utilizing enamides as carbene equivalents.[1]

Strategy I: De Novo Ring Construction via Rh(II) Carbenoids

Principle: This method utilizes dirhodium(II) tetracarboxylates to decompose diazo compounds into metal carbenes, which then undergo stereoselective addition to hindered alkenes or enamides. The key to overcoming steric hindrance lies in the use of "donor-acceptor" carbenoids and sterically demanding bridging ligands (e.g., adamantyl-derived) on the catalyst.

Mechanism of Action

The reaction proceeds via a concerted but asynchronous mechanism. The bulky catalyst creates a chiral pocket that enforces trajectory, allowing even tetrasubstituted olefins to react with high enantioselectivity.

Rh_Mechanism Diazo Diazo Precursor (Donor-Acceptor) Carbene Rh-Carbenoid Intermediate Diazo->Carbene - N2 Rh_Cat Rh(II) Catalyst (Rh2(S-TCPTAD)4) Rh_Cat->Carbene Coordination TS Asynchronous Transition State Carbene->TS Alkene Hindered Alkene (Substrate) Alkene->TS Product Cyclopropyl Amide (>95% ee) TS->Product Ring Closure

Figure 1: Mechanistic flow of Rh(II)-catalyzed cyclopropanation. The bulky ligand sphere of the catalyst dictates the approach of the alkene.

Protocol A: Enantioselective Cyclopropanation of Acrylamides

Target: Synthesis of 1,1,2-trisubstituted cyclopropyl amides.

Reagents:

  • Catalyst:

    
     (Tetrakis[1-(4-tert-butylphenyl)adamantane-α-phthalimidoacetato]dirhodium).
    
  • Diazo Reagent: Aryldiazoacetate (Donor-Acceptor type).

  • Substrate: N-Benzyl-N-isopropylacrylamide (Hindered amide).

  • Solvent: 2,2-Dimethylbutane (DMB) or Trifluorotoluene (PhCF3).

Step-by-Step Workflow:

  • Catalyst Solution: In a flame-dried Schlenk tube under Argon, dissolve

    
     (1.0 mol%) in DMB (0.5 mL).
    
  • Substrate Addition: Add the acrylamide substrate (1.0 equiv, 0.5 mmol) to the catalyst solution.

  • Diazo Addition: Dissolve the aryldiazoacetate (1.2 equiv) in DMB (2 mL). Using a syringe pump, add this solution to the reaction mixture over 2 hours at reflux (

    
    ).
    
    • Note: Slow addition is critical to prevent diazo dimerization.

  • Workup: Once addition is complete, stir for an additional 1 hour. Evaporate solvent under reduced pressure.

  • Purification: Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Critical Parameter: The use of non-coordinating, non-polar solvents like DMB or hexanes enhances the electrophilicity of the carbene, crucial for reacting with hindered/electron-deficient amides.

Strategy II: Late-Stage C–H Functionalization (Pd-Catalysis)

Principle: Instead of building the ring, this method takes a pre-existing cyclopropyl amide and installs steric bulk via directed C–H activation. This is ideal for generating libraries of cis-arylated cyclopropanes.

Mechanism of Action

A bidentate directing group (e.g., 8-aminoquinoline or picolinamide) coordinates Pd(II), directing it to the cis-C–H bond. The cycle involves C–H activation, oxidative addition of an aryl iodide, and reductive elimination.

Pd_Cycle Start Cyclopropyl Amide (w/ Directing Group) Pd_Coord Pd(II) Coordination Start->Pd_Coord CH_Act C-H Activation (Metallacycle) Pd_Coord->CH_Act - AcOH Ox_Add Oxidative Addition (Ar-I) CH_Act->Ox_Add + Ar-I Red_Elim Reductive Elimination Ox_Add->Red_Elim Pd(IV) Intermediate Product Hindered Arylated Cyclopropane Red_Elim->Product Regenerate Pd(II)

Figure 2: Pd(II)/Pd(IV) catalytic cycle for the directed C–H arylation of cyclopropyl amides.

Protocol B: Picolinamide-Directed C–H Arylation

Target: Synthesis of cis-2-aryl-cyclopropanecarboxamides.

Reagents:

  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant/Additive:

    
     (1.0 equiv) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv).
    
  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Solvent:

    
     or 
    
    
    
    (Hexafluoroisopropanol).

Step-by-Step Workflow:

  • Setup: To a 10 mL vial equipped with a magnetic stir bar, add cyclopropyl picolinamide (0.2 mmol), Aryl Iodide (0.3 mmol),

    
     (2.2 mg, 0.01 mmol), 
    
    
    
    (0.2 mmol), and
    
    
    (0.4 mmol).
  • Solvent: Add t-Amyl Alcohol (1.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to

    
     for 12–18 hours.
    
    • Observation: The reaction mixture will turn black as Pd(0) precipitates over time.

  • Filtration: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate and purify via column chromatography.

Troubleshooting: If conversion is low for ortho-substituted aryl iodides (steric clash), switch solvent to HFIP, which stabilizes the cationic Pd intermediate and accelerates C–H cleavage.

Strategy III: Rh(III)-Catalyzed [2+1] Annulation

Principle: This method uses N-enoxyphthalimides as carbene precursors. Upon Rh(III)-catalyzed C–H activation, these substrates undergo a [2+1] annulation with alkenes to form cyclopropanes.[1][2] This is particularly useful for synthesizing cyclopropyl amides where the nitrogen is part of the ring formation logic.

Protocol C: Annulation of Enamides

Reagents:

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (10 mol%) to generate cationic Rh species.
    
  • Oxidant:

    
     (2.0 equiv).
    
  • Substrate: N-Enoxyphthalimide derivative.

  • Solvent: 1,2-Dichloroethane (DCE).

Workflow:

  • Mix

    
    , 
    
    
    
    , and
    
    
    in DCE.
  • Add the enamide and the alkene partner.

  • Stir at

    
     for 16 hours.
    
  • The mechanism involves vinyl C–H activation, migratory insertion of the alkene, and intramolecular ring closure.

Comparative Data & Selection Guide

FeatureRh(II) CyclopropanationPd(II) C–H ArylationRh(III) Annulation
Primary Utility De novo ring constructionAdding bulk to existing ringBuilding ring from enamides
Steric Tolerance High (with bulky ligands)Moderate (ortho-substituents difficult)Moderate to High
Enantioselectivity Excellent (>95% ee possible)High (requires chiral MPAA ligands)Ligand dependent
Atom Economy High (N2 byproduct)Low (requires stoichiometric Ag)Moderate (requires oxidant)
Key Limitation Requires diazo handlingRequires directing group removalSubstrate availability

References

  • Rh(II)-Catalyzed Cyclopropanation: Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013).[3] "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science. Link

  • Pd(II)-Catalyzed C-H Arylation: He, J., et al. (2013). "C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary." Organic Letters. Link

  • Enantioselective C-H Activation: Chan, K. S. L., et al. (2015).[4] "Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines." Nature Communications. Link

  • Rh(III) Annulation: Alford, J. S., & Davies, H. M. L. (2014). "Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation."[1] Journal of the American Chemical Society.[5][6] Link

Sources

High-Efficiency Amide Bond Formation for Sterically Hindered Substrates: Synthesis of N-Cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Mechanistic Insights: The Challenge of Alpha-Quaternary Steric Bulk

The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide presents a classic challenge in modern medicinal chemistry: overcoming severe steric hindrance during amide bond formation. The coupling partners—1-methylcyclopropanecarboxylic acid and cyclopropylamine—both possess unique structural constraints that render standard peptide coupling protocols highly inefficient[1].

The Causality of Reagent Failure

In standard carbodiimide-mediated couplings (e.g., EDC/HOBt or DCC), the carboxylic acid is activated to form an O-acylisourea or an active ester (such as an OBt ester). For 1-methylcyclopropanecarboxylic acid, the alpha-carbon is a quaternary center (bonded to a methyl group, the carboxylate, and two cyclopropane ring carbons). When a bulky activating group is attached, the resulting electrophilic carbonyl carbon is buried beneath a massive steric shield.

Simultaneously, while cyclopropylamine is technically a primary amine, the branched nature of the cyclopropane ring immediately adjacent to the nitrogen atom creates a secondary-like steric profile. When this hindered nucleophile attempts to approach the carbonyl carbon at the required Bürgi-Dunitz angle (~107°), severe van der Waals repulsions occur between the amine's cyclopropyl ring and the bulky leaving group of the active ester. This steric clash drastically reduces the reaction rate, allowing competing side reactions—such as the irreversible rearrangement of the O-acylisourea to an inactive N-acylurea—to dominate the pathway[2].

Selecting the Right Reagents: Acid Chlorides and T3P

To successfully drive this coupling, the steric bulk of the leaving group must be minimized, or the electrophilicity of the activated intermediate must be exceptionally high.

  • The Acid Chloride Route (Oxalyl Chloride): Converting the acid to an acid chloride replaces the bulky hydroxyl group with a monoatomic, highly electronegative chlorine atom. This creates a small, intensely reactive electrophile that easily accommodates the approach of cyclopropylamine[3].

  • The T3P® (Propylphosphonic Anhydride) Route: T3P forms a compact mixed phosphonic anhydride. Unlike HOBt/HOAt esters, the T3P-activated intermediate is highly electrophilic but less sterically demanding. Furthermore, the exceptional thermodynamic driving force of forming strong P–O bonds pushes the reaction to completion, while generating completely water-soluble byproducts ideal for process scale-up[4],[5].

Decision Matrix & Workflow Visualization

The following workflow illustrates the logical progression for selecting an amide coupling strategy when dealing with alpha-quaternary cyclopropyl substrates.

Workflow Substrates 1-Methylcyclopropanecarboxylic Acid + Cyclopropylamine Challenge Steric Hindrance Assessment (Alpha-Quaternary Center) Substrates->Challenge Standard Standard Reagents (EDC/HOBt) Challenge->Standard Traditional Approach AcidChloride Acid Chloride Route (Oxalyl Chloride / DMF) Challenge->AcidChloride Direct Route A T3P Phosphonic Anhydride (T3P / DIPEA) Challenge->T3P Direct Route B Failure Steric Clash Low Yield (<40%) Standard->Failure Failure->AcidChloride Troubleshooting Failure->T3P Troubleshooting Product N-Cyclopropyl-1-methylcyclopropanecarboxamide (Target Amide) AcidChloride->Product High Reactivity (Yield >90%) T3P->Product Scalable & Mild (Yield >85%)

Caption: Workflow for selecting amide coupling reagents for sterically hindered substrates.

Quantitative Reagent Comparison

The table below summarizes the expected performance of various coupling methodologies for the synthesis of highly hindered alpha-quaternary amides based on established process chemistry data[3],[2].

Coupling ReagentActivated IntermediateSteric ToleranceTypical Yield (%)Reaction TimeByproduct Profile / Scalability
EDC / HOBt O-Acylisourea / OBt esterLow< 40%24 - 48 hUrea derivatives (difficult to remove)
HATU / DIPEA OAt esterModerate70 - 80%12 - 24 hTetramethylurea (requires chromatography)
T3P / DIPEA Mixed Phosphonic AnhydrideHigh85 - 95%4 - 12 hWater-soluble phosphates (Excellent for scale-up)
Oxalyl Chloride Acid ChlorideVery High> 90%1 - 4 hHCl, CO₂, CO gases (Requires careful venting)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediate species are successfully formed before proceeding to the next step.

Protocol A: The Acid Chloride Method (Maximum Reactivity)

Recommended for discovery-scale synthesis where maximum conversion speed is required.

Step 1: Acid Activation via Vilsmeier-Haack Intermediate

  • Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Add Oxalyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes.

    • Mechanistic Rationale: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which acts as the true chlorinating species. Oxalyl chloride is chosen over thionyl chloride (SOCl₂) because its byproducts are entirely gaseous (CO, CO₂, HCl), driving the reaction forward without the need for harsh heating[2].

    • Self-Validation Checkpoint: Observe the reaction mixture. The cessation of gas evolution (bubbling) indicates the complete consumption of the carboxylic acid.

Step 2: Intermediate Isolation

  • Once gas evolution ceases (typically 1–2 hours), concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.

    • Mechanistic Rationale: Removing unreacted oxalyl chloride is critical. If left in the mixture, it will aggressively react with cyclopropylamine in the next step to form unwanted oxamide byproducts.

Step 3: Amide Coupling

  • Redissolve the crude 1-methylcyclopropanecarbonyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.

  • In a separate flask, prepare a solution of cyclopropylamine (1.2 eq, 12 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) in DCM (10 mL).

  • Add the amine/base solution dropwise to the acid chloride solution.

    • Mechanistic Rationale: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of cyclopropylamine, which would otherwise render the nucleophile inactive.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

    • Self-Validation Checkpoint: Test the pH of the aqueous washes. The NaHCO₃ wash must be basic (pH > 8) to ensure removal of any unreacted carboxylic acid, while the HCl wash must be acidic (pH < 2) to ensure complete removal of excess cyclopropylamine and DIPEA.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up Optimized)

Recommended for multigram to kilogram scale-up due to mild conditions and chromatography-free purification.

Step 1: Substrate Pre-Mixing

  • Charge a reactor with 1-methylcyclopropanecarboxylic acid (1.0 eq, 50 mmol) and cyclopropylamine (1.1 eq, 55 mmol) in Ethyl Acetate (EtOAc, 100 mL).

  • Add DIPEA (2.5 eq, 125 mmol) to the mixture and cool to 0 °C.

    • Mechanistic Rationale: Unlike acid chlorides, T3P couplings can be run as a "one-pot" mixture. Premixing the acid and amine ensures that as soon as the highly reactive mixed phosphonic anhydride is formed, the amine is immediately available to trap it, preventing anhydride degradation or hydrolysis[5].

Step 2: T3P Activation

  • Add T3P (50% w/w solution in EtOAc, 1.5 eq, 75 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Remove the cooling bath and stir the reaction at room temperature for 8–12 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS or TLC (Stain with KMnO₄). The complete disappearance of the 1-methylcyclopropanecarboxylic acid peak confirms the reaction is finished.

Step 3: Aqueous Workup

  • Add water (100 mL) to the reaction mixture and stir vigorously for 15 minutes.

  • Separate the layers. Wash the organic (EtOAc) layer sequentially with saturated aqueous NaHCO₃ (100 mL), 1M HCl (100 mL), and brine (100 mL).

    • Mechanistic Rationale: The defining advantage of T3P is that all phosphorus-containing byproducts are highly polar and completely partition into the aqueous phase[4].

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield highly pure N-cyclopropyl-1-methylcyclopropanecarboxamide without the need for silica gel chromatography.

References

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. ribbitt.com.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. core.ac.uk.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. benchchem.com.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. sdu.dk.

Sources

Application Notes and Protocols for N-cyclopropyl-1-methylcyclopropanecarboxamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal and agrochemical design. Among these, the cyclopropane ring is a privileged motif, offering a unique combination of structural rigidity and favorable electronic properties.[1] Its presence in a molecule can enhance metabolic stability, improve binding affinity to target enzymes, and confer unique three-dimensional conformations that are critical for biological activity.[2][3] N-cyclopropyl-1-methylcyclopropanecarboxamide is a molecule of significant interest as it combines two such cyclopropyl units within a stable amide linkage, suggesting its potential as a valuable building block or active ingredient in the development of novel pesticides.

This guide provides a comprehensive technical overview of the synthesis and potential applications of N-cyclopropyl-1-methylcyclopropanecarboxamide, with a focus on its role as a precursor for a promising class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).

Proposed Application: A Scaffold for Novel SDHI Fungicides

The carboxamide functional group is a key pharmacophore in a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[4][5] These fungicides act by inhibiting Complex II of the mitochondrial respiratory chain in pathogenic fungi, effectively halting energy production and preventing spore germination and growth.[6][7] Prominent commercial fungicides like boscalid, fluxapyroxad, and penthiopyrad all feature a carboxamide core.[5][6]

Given its structure, N-cyclopropyl-1-methylcyclopropanecarboxamide is an ideal candidate for investigation as a novel SDHI fungicide. The N-cyclopropyl group and the 1-methylcyclopropyl group can be systematically modified to optimize fungicidal activity, spectrum, and plant mobility. This application note details the synthetic protocols to access this core structure, enabling researchers to build libraries of derivatives for high-throughput screening and lead optimization.

Proposed Mechanism of Action: Inhibition of Fungal Respiration

The proposed mode of action for agrochemicals derived from this scaffold is the inhibition of the enzyme succinate dehydrogenase (SDH).[8] SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for oxidizing succinate to fumarate.[9] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the electron transfer process, leading to a shutdown of cellular respiration and ultimately, cell death.[5] This targeted action is highly effective, and because it is preventive, it is best applied before or in the very early stages of fungal infection.[6][7]

Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle SDH Complex II (Succinate Dehydrogenase) TCA->SDH Succinate -> Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electrons ATP ATP Synthesis ETC->ATP Inhibitor N-cyclopropyl- 1-methylcyclopropanecarboxamide Derivative Inhibitor->SDH Binds & Inhibits

Caption: Proposed mechanism of action for fungicides derived from the target molecule.

Synthetic Protocols

The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide is a multi-step process that relies on the preparation of two key intermediates: 1-methylcyclopropanecarboxylic acid and cyclopropylamine . These are then joined via a standard amide coupling reaction.

G cluster_0 Part 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid cluster_1 Part 2: Synthesis of Cyclopropylamine cluster_2 Part 3: Amide Coupling Methacrylic_acid Methacrylic Acid Halide 2,2-Dihalide Intermediate Methacrylic_acid->Halide Cyclopropylation Methylcyclopropionate Methyl Cyclopropionate Intermediate Halide->Methylcyclopropionate Dehalogenation Carboxylic_acid 1-Methylcyclopropanecarboxylic Acid Methylcyclopropionate->Carboxylic_acid Hydrolysis & Acidification Final_Product N-cyclopropyl-1-methylcyclopropanecarboxamide Carboxylic_acid->Final_Product Coupling Reagent (EDC/NHS) Butyrolactone γ-Butyrolactone Chlorobutyrate 4-Chlorobutyrate Ester Butyrolactone->Chlorobutyrate Ring Cleavage & Esterification Cyclopropanecarboxylate Cyclopropanecarboxylate Ester Chlorobutyrate->Cyclopropanecarboxylate Cyclization Cyclopropanecarboxamide Cyclopropanecarboxamide Cyclopropanecarboxylate->Cyclopropanecarboxamide Ammoniation Cyclopropylamine Cyclopropylamine Cyclopropanecarboxamide->Cyclopropylamine Hofmann Rearrangement Cyclopropylamine->Final_Product

Sources

Application Note: Sustainable Synthesis of N-Cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the sustainable synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a privileged scaffold in medicinal chemistry often found in tyrosine kinase inhibitors (TKIs) and glucocorticoid receptor antagonists.

The synthesis presents two distinct challenges:

  • Steric Hindrance: The quaternary center at the C1 position of the cyclopropane ring reduces reactivity toward nucleophilic attack.

  • Substrate Volatility: Cyclopropylamine (nucleophile) has a low boiling point (49–50 °C), making high-temperature catalytic amidation (e.g., boric acid reflux) difficult without pressurized vessels.

We present two validated "Green Chemistry" protocols that replace toxic chlorinated solvents (DCM) and reactive acyl chlorides (SOCl₂) with bio-renewable solvents and safer coupling agents.

Technical Background & Green Principles

The Chemical Challenge

Classically, this amide is synthesized via an acid chloride intermediate. While effective, this route generates HCl gas, requires dichloromethane (DCM), and poses explosion risks when distilling unstable cyclopropanecarbonyl chlorides.

The Sustainable Solution

Our approach utilizes Propylphosphonic Anhydride (T3P®) and Mixed Anhydride Activation in 2-Methyltetrahydrofuran (2-MeTHF) .

  • 2-MeTHF: A bio-derived solvent (from corncobs/bagasse) with a higher boiling point (80 °C) than THF, allowing for safer handling and easier phase separation from water during workup.

  • T3P: A cyclic phosphonic anhydride that releases non-toxic, water-soluble byproducts, eliminating the need for chromatographic purification in many cases.[1]

Reaction Pathway Comparison

GreenSynthesis Start 1-Methylcyclopropane- carboxylic Acid OldMethod Classical Route (SOCl2 / DCM) Start->OldMethod Activation NewMethod Green Route (T3P / 2-MeTHF) Start->NewMethod Activation Product N-Cyclopropyl-1-methyl- cyclopropanecarboxamide OldMethod->Product + Cyclopropylamine WasteOld Toxic Waste: HCl gas, DCM, Sulfur residues OldMethod->WasteOld NewMethod->Product + Cyclopropylamine WasteNew Benign Waste: Water-soluble P-salts, Biodegradable solvent NewMethod->WasteNew

Figure 1: Comparison of Classical vs. Green Synthetic Pathways.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Batch <100g)

Best for: High purity requirements, avoiding chromatography, and handling steric bulk.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleGreen Attribute
1-Methylcyclopropanecarboxylic acid 1.0Substrate-
Cyclopropylamine 1.2Nucleophile-
T3P (50% w/w in EtOAc or 2-MeTHF) 1.5Coupling AgentWater-soluble byproduct
Pyridine (or N-Methylmorpholine)2.5Base-
2-MeTHF 10 VolSolventBio-derived, low peroxide formation
Procedure
  • Setup: Charge a reaction vessel with 1-methylcyclopropanecarboxylic acid (1.0 equiv) and 2-MeTHF (10 volumes).

  • Base Addition: Add Pyridine (2.5 equiv) in one portion. The solution may warm slightly.

  • Activation: Cool the mixture to 0–5 °C. Add T3P solution (1.5 equiv) dropwise over 20 minutes. Note: T3P is highly effective at activating hindered carboxylic acids.

  • Nucleophile Addition: Add Cyclopropylamine (1.2 equiv) dropwise, maintaining internal temperature <10 °C to prevent amine evaporation.

  • Reaction: Remove cooling bath and stir at 25 °C for 3 hours . Monitor by HPLC (Target: >98% conversion).

  • Workup (The "Green" Wash):

    • Add water (5 volumes). Stir vigorously for 15 minutes.

    • Separate layers. The T3P byproducts partition into the aqueous phase.

    • Wash organic layer with 1M HCl (to remove excess pyridine) followed by sat. NaHCO₃ and brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: If necessary, recrystallize from Heptane/EtOAc (9:1).

Protocol B: Mixed Anhydride Scale-Up (Recommended for >100g)

Best for: Cost-sensitive scale-up where T3P is too expensive.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
1-Methylcyclopropanecarboxylic acid 1.0Substrate
Ethyl Chloroformate 1.1Activator
N-Methylmorpholine (NMM) 1.1Base 1
Cyclopropylamine 1.1Nucleophile
Triethylamine 1.0Base 2
2-MeTHF 8 VolSolvent
Procedure
  • Activation: Dissolve the carboxylic acid and NMM (1.1 equiv) in 2-MeTHF . Cool to -10 °C .

  • Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise, maintaining temperature below -5 °C. Stir for 30 minutes. White precipitate of NMM·HCl will form.[8][9][10][11]

  • Amine Addition: Prepare a solution of Cyclopropylamine (1.1 equiv) and Triethylamine (1.0 equiv) in 2-MeTHF (2 vol). Add this slowly to the mixed anhydride at -10 °C.

    • Critical Step: Keeping the temperature low prevents the volatile amine from escaping and suppresses the formation of the symmetrical anhydride byproduct.

  • Completion: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with water. Separate phases. Wash organics with 10% Citric Acid (removes bases), then NaHCO₃.

  • Isolation: Concentrate to yield the crude amide.

Mechanism & Validation

T3P Activation Mechanism

T3P acts as a cyclic anhydride.[3] The relief of ring strain drives the activation of the carboxylic acid.

T3PMechanism Step1 T3P Ring + Carboxylic Acid (R-COOH) Step2 Mixed Anhydride Intermediate (Active Species) Step1->Step2 Base / -H+ Step3 Nucleophilic Attack by Cyclopropylamine Step2->Step3 Step4 Final Amide + Water Soluble P-Salts Step3->Step4 Tetrahedral Collapse

Figure 2: T3P Activation Pathway. The cyclic structure of T3P (Propylphosphonic anhydride) opens upon reaction with the carboxylate, creating a highly reactive but selective intermediate.

Analytical Validation (HPLC)

Ensure the product meets pharmaceutical standards using the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Retention Time: Product typically elutes at ~4.5 - 5.0 min (depending on flow rate).

Safety & Handling

  • Cyclopropylamine: Highly volatile and toxic. Handle only in a fume hood. Avoid using reflux condensers open to the atmosphere; use sealed systems or keep temperatures <25 °C during addition.

  • T3P: Corrosive but non-explosive. Store at room temperature.

  • 2-MeTHF: Flammable. Forms peroxides upon long-term storage (stabilize with BHT).

References

  • Dunetz, J. R., et al. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.[6] Link

    • Context: Validates T3P as a superior reagent for large-scale, green pharmaceutical synthesis.
  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link

    • Context: Establishes 2-MeTHF as a sustainable replacement for DCM/THF.
  • Eisai R&D Management Co. (2002). Patent: Quinoline derivatives and process for producing the same (Lenvatinib precursors). WO2002032872. Link

    • Context: Describes the industrial relevance of cyclopropanecarboxamide scaffolds in kinase inhibitors.
  • Archambaud, S., et al. (2016). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[1] European Journal of Organic Chemistry. Link

    • Context: Detailed mechanistic insight into T3P couplings.

Sources

Application Note: Rational Solvent Selection and Crystallization Protocol for N-Cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of structurally constrained, lipophilic aliphatic amides present significant challenges in pharmaceutical process chemistry. N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a critical intermediate featuring a secondary carboxamide core flanked by two highly hydrophobic cyclopropyl rings. This structural dichotomy—a strong hydrogen-bonding dipole combined with dense lipophilicity—frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") during crystallization.

This Application Note details a self-validating, thermodynamically grounded approach to solvent selection. By leveraging 1 [1], we transition from empirical trial-and-error to a deterministic antisolvent crystallization strategy that actively suppresses LLPS, ensuring high-purity crystalline recovery.

Theoretical Framework: The Causality of Amide Miscibility

To engineer a robust crystallization process, we must understand the intermolecular forces dictating solubility. The total cohesive energy density of a solvent system is defined by three Hansen parameters: dispersion forces (


), polar forces (

), and hydrogen bonding (

) [2].

For N-cyclopropyl-1-methylcyclopropanecarboxamide, the


 component is the primary thermodynamic barrier to dissolution due to the stable 

dimeric synthons formed in the solid state. A successful primary solvent must possess sufficient

and

to disrupt these dimers. Conversely, the antisolvent must selectively decrease the solubility of the hydrophobic cyclopropyl domains (modulating

) without causing an instantaneous collapse of the solute, which would bypass nucleation and result in an amorphous oil.

Workflow N1 Target Analysis: N-cyclopropyl-1-methylcyclopropanecarboxamide N2 HSP Profiling (Dispersion, Polar, H-Bond) N1->N2 N3 Primary Solvent Selection (EtOAc / Ethanol) N2->N3 N4 Antisolvent Pairing (Heptane / Water) N3->N4 N5 MSZW Determination (FBRM / Turbidimetry) N4->N5 N6 Process Optimization (Seeding & Cooling Rates) N5->N6 N7 Final Crystalline Isolate (Purity >99%) N6->N7

Fig 1. Systematic workflow for HSP-guided solvent and antisolvent selection.

Mechanistic Insights: Overcoming "Oiling Out"

Why do cyclopropanecarboxamides frequently oil out in standard Ethanol/Water systems? Water possesses massive polar (


) and hydrogen-bonding (

) parameters. When water is rapidly introduced to an ethanolic solution of the amide, it instantaneously strips the ethanol from the amide core. The sudden polarity spike forces the hydrophobic cyclopropyl rings to collapse together kinetically faster than the amide hydrogen bonds can organize into an ordered lattice.

By replacing the highly polar water with a non-polar antisolvent like Heptane , and using Ethyl Acetate (EtOAc) as the primary solvent, we alter the kinetic pathway. Heptane gradually lowers the overall polarity (


), allowing the amide core to slowly re-establish its hydrogen-bonded synthons while the cyclopropyl rings remain partially solvated by the dispersion forces (

) of the EtOAc/Heptane mixture. This deliberate thermodynamic pacing favors the formation of a critical nucleus over amorphous phase separation.

Pathway S1 Solvated Monomers (in EtOAc) S2 Antisolvent Addition (Heptane) S1->S2 S3 Desolvation & H-Bond Disruption S2->S3 S4 Amide Dimerization (Synthon Formation) S3->S4 S5 Hydrophobic Collapse (Cyclopropyl Rings) S4->S5 S6 Critical Nucleus S5->S6 Controlled Kinetics Err Oiling Out (LLPS) Phase Separation S5->Err Rapid Addition S7 Crystal Lattice S6->S7

Fig 2. Mechanistic pathway of amide nucleation avoiding liquid-liquid phase separation.

Data Presentation: Solvent Matrix and Optimization

The empirical validation of the HSP theory is summarized in the tables below. The EtOAc/Heptane system demonstrates superior control over the Metastable Zone Width (MSZW), leading to higher purity and ideal crystal morphology, a standard approach when 2[3].

Table 1: Estimated Hansen Solubility Parameters (HSP) & Solute Affinity

Solvent

(MPa

)

(MPa

)

(MPa

)
Solute AffinityObservation at 25°C
Ethyl Acetate 15.85.37.2HighComplete dissolution (>200 mg/mL)
Ethanol 15.88.819.4HighComplete dissolution (>250 mg/mL)
Water 15.616.042.3LowImmediate precipitation / LLPS
Heptane 15.30.00.0LowControlled precipitation

Table 2: Antisolvent Crystallization Optimization Matrix

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)MorphologyProcess Remarks
EtOH / Water1:282.098.5AgglomeratesHigh risk of oiling out; poor filtration.
EtOAc / Heptane 1:3 89.5 99.8 Prismatic Optimal MSZW; highly scalable.
Acetone / Water1:275.497.2Fine NeedlesSevere filtration bottlenecks.

Experimental Protocols: Self-Validating Crystallization

To ensure trustworthiness and reproducibility, the following protocol integrates real-time process analytical technology (PAT) to create a self-validating feedback loop.

Protocol: Seeded Antisolvent-Cooling Crystallization (EtOAc/Heptane)

Equipment Required:

  • Jacketed crystallizer with overhead stirring (e.g., pitched blade turbine).

  • Focused Beam Reflectance Measurement (FBRM) probe (for real-time chord length distribution).

  • At-line HPLC for mother liquor concentration monitoring.

Step-by-Step Methodology:

  • Dissolution: Charge the crystallizer with 10.0 g of crude N-cyclopropyl-1-methylcyclopropanecarboxamide. Add 40 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the jacket to 55°C under moderate agitation (250 RPM) until complete dissolution is confirmed via a clear FBRM signal (counts < 100/sec).

  • Antisolvent Addition (Phase 1): Dose 40 mL of Heptane at a constant rate of 2 mL/min. Monitor the FBRM; the system should remain clear, entering the metastable zone.

  • Seeding: Cool the solution to 45°C. Introduce 0.1 g (1 wt%) of pure N-cyclopropyl-1-methylcyclopropanecarboxamide seed crystals suspended in 1 mL of Heptane.

    • Self-Validation Check: FBRM must show an immediate, stable increase in counts corresponding to the seed dimensions (typically 50-100 µm). If a massive spike in 10 µm spherical counts occurs, LLPS has been triggered (abort and reheat).

  • Antisolvent Addition (Phase 2): Resume Heptane addition (80 mL) at a slower rate of 1 mL/min to drive supersaturation while allowing crystal growth to consume the solute, preventing secondary nucleation.

  • Cooling: Once all Heptane is added, initiate a linear cooling ramp from 45°C to 5°C over 4 hours (10°C/hour).

  • Endpoint Validation: Sample the mother liquor. At-line HPLC should confirm the API concentration is

    
     2 mg/mL, indicating thermodynamic completion.
    
  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C for 12 hours.

References

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation - Asian Journal of Pharmaceutics.
  • Hansen Solubility Parameters - Kinam Park.
  • N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide - Benchchem.

Sources

Functionalization of the N-Cyclopropyl-1-methylcyclopropanecarboxamide Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropane Motif in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its unique conformational rigidity and electronic properties offer a powerful tool to enhance the pharmacological profile of drug candidates.[3][4] The incorporation of a cyclopropyl moiety can lead to improved metabolic stability, increased potency, and enhanced binding affinity to biological targets.[5] Specifically, the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold combines the benefits of the cyclopropane ring with the versatile chemistry of the amide functional group, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and functionalization of this promising scaffold, offering detailed protocols and mechanistic insights for researchers in the field.

I. Synthesis of the N-Cyclopropyl-1-methylcyclopropanecarboxamide Scaffold

The synthesis of the target scaffold begins with the preparation of 1-methylcyclopropane-1-carboxylic acid, followed by an amide coupling reaction with cyclopropylamine.

A. Synthesis of 1-Methylcyclopropane-1-carboxylic Acid

Several synthetic routes to 1-methylcyclopropane-1-carboxylic acid have been reported. A common and efficient method involves the cyclopropanation of methacrylic acid or its esters.[6][7]

Protocol 1: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid

This protocol is adapted from a patented procedure and involves a two-step process from methacrylic acid.[6]

Materials:

  • Methacrylic acid

  • Chloroform

  • Sodium hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride

  • Sodium metal

  • Toluene

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

Step 1: Synthesis of 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid

  • In a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

  • To the vigorously stirred solution, add benzyltriethylammonium chloride.

  • Add a mixture of methacrylic acid and chloroform dropwise to the reaction mixture.

  • Stir vigorously for 4-6 hours at room temperature.

  • After the reaction is complete (monitored by TLC), acidify the mixture with concentrated hydrochloric acid to pH ~2.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid.

Step 2: Reductive dechlorination to 1-methylcyclopropane-1-carboxylic acid

  • In a separate flask, prepare a dispersion of sodium metal in toluene.

  • Slowly add the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid to the sodium dispersion at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed.

  • Carefully quench the reaction with water and separate the aqueous layer.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH ~2.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 1-methylcyclopropane-1-carboxylic acid.[8]

B. Amide Coupling to form N-Cyclopropyl-1-methylcyclopropanecarboxamide

The final step in the synthesis of the scaffold is the formation of the amide bond between 1-methylcyclopropane-1-carboxylic acid and cyclopropylamine. A variety of coupling reagents can be employed for this transformation.[9][10][11]

Protocol 2: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.[9]

Materials:

  • 1-Methylcyclopropane-1-carboxylic acid

  • Cyclopropylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and HATU (1.1 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-cyclopropyl-1-methylcyclopropanecarboxamide.

II. Functionalization of the N-Cyclopropyl-1-methylcyclopropanecarboxamide Scaffold

Late-stage functionalization (LSF) of complex molecules is a powerful strategy in drug discovery to rapidly generate analogs with improved properties.[12] The N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold offers several sites for functionalization, primarily through C-H activation. The amide group can act as a directing group to guide transition metal catalysts to specific C-H bonds.[13][14][15]

G cluster_synthesis Scaffold Synthesis cluster_functionalization Functionalization Strategies Methacrylic Acid Methacrylic Acid 1-Methylcyclopropane-1-carboxylic Acid 1-Methylcyclopropane-1-carboxylic Acid Methacrylic Acid->1-Methylcyclopropane-1-carboxylic Acid Cyclopropanation & Reduction Scaffold N-Cyclopropyl-1-methyl- cyclopropanecarboxamide 1-Methylcyclopropane-1-carboxylic Acid->Scaffold Amide Coupling (HATU, DIPEA) Functionalized_Scaffold Functionalized Derivatives Scaffold->Functionalized_Scaffold C-H Activation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Scaffold Amide Coupling (HATU, DIPEA) Functionalization_Methods Methods: - Palladium-catalyzed Arylation - Rhodium-catalyzed Alkenylation - Photoredox Catalysis Functionalization_Methods->Functionalized_Scaffold

Figure 1. Synthetic and functionalization workflow for the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold.

A. Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation is a powerful tool for the arylation of sp³ C-H bonds.[16] The amide group in the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold can act as a directing group, facilitating the selective functionalization of the cyclopropane rings.[12][17]

Protocol 3: Directed Palladium-Catalyzed β-C(sp³)-H Arylation

This protocol is a general procedure adapted from literature on the arylation of related cyclopropanecarboxamides using a bidentate directing group strategy.[17]

Materials:

  • N-Cyclopropyl-1-methylcyclopropanecarboxamide

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add N-cyclopropyl-1-methylcyclopropanecarboxamide (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene and pivalic acid (30 mol%).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Palladium-Catalyzed C-H Arylation Conditions

EntryCatalyst (mol%)Ligand/Additive (mol%)Base (eq)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (10)Pivalic Acid (30)K₂CO₃ (2.0)Toluene11024
2Pd(OAc)₂ (5)Mono-N-protected amino acid (15)Ag₂CO₃ (1.0)THF8012

Note: Optimal conditions may vary depending on the specific aryl iodide and substrate.

B. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also highly effective for C-H activation and can offer complementary reactivity to palladium.[1][2][18][19] For cyclopropanecarboxamides, rhodium catalysis can be employed for various transformations, including alkenylation and annulation reactions. The amide oxygen can act as a directing group to form a five-membered rhodacycle intermediate.

Protocol 4: Rhodium-Catalyzed C-H Alkenylation

This generalized protocol is based on reported rhodium-catalyzed C-H functionalizations of related amides.[14]

Materials:

  • N-Cyclopropyl-1-methylcyclopropanecarboxamide

  • Activated alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • Cesium acetate (CsOAc)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine N-cyclopropyl-1-methylcyclopropanecarboxamide (1.0 eq), the activated alkene (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and CsOAc (1.0 eq).

  • Add anhydrous DCE as the solvent.

  • Heat the reaction mixture at 100 °C for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

G Scaffold N-Cyclopropyl-1-methyl- cyclopropanecarboxamide Amide Directing Group Catalyst Transition Metal Catalyst Pd(II) orRh(III) Scaffold:f0->Catalyst Coordination Intermediate Metallacycle Intermediate C-H Bond Cleavage Catalyst->Intermediate C-H Activation Product Functionalized Product C-C Bond Formation Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner Aryl Halide or Alkene Coupling_Partner->Intermediate Oxidative Addition or Migratory Insertion Product->Catalyst Catalyst Regeneration Byproduct Byproduct

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals. Producing this bis-cyclopropyl amide in high yields (>90%) presents unique challenges due to the steric hindrance of the 1-methylcyclopropane moiety, the extreme volatility of cyclopropylamine, and the high polarity of the final product.

This guide moves beyond basic procedures, detailing the chemical causality behind each protocol to ensure your synthetic workflows are robust, scalable, and self-validating.

Process Overview

Workflow A 1-Methylcyclopropanecarboxylic Acid B Activation (Oxalyl Chloride / DMF cat.) 0°C to RT A->B C Acid Chloride Intermediate B->C D Amidation Cyclopropylamine (1.5 - 2.0 eq) DIPEA, DCM, 0°C C->D E Crude Amide Mixture D->E F Aqueous Workup (Brine wash, minimal water) E->F G N-cyclopropyl-1-methylcyclopropanecarboxamide (Target Product) F->G

Fig 1: Optimized synthetic workflow for N-cyclopropyl-1-methylcyclopropanecarboxamide.

Troubleshooting & FAQs

Q1: Why is my crude yield consistently below 50% when using standard EDC/HOBt or DCC coupling? A1: The primary issue is steric hindrance. The 1-methyl group on the cyclopropane ring creates a bulky, neo-pentyl-like steric environment at the alpha-carbon. When using standard carbodiimides like EDC 1, the initial O-acylisourea intermediate is large. Because the nucleophilic attack by the amine is slowed by this steric shield, the active ester has time to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea, permanently killing your yield. Solution: Switch to an acid chloride activation method, which bypasses this rearrangement pathway entirely and provides a much smaller, highly reactive electrophile 2. Alternatively, use a highly reactive uronium salt like HATU for discovery-scale reactions.

Q2: How do I prevent the loss of cyclopropylamine during the reaction? A2: Cyclopropylamine is an exceptionally volatile reagent with a boiling point of approximately 50 °C 3. The amidation of an acid chloride is highly exothermic. If the amine is added at room temperature, the local heat generation causes the cyclopropylamine to flash off as a gas, destroying your stoichiometry and stalling the reaction. Solution: Always pre-cool the amine solution to 0 °C. Use a slight excess (1.5 to 2.0 equivalents) of cyclopropylamine to account for incidental evaporative loss, and add the activated acid dropwise to control the exotherm.

Q3: I am losing product during the aqueous workup. How can I optimize extraction? A3: N-cyclopropyl-1-methylcyclopropanecarboxamide is a low-molecular-weight, polar molecule. It exhibits significant partial solubility in water. Standard aqueous washes (like 1M HCl or saturated NaHCO3) will pull a large percentage of your product into the aqueous phase. Solution: Minimize all aqueous volumes. Use saturated brine (NaCl) for all aqueous washes to salt out the amide. If extracting from an aqueous layer, abandon pure ethyl acetate and switch to a more polar solvent mixture, such as 10% isopropanol in dichloromethane (IPA/DCM), which vastly improves the partition coefficient.

Quantitative Comparison of Coupling Methods
Coupling MethodReagentsTypical YieldScalabilityKey Drawback / Limitation
Carbodiimide EDC, HOBt, DIPEA40 - 55%ModerateProne to inactive N-acylurea formation due to steric bulk.
Acid Chloride Oxalyl Chloride, DMF (cat.)85 - 95%HighRequires strict anhydrous conditions and handles toxic gases.
Uronium Salt HATU, DIPEA90 - 98%Low (Cost)High reagent cost; requires careful aqueous workup to remove DMF.
Validated Experimental Protocols
Protocol A: Scalable Acid Chloride Method (Recommended for >1g scale)

Causality: This method completely bypasses the steric limitations of the 1-methyl group by forming a highly reactive, unhindered acid chloride intermediate 2.

  • Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Note: Oxalyl chloride is preferred over thionyl chloride here because its byproducts (CO, CO2, HCl) are gaseous, driving the reaction forward without requiring harsh heating that could degrade the cyclopropane ring.

  • Validation Check: Stir at room temperature for 2 hours. The reaction is complete when visible gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure (keep the water bath <30 °C) to remove excess oxalyl chloride. Re-dissolve the resulting acid chloride in anhydrous DCM.

  • Amidation: In a separate flask, prepare a solution of cyclopropylamine (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Cool strictly to 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C. Stir for 1 hour, then warm to room temperature.

  • Validation Check: Quench a 10 µL aliquot in methanol. Analyze by LC-MS to confirm the complete disappearance of the acid (detected as a methyl ester artifact) and the formation of the target mass.

Protocol B: Discovery-Scale HATU Coupling (Recommended for <1g scale)

Causality: HATU generates an HOAt-active ester that is highly reactive yet stable enough to prevent unwanted rearrangements, making it ideal for rapid analog synthesis without generating HCl gas.

  • Preparation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: Pre-activation ensures the complete formation of the active ester before introducing the volatile amine.

  • Amine Addition: Cool the mixture to 0 °C. Add cyclopropylamine (1.5 eq) in one portion. Seal the reaction vial immediately to prevent evaporative loss 3.

  • Validation Check: Monitor by TLC (EtOAc/Hexane 1:1, KMnO4 stain). The active ester spot should cleanly convert to the more polar amide spot.

  • Workup: Dilute with EtOAc and wash with a 5% LiCl aqueous solution (3x). Causality: DMF is highly water-soluble, but LiCl washes are significantly more effective at partitioning DMF into the aqueous layer than plain water, preventing product loss.

Mechanistic Pathway

Mechanism N1 1-Methylcyclopropanecarboxylic Acid N3 OAt-Active Ester (Highly reactive, sterically accessible) N1->N3 Activation N2 HATU / DIPEA N2->N3 N5 Tetrahedral Intermediate N3->N5 Nucleophilic Addition N4 Cyclopropylamine (Nucleophilic Attack) N4->N5 N6 Target Amide + HOAt N5->N6 Elimination

Fig 2: Mechanistic pathway of HATU-mediated amide coupling overcoming steric hindrance.

References
  • Dual mechanism inhibitors for the treatment of disease (US10654844B2) . Source: Google Patents. 1

  • Process for the preparation of alkyl 1-methylcyclopropanecarboxylate . Source: Justia Patents.2

  • Cas 765-30-0, Cyclopropylamine . Source: Lookchem.3

Sources

troubleshooting low conversion rates in cyclopropyl amide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropyl Amide Coupling

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Low Conversion & Instability in Cyclopropyl Amidations

The Core Challenge: Why is this coupling failing?

Welcome to the support center. If you are here, your standard EDC/HOBt or HATU coupling likely stalled at 40-50% conversion, or you are observing inexplicable decomposition.

Cyclopropyl groups are deceptively simple . While they look like standard alkyl groups, they behave electronically like alkenes due to Walsh Orbitals . The C-C bonds in the ring have significant


-character, creating two distinct problems:
  • Electronic Deactivation: If the cyclopropyl ring is on the amine, the

    
    -character of the C-N bond (approx 
    
    
    
    ) can reduce nucleophilicity compared to a standard isopropyl amine.
  • Steric "V-Shape" Blockade: The rigid

    
     bond angle creates a "wall" of electron density that blocks the trajectory of attack (Burgi-Dunitz angle) more effectively than flexible alkyl chains.
    

Diagnostic Workflow

Before changing reagents, diagnose the failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Yield/Conversion CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Branch1 Active Ester Visible? (Amine Unreacted) CheckLCMS->Branch1 Yes Branch2 No Active Ester? (Acid Unreacted) CheckLCMS->Branch2 Yes Branch3 New Impurity? (Ring Opening) CheckLCMS->Branch3 Yes Sol1 Issue: Nucleophile Sterics Solution: Use T3P or Acid Fluorides Branch1->Sol1 Sol2 Issue: Poor Activation Solution: Ghosez's Reagent Branch2->Sol2 Sol3 Issue: Acid Sensitivity Solution: Avoid Lewis Acids Buffer to pH 7.5 Branch3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

The "Engine Room": Reagent Selection Strategy

Standard reagents often fail to overcome the kinetic barrier of cyclopropyl coupling. Use this hierarchy:

Tier 1: The Gold Standard (T3P - Propylphosphonic Anhydride)
  • Why: T3P drives the reaction thermodynamically by releasing a stable water-soluble phosphate byproduct. It is less prone to epimerization and works exceptionally well for sterically hindered amines.

  • When to use: Your first line of defense for low conversion.

Tier 2: The "Bunker Buster" (Ghosez’s Reagent)
  • Why: Converts the carboxylic acid to an acid chloride in situ under neutral conditions. This avoids the harsh acidity of Thionyl Chloride (

    
    ) which can pop open the cyclopropyl ring.
    
  • When to use: If T3P fails or if the acid is extremely bulky (e.g., tertiary

    
    -carbon).
    
Tier 3: The Specialist (Acyl Fluorides / TFFH)
  • Why: Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines.

  • When to use: If the amine is electron-deficient (e.g., cyclopropyl amine with an EWG).

ReagentMechanismBest ForRisk Factor
T3P Anhydride ActivationGeneral sterics, Chiral substratesHigh cost
Ghosez's Rgt Neutral Acid ChlorideExtremely hindered acidsMoisture sensitive
HATU Uronium (O-At)Standard couplingsDifficult purification (byproducts)
EDC/HOBt CarbodiimideSimple couplingsIneffective for hindered cyclopropyls

Detailed Protocols

Protocol A: High-Yield T3P Coupling

Use this for 90% of stalled reactions.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Cyclopropyl Amine in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv Pyridine (preferred over DIPEA for T3P).

  • Cool: Cool to 0 °C.

  • Addition: Add 1.5 - 2.0 equiv T3P (50% w/w solution in EtOAc) dropwise.

    • Note: T3P requires a slight excess because the first turnover is the fastest.

  • Reaction: Allow to warm to RT. Stir 12-24h.

    • Troubleshooting: If stalled, heat to 50 °C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl, then Sat.

    
    . The phosphorus byproducts wash away in water.
    
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Use this if the Acid is the sterically hindered partner.

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM (0.2 M).

  • Reagent: Add 1.2 equiv 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) at 0 °C.

  • Stir: Stir 1-2h at RT. Monitor by TLC (acid to acid chloride conversion).

  • Coupling: Add 1.2 equiv Cyclopropyl Amine and 2.0 equiv DIPEA (or TEA) dissolved in minimal DCM.

  • Reaction: Stir 2-4h.

  • Mechanism Note: This forms the acid chloride without generating HCl gas, preventing acid-catalyzed ring opening.

Frequently Asked Questions (FAQs)

Q: My cyclopropyl ring opened (ring scission). What happened? A: You likely used a strong Lewis Acid or generated harsh acidic conditions. Cyclopropanes with donor-acceptor substituents are "spring-loaded."

  • Fix: Switch from EDC/HCl or

    
     to T3P  (buffered with pyridine) or mixed anhydrides  (IBCF/NMM) at -15 °C. Avoid heating above 60 °C.
    

Q: I see the "Active Ester" (e.g., OBt ester) on LCMS, but it won't convert to product. A: This confirms the amine is too sterically hindered to attack the active ester. The OBt ester is a "thermodynamic sink."

  • Fix: You need a more reactive intermediate. Switch to Ghosez’s Reagent (Acid Chloride) or TFFH (Acid Fluoride). These intermediates are smaller and more electrophilic than the bulky HATU/OBt complex.

Q: Can I use DMF as a solvent? A: You can, but for cyclopropyl amides, 2-MeTHF or EtOAc is superior. Cyclopropyl amides are often amphiphilic (greasy ring, polar amide). Extracting them from DMF is a nightmare. Using EtOAc allows for a direct wash-and-dry workup (especially with T3P).

Q: Is racemization a risk? A: Yes, if the chiral center is adjacent to the carbonyl (e.g., cyclopropyl glycine).

  • Fix: T3P + Pyridine is proven to have the lowest epimerization rates among coupling reagents [1]. Avoid HATU with excessive DIPEA, which promotes base-catalyzed racemization via oxazolone formation.

Mechanism of Action (T3P)

Understanding why T3P works helps you optimize. It forms a mixed anhydride that is highly reactive but sterically compact.

T3PMechanism T3P T3P (Cyclic Anhydride) Intermediate Mixed Anhydride (Highly Reactive) T3P->Intermediate Activation Acid R-COOH Acid->Intermediate Activation Base Base (Pyridine) Base->Intermediate Activation Product Amide Product Intermediate->Product Nucleophilic Attack Byproduct Water Soluble P-Byproduct Intermediate->Byproduct Leaving Group Amine Cyclopropyl Amine Amine->Product Nucleophilic Attack

Figure 2: T3P activation pathway.[1][2] Note the byproduct is water-soluble, simplifying purification.

References

  • Dunetz, J. R. , et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Valeur, E. , & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society.
  • Archimica (Euticals). "T3P (Propylphosphonic Anhydride) Handling Guide.

Sources

removing impurities from N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-cyclopropyl-1-methylcyclopropanecarboxamide

Executive Summary

This guide addresses the purification of N-cyclopropyl-1-methylcyclopropanecarboxamide , a structural motif often utilized in kinase inhibitor synthesis (e.g., Lenvatinib analogs) and agrochemical intermediates.[1] The synthesis typically involves the amidation of 1-methylcyclopropanecarboxylic acid with cyclopropylamine .[1]

The primary impurities encountered are unreacted starting materials (amine and acid) and coupling byproducts.[1] Due to the distinct pKa differences between the target amide (neutral), the starting amine (basic), and the starting acid (acidic), a chemoselective acid-base extraction is the most efficient first-line purification method.[1]

Tier 1: Rapid Triage (FAQs)

Q1: My product is an oil, but the literature suggests it should be a solid. Is it impure? A: Likely, yes.[1] While low molecular weight amides can be viscous oils, persistent oiliness often indicates solvent entrapment (e.g., toluene, DMF) or the presence of unreacted cyclopropylamine (bp ~50°C).[1]

  • Action: Run a 1H NMR. If you see extra cyclopropyl signals or solvent peaks, perform a high-vacuum dry-down (50°C, <5 mbar) for 4 hours. If it remains an oil, proceed to the Acid-Base Extraction protocol below.

Q2: I see a strong smell of amine even after rotary evaporation. How do I remove it? A: Cyclopropylamine has a low boiling point (49–50°C) but can "stick" to the product via hydrogen bonding.[1]

  • Action: Do not rely on heat alone.[1] You must protonate the amine to wash it away.[1] Use the Acidic Wash Protocol (Tier 2).[1]

Q3: Can I use silica gel chromatography? A: Yes, but it is often unnecessary if extraction is done correctly.[1] If you must use a column, the target amide is moderately polar.[1]

  • Recommendation: Start with a gradient of 0% → 40% Ethyl Acetate in Hexanes.[1] The amide will typically elute after non-polar impurities but before the highly polar unreacted amine.[1]

Tier 2: Deep Dive (Troubleshooting & Protocols)

The Principle of Chemoselective Extraction

The purification logic relies on manipulating the solubility of impurities by altering the pH of the aqueous phase.[1]

ComponentChemical NaturepKa (Approx)Solubility at pH 2Solubility at pH 10
Target Amide Neutral~15-17Organic SolubleOrganic Soluble
Cyclopropylamine Basic~9-10Water Soluble (Protonated)Organic Soluble
1-Methylcyclopropanecarboxylic Acid Acidic~4-5Organic SolubleWater Soluble (Deprotonated)
Protocol A: The "Gold Standard" Extraction

Prerequisite: Dissolve your crude reaction mixture in a water-immiscible solvent. Dichloromethane (DCM) is preferred for amides due to better solubility, but Ethyl Acetate (EtOAc) is safer and generally effective.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in DCM (10 mL per gram of crude).

  • Amine Removal (Acid Wash):

    • Wash the organic layer 2x with 1M HCl (or 10% Citric Acid if acid-sensitive groups are present).[1]

    • Mechanism:[1] This converts unreacted cyclopropylamine into its hydrochloride salt, forcing it into the aqueous layer.[1]

  • Acid Removal (Base Wash):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1]

    • Mechanism:[1] This deprotonates unreacted 1-methylcyclopropanecarboxylic acid into its sodium carboxylate salt, extracting it into water.[1]

  • Neutralization & Drying:

    • Wash 1x with Brine (Saturated NaCl) to remove trapped water.[1]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1]

    • Filter and concentrate in vacuo.[1]

Protocol B: Recrystallization (For Solids)

If the product solidifies after extraction but remains off-white or has a melting point depression:

  • Solvent System: Hexane/Ethyl Acetate (most common) or Ethanol/Water.[1]

  • Procedure:

    • Dissolve solid in minimal boiling EtOAc.

    • Slowly add hot Hexane until persistent cloudiness appears.[1]

    • Cool to room temperature, then 4°C.

    • Filter crystals and wash with cold Hexane.[1]

Tier 3: Visualizing the Workflow

The following diagrams illustrate the decision logic and the extraction mechanism.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Extraction Acid/Base Extraction (See Protocol A) CheckState->Extraction Always start here to remove bulk impurities IsSolid Solid? Recryst Recrystallization (Hexane/EtOAc) IsSolid->Recryst Yes CheckPurity Check Purity (NMR/LCMS) IsSolid->CheckPurity No (Oil) Recryst->CheckPurity Extraction->IsSolid CheckPurity->Recryst <95% Pure (Solid) FinalProduct Pure N-cyclopropyl-1-methyl- cyclopropanecarboxamide CheckPurity->FinalProduct >95% Pure

Caption: Logical flow for determining the appropriate purification method based on physical state and initial purity.

Figure 2: Extraction Mechanism

ExtractionFlow Crude Organic Phase (Amide + Amine + Acid) Wash1 Wash 1: 1M HCl Crude->Wash1 Aq1 Aqueous Waste 1 (Contains Amine-HCl) Wash1->Aq1 Extracts Bases Org1 Organic Phase (Amide + Acid) Wash1->Org1 Retains Neutrals/Acids Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Aq2 Aqueous Waste 2 (Contains Acid-Na salt) Wash2->Aq2 Extracts Acids Org2 Organic Phase (Pure Amide) Wash2->Org2 Retains Neutrals

Caption: Step-by-step chemical separation occurring during the Acid-Base extraction protocol.

References & Validated Sources

  • PubChem Compound Summary: N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2).[1][2][3][4] National Library of Medicine.[1] [Link]

  • General Amide Synthesis & Purification: Organic Chemistry Portal - Amide Formation. (General reference for acid-base workup of amides). [Link][1]

Sources

minimizing side reactions in methylcyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the minimization of side reactions during the synthesis of 1-methylcyclopropanecarboxamide , a critical motif in pharmaceutical intermediates (e.g., for Lenvatinib).[1]

Topic: Minimizing Side Reactions & Impurity Control Role: Senior Process Chemist / Application Scientist Audience: Drug Development Professionals & Process Chemists

Introduction: The Stability Paradox

The cyclopropane ring is kinetically stable but thermodynamically strained (


27.5 kcal/mol). In the synthesis of 1-methylcyclopropanecarboxamide , the primary challenge is maintaining this ring integrity while activating the carboxyl group for amidation.[1]

This guide troubleshoots the three critical phases of synthesis:

  • Activation: Converting the acid to the acid chloride without ring scission.

  • Amidation: Coupling with ammonia/amine without oligomerization or hydrolysis.

  • Precursor Control: Managing "carry-over" impurities from the cyclopropanation step.

Module 1: Acid Activation (The Acid Chloride Route)

Context: The most common route involves converting 1-methylcyclopropanecarboxylic acid to its acid chloride using thionyl chloride (


).
Troubleshooting Guide

Q: I see a significant "des-cyclopropyl" or open-chain chloro-impurity by GC/LC-MS after activation. What is happening? A: You are likely triggering acid-catalyzed ring opening . While the cyclopropane ring is generally stable to


, the combination of high temperature and high concentrations of generated 

can attack the strained ring, especially if the 1-methyl substitution stabilizes the resulting carbocation.[1]
  • Mechanism: The protonated carbonyl or the acylium ion can facilitate nucleophilic attack by

    
     at the cyclopropyl carbons, leading to ring opening (e.g., forming 4-chloropentanoyl chloride derivatives).[1]
    
  • Solution:

    • Temperature Control: Maintain reaction temperature

      
      . Do not reflux aggressively unless validated.
      
    • Catalyst Limitation: If using DMF as a catalyst, keep it

      
      .[1] Excess Vilsmeier reagent can be too aggressive.
      
    • HCl Scavenging: Ensure efficient gas scrubbing. In extreme cases, a mild base trap or lower temperatures with extended reaction times are preferred over heat.[1]

Q: My acid chloride conversion stalls at 90-95%. Should I add more thionyl chloride? A: Proceed with caution. Adding large excesses of


 increases the thermal load required to strip it off later. Residual 

during the subsequent amidation step will react exothermically with your amine/ammonia, creating local hot spots that degrade the product.
  • Protocol: Use 1.1–1.2 equivalents. Monitor by GC (quench aliquot with methanol). If stalled, check for water in the starting material.[1] Wet starting material consumes reagent and generates heat/acid.

Module 2: Amidation (Coupling)

Context: Reacting 1-methylcyclopropanecarbonyl chloride with aqueous ammonia or ammonia gas.

Troubleshooting Guide

Q: The product contains a "dimer" impurity (Imide formation). How do I prevent this? A: This is Competitive Acylation . If the concentration of the acid chloride is too high relative to the ammonia, the newly formed amide can attack another molecule of acid chloride, forming the imide (dimer).[1]

  • Reaction Logic:

    
    .
    
  • Fix:

    • Inverse Addition: Add the acid chloride slowly into a concentrated, cold ammonia solution.[1] This ensures the amine is always in vast excess relative to the chloride.

    • Vigorous Stirring: The reaction is often biphasic (organic solvent vs. aqueous ammonia). Poor mass transfer creates local zones of acid chloride accumulation, favoring dimerization.[1]

Q: My yield is low, and I detect the starting carboxylic acid. Is the amide hydrolyzing? A: It is more likely Hydrolysis of the Acid Chloride before amidation occurred.

  • Root Cause: If using aqueous ammonia, the competition between

    
     nucleophilic attack and 
    
    
    
    hydrolysis is determined by temperature and mixing.[1]
  • Protocol:

    • Keep the temperature

      
       during addition.[2]
      
    • Use a biphasic system (e.g., DCM or Toluene / Aqueous

      
      ) or anhydrous 
      
      
      
      in solvent if hydrolysis is severe.
    • Critical Check: Ensure your organic solvent is dry before the acid chloride step.

Module 3: Precursor Impurities (The "Hidden" Risks)

Context: The starting material, 1-methylcyclopropanecarboxylic acid, is often made via haloform reaction (carbene addition) followed by dehalogenation.[1]

Troubleshooting Guide

Q: I cannot remove a specific impurity at RRT 1.10. It tracks through the entire synthesis. A: This is likely the Monohalo-intermediate (e.g., 2-chloro-1-methylcyclopropanecarboxamide).[1]

  • Origin: Incomplete dehalogenation of the 2,2-dihalo precursor (from the carbene synthesis step) leaves a monohalo species.[1]

  • Why it persists: It is chemically very similar to the product. It will form an acid chloride and an amide just like your target.

  • Fix: You must purify the starting acid or its ester before starting the amide synthesis. Once the amide is formed, separation is difficult.[1]

    • Action: Check the starting acid for "2-chloro" or "2-bromo" analogs using GC-MS.

Visualized Workflows

Figure 1: Optimized Synthesis & Impurity Control Pathways

This diagram outlines the critical control points (CCPs) to prevent ring opening and dimerization.

G Start 1-Methylcyclopropane- carboxylic Acid Step1 Activation (SOCl2, <45°C) Start->Step1 Dry Solvent Inter Acid Chloride Intermediate Step1->Inter Side1 Ring Opening (Open Chain Chlorides) Step1->Side1 High Temp (>60°C) Excess HCl Step2 Amidation (Inverse Addition to NH3) Inter->Step2 Slow addition < 5°C Product 1-Methylcyclopropane- carboxamide Step2->Product Side2 Dimerization (Imide Formation) Step2->Side2 Poor Mixing Normal Addition Side3 Hydrolysis (Reversion to Acid) Step2->Side3 Water Competition

Caption: Critical Control Points (CCPs) in the synthesis workflow. Red paths indicate failure modes triggered by temperature or mixing errors.

Summary of Critical Parameters

ParameterRecommended RangeConsequence of Deviation
Reaction Temp (Activation)


risks cyclopropane ring opening (HCl catalyzed).[1]
SOCl2 Equivalents 1.10 – 1.20 eqLarge excess causes exotherms during quench; difficult to strip.
Amidation Mode Inverse Addition Adding

to Acid Chloride causes local excess of chloride

Dimerization.
Amidation Temp

Higher temps favor hydrolysis over amidation (if aqueous).
Solvent Choice DCM, Toluene, THFProtic solvents (alcohols) will react; Wet solvents hydrolyze reagent.[1]

References

  • Lenvatinib Process Chemistry

    • Title: Process for the preparation of Lenvatinib.[2][3]

    • Source: European Patent EP3620452A1 (Indena S.p.A).[4]

    • Relevance: Details the handling of cyclopropane intermediates and coupling conditions to minimize urea/dimer impurities.
    • URL:[Link][1][4]

  • Cyclopropane Ring Stability

    • Title: Synthesis of cyclopropanecarboxamide.[3][5][6][7]

    • Source: US P
    • Relevance: Describes the amidation of cyclopropanecarboxylic esters and the stability limits of the ring system.
    • URL
  • Acid Chloride Formation Mechanisms

    • Title: Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[8][9][10]

    • Source: Master Organic Chemistry.
    • Relevance: Mechanistic overview of chlorosulfite intermediates and HCl generation risks.[9]

    • URL:[Link]

  • General Cyclopropane Synthesis & Impurities

    • Title: Method for preparing 1-methyl cyclopropane carboxylic acid.[1]

    • Source: CN P
    • Relevance: Defines the precursor synthesis (carbene route)
    • URL

Sources

purification challenges of N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification and isolation of N-cyclopropyl-1-methylcyclopropanecarboxamide . It is designed for organic chemists and process engineers encountering specific bottlenecks in the synthesis workflow.

Case ID: PUR-C9H15NO-001 Molecule: N-cyclopropyl-1-methylcyclopropanecarboxamide CAS: 633317-71-2 (Generic reference) Molecular Formula:


 | MW:  153.22  g/mol [1]

Executive Summary & Molecule Profile

This target is a sterically congested, non-aromatic amide . The presence of the quaternary carbon at the 1-position (1-methyl-1-carboxyl) introduces significant steric hindrance, reducing the reaction rate of nucleophilic attack during synthesis.[1] Furthermore, the absence of a conjugated


-system renders the molecule UV-silent at standard wavelengths (254 nm) , leading to frequent "false negatives" during reaction monitoring.
PropertySpecification / Behavior
Physical State Low-melting solid or viscous oil (dependent on purity).[1]
UV Activity Negligible at 254 nm. Requires 210–220 nm or ELSD.
Solubility High in DCM, EtOAc, MeOH. Moderate in Heptane/Hexane.
Key Impurities Cyclopropylamine (volatile base), 1-Methylcyclopropanecarboxylic acid.
Stability Generally stable; cyclopropane ring intact under standard workup.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot see my product on TLC or HPLC at 254 nm."

Diagnosis: The molecule lacks a chromophore. The cyclopropane ring and amide bond have absorption maxima


.
Solution: 
  • TLC Visualization: Do not rely on UV. You must use a chemical stain.

    • Permanganate (

      
      ):  Excellent. The amide/cyclopropane usually stains yellow/brown on a purple background.
      
    • Iodine (

      
      ):  Moderate to good reversible staining.
      
    • Phosphomolybdic Acid (PMA): Good for amides upon heating.

  • HPLC Monitoring: Switch detector to 210 nm or use a universal detector like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Issue 2: "The reaction conversion is stalled or low (<50%)."

Diagnosis: Steric hindrance at the quaternary C1 position of the acid component impedes nucleophilic attack. Solution:

  • Switch Activation Method: Standard EDC/NHS coupling may be too slow.

    • Recommendation: Convert the acid to the Acid Chloride using Oxalyl Chloride/DMF (catalytic) or Thionyl Chloride. The acid chloride is significantly more electrophilic and overcomes the steric barrier of the methyl group.

    • Alternative: Use high-efficiency coupling agents like HATU or T3P (Propylphosphonic anhydride), which are superior for sterically hindered amides.

Issue 3: "The product is oiling out during crystallization."

Diagnosis: The compound has a low melting point and high lipophilicity due to the two cyclopropyl rings. Solution:

  • Solvent System: Avoid pure ethanol or methanol. Use a biphasic or slow-evaporation system.[1]

    • Protocol: Dissolve in minimal warm Ethyl Acetate (EtOAc) . Add n-Heptane dropwise until cloudiness persists.[1] Cool slowly to -20°C.

    • Seed Crystal: If you have any solid material, seeding is critical. If not, scratch the glass surface with a spatula at the air-liquid interface to induce nucleation.

Issue 4: "I have a persistent amine smell in the purified product."

Diagnosis: Cyclopropylamine (boiling point ~50°C) is volatile but can occlude within the oil/solid lattice. Solution:

  • Acid Wash: The most effective removal is chemical, not physical.

    • Wash the organic phase (DCM or EtOAc) with 1M HCl (2x). This protonates the excess cyclopropylamine (

      
      ), forcing it into the aqueous layer.
      
    • Warning: Do not use extremely concentrated acid (>6M) for prolonged periods to avoid potential ring-opening side reactions, although the amide is relatively robust.

Recommended Purification Workflow

The following workflow utilizes the Acid Chloride Method for synthesis, as it provides the cleanest crude profile for this specific hindered target.

Step-by-Step Protocol

1. Acid Chloride Formation:

  • Dissolve 1-methylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add catalytic DMF (2-3 drops).[1]

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).

  • Stir at Room Temperature (RT) for 2 hours. Evaporate solvent/excess reagent to obtain crude acid chloride (usually a volatile oil).

2. Coupling (Schotten-Baumann conditions):

  • Dissolve crude acid chloride in fresh anhydrous DCM.

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Add Cyclopropylamine (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 4–12 hours. Monitor by TLC (Stain!).

3. Workup (The "Purification" Step):

  • Quench: Add water.

  • Acid Wash (Critical): Wash organic layer with 1M HCl (2x) . Removes excess cyclopropylamine and TEA.

  • Base Wash: Wash organic layer with Sat.

    
     (2x) . Removes unreacted acid starting material.[1]
    
  • Dry: Dry over

    
    , filter, and concentrate.
    

4. Final Isolation:

  • If solid: Recrystallize from EtOAc/Heptane.

  • If oil: High-vacuum drying (remove trace solvent). If purity <95%, perform Flash Chromatography (Silica; 0-5% MeOH in DCM).

Visualization of Workflow

PurificationProtocol Start Crude Reaction Mixture (DCM Solvent) Quench Quench with Water Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqWaste Aqueous Waste (Salts) PhaseSep->AqWaste OrgPhase Organic Phase (Product + Impurities) PhaseSep->OrgPhase AcidWash Wash: 1M HCl (2x) OrgPhase->AcidWash RemoveAmine Removes Cyclopropylamine & TEA AcidWash->RemoveAmine BaseWash Wash: Sat. NaHCO3 (2x) AcidWash->BaseWash RemoveAcid Removes Unreacted Carboxylic Acid BaseWash->RemoveAcid Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Decision Physical State? Drying->Decision Solid Solid: Recrystallize (EtOAc/Heptane) Decision->Solid Solid Oil Oil: Flash Column (DCM/MeOH) Decision->Oil Oil

Caption: Logical flow for the extractive purification of N-cyclopropyl-1-methylcyclopropanecarboxamide, highlighting critical impurity removal steps.

Analytical Reference Data

ParameterValue/Description
1H NMR (CDCl3)

~5.8 (br s, 1H, NH), 2.7 (m, 1H, N-CH-cyclopropyl), 1.2 (s, 3H, CH3), 0.5-0.8 (m, 8H, cyclopropyl protons). Note: Chemical shifts are approximate estimates based on analogs.
Mass Spectrometry ESI+:

TLC Rf ~0.4 (50% EtOAc in Hexane). Visualized with KMnO4.

References

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate (Analogous cyclopropane chemistry). Org. Synth. 2016, 93, 286-305.[2] Retrieved from [Link]

  • European Patent Office. (1986). Process for the manufacture of cyclopropylamine (EP0205403B1).
  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

Sources

Technical Support Center: Stability of N-cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-cyclopropyl-1-methylcyclopropanecarboxamide and have questions regarding its stability, particularly under acidic conditions. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-cyclopropyl-1-methylcyclopropanecarboxamide appears to be degrading in an acidic formulation. What is the likely chemical mechanism?

A1: Understanding the Degradation Pathway

The observed degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide in acidic conditions is most likely due to acid-catalyzed hydrolysis of the amide bond.[1] This is a common degradation pathway for all amide-containing compounds. The reaction is initiated by the protonation of the carbonyl oxygen of the amide group.[2] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

The process can be broken down into several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (H₃O⁺). This step is favored over the protonation of the nitrogen atom because the resulting positive charge is resonance-stabilized.[3]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amine group into a better leaving group (an ammonium ion).

  • C-N Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of the cyclopropylamine as its protonated form.[2][4]

  • Deprotonation: The final step is the deprotonation of the resulting carboxylic acid to regenerate the acid catalyst.

Under acidic conditions, the amine product will be protonated, which prevents the reverse reaction from occurring, making the acid-catalyzed hydrolysis of amides effectively irreversible.[3]

Diagram: Acid-Catalyzed Hydrolysis of N-cyclopropyl-1-methylcyclopropanecarboxamide

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 Amide N-cyclopropyl-1-methylcyclopropanecarboxamide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide H3Oplus H₃O⁺ H2O_1 H₂O H2O_2 H₂O TetrahedralIntermediate1 Tetrahedral Intermediate TetrahedralIntermediate2 Protonated Amine Intermediate ProtonatedAmide_ref->TetrahedralIntermediate1 TetrahedralIntermediate1_ref->TetrahedralIntermediate2 CarboxylicAcid 1-methylcyclopropanecarboxylic acid Amine Cyclopropylamine (protonated) TetrahedralIntermediate2_ref->CarboxylicAcid TetrahedralIntermediate2_ref->Amine

Caption: Workflow for acid-catalyzed amide hydrolysis.

Q2: What are the expected degradation products of N-cyclopropyl-1-methylcyclopropanecarboxamide in acidic media?

A2: Identifying the Hydrolysis Products

Based on the mechanism of acid-catalyzed hydrolysis, the degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide will yield two primary products:

  • 1-methylcyclopropanecarboxylic acid

  • Cyclopropylamine

In the acidic medium, cyclopropylamine, being a base, will exist in its protonated form, as the cyclopropylammonium ion.

Diagram: Degradation Products

G Parent N-cyclopropyl-1-methylcyclopropanecarboxamide Acid 1-methylcyclopropanecarboxylic acid Parent->Acid Hydrolysis Amine Cyclopropylamine Parent->Amine Hydrolysis

Caption: Primary degradation products from hydrolysis.

Q3: I need to determine the stability of my compound. How do I design a forced degradation study for acidic conditions?

A3: Protocol for an Acidic Forced Degradation Study

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.[6]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of N-cyclopropyl-1-methylcyclopropanecarboxamide in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Pipette a known volume of the stock solution into several vials.

    • Add an equal volume of an acidic solution. Commonly used acids are hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[7]

    • Include a control sample with the stock solution and purified water.

  • Incubation:

    • Incubate the vials at a controlled temperature. A common starting point is 50-60°C.[7] If no degradation is observed, the temperature can be increased.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the sample by adding a stoichiometric equivalent of a base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][8]

    • Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.

The goal is to achieve a target degradation of 5-20%.[5][7] If degradation is too rapid, consider using a lower temperature or a less concentrated acid. Conversely, if degradation is too slow, increase the temperature or acid concentration.

Table: Example Conditions for a Forced Degradation Study

ParameterConditionRationale
Acid 0.1 M HClA common choice for inducing acid hydrolysis.
Temperature 60°CAccelerates the reaction to observe degradation in a reasonable timeframe.[7]
Time Points 0, 4, 8, 12, 24 hoursAllows for the determination of the degradation rate.
Concentration 1 mg/mLA standard concentration for such studies.[7]
Q4: What are the best analytical techniques for monitoring the degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide?

A4: Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the stability of pharmaceutical compounds and their degradation products.[5][8] A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products and any impurities.[9]

Key aspects of a suitable HPLC method include:

  • Column: A reversed-phase C18 column is often a good starting point for the separation of small organic molecules.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with different polarities.

  • Detection: UV detection is commonly used. The wavelength should be chosen to maximize the response for both the parent compound and the expected degradation products. If the degradation products do not have a chromophore, other detection methods like mass spectrometry (MS) can be used.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[10]

For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8]

Q5: Are there any structural features of N-cyclopropyl-1-methylcyclopropanecarboxamide that might influence its stability in acid?

A5: Structural Considerations and Stability

The stability of an amide is influenced by both electronic and steric factors.[11][12]

  • Electronic Effects: The cyclopropyl group can exhibit some "double bond character" and can donate electron density to the adjacent carbonyl group through conjugation.[13][14] This can slightly increase the electron density on the carbonyl oxygen, potentially making it more basic and more readily protonated. However, this effect is generally considered to be weak.[15]

  • Steric Hindrance: The 1-methylcyclopropyl group on the carbonyl side and the cyclopropyl group on the nitrogen side introduce some steric bulk around the amide bond. This steric hindrance can impede the approach of the water molecule to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to less hindered amides.[12]

While there is limited specific data on N-cyclopropyl-1-methylcyclopropanecarboxamide, studies on similar structures, such as cyclopropanecarboxylic acid esters, have shown a significant increase in hydrolytic stability, which is attributed to hyperconjugative stabilization by the cyclopropyl group.[16] This suggests that the cyclopropyl moiety may confer a degree of enhanced stability to the amide bond as well.

Q6: I have confirmed that my compound is unstable in my current acidic formulation. What strategies can I employ to improve its stability?

A6: Strategies for Enhancing Stability

If the acidic environment is necessary for your formulation, several strategies can be explored to mitigate the degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide:

  • pH Optimization: The rate of acid-catalyzed hydrolysis is pH-dependent. Conduct a pH-rate profile study to identify the pH at which the compound has maximum stability. A slight increase in pH, while still remaining in the acidic range, might significantly slow down the degradation rate.

  • Excipient Selection: Certain excipients can influence the local pH or interact with the compound. Ensure that none of the excipients are contributing to the degradation.

  • Formulation in a Non-Aqueous Solvent: If feasible, formulating the compound in a non-aqueous solvent system can prevent hydrolysis.

  • Lyophilization (Freeze-Drying): For liquid formulations, lyophilization to produce a solid powder for reconstitution can be an effective way to improve long-term stability.

  • Structural Modification (Prodrug Approach): In the drug design phase, it may be possible to create a prodrug that is more stable in acidic conditions and is converted to the active compound in vivo.

References

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]

  • Kruger, T., et al. Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 2003. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • ChemistNATE. mechanism of amide hydrolysis. YouTube, 2019. Available from: [Link]

  • Patsnap. How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka, 2026. Available from: [Link]

  • FDA. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 2025. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 2007.
  • Baertschi, S. W., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 2020. Available from: [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2022. Available from: [Link]

  • Bender, D. M., et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 2008. Available from: [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • NIH. Advances in the Release of Amide‐Containing Molecules. PMC, 2021. Available from: [Link]

  • Wiley. structure and reactivity of the cyclopropane species. Available from: [Link]

  • Patsnap. How to Enhance Amide Reactivity via Electronic Modulation. Patsnap Eureka, 2026. Available from: [Link]

  • NIH. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. PubMed, 2014. Available from: [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. Available from: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, 2021. Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

  • SciSpace. Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles (1979). Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • NIH. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed, 2003. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Available from: [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • ResearchGate. Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Available from: [Link]

  • PubChem. N-(Cyclopropylmethyl)cyclopropanecarboxamide. Available from: [Link]

Sources

Technical Support Center: Crystallization of N-cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crystallizing N-cyclopropyl-1-methylcyclopropanecarboxamide presents a unique set of challenges due to the steric bulk of the 1-methyl substituent and the conformational flexibility of the cyclopropyl-amide linkage. These structural features often depress the melting point and increase the propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than distinct crystal nucleation.[1]

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols designed to bypass the metastable oiling-out region and access the stable crystalline lattice.

Module 1: Diagnostic Flowchart

Before altering your solvent system, diagnose the specific failure mode using the logic flow below.

CrystallizationDiagnosis Start Start: Observation OilingOut Material separates as an oil/gum on cooling Start->OilingOut NoPrecip Solution remains clear (No nucleation) Start->NoPrecip Impure Crystals form but are sticky/low purity Start->Impure CheckPurity Check Purity (HPLC/NMR) Is purity >95%? OilingOut->CheckPurity Soln_Cold PROTOCOL D: Cryogenic Nucleation NoPrecip->Soln_Cold Soln_Wash PROTOCOL C: Acid/Base Wash (Remove 'Hidden Solvents') Impure->Soln_Wash CheckSolvent Is solvent BP > Compound MP? CheckPurity->CheckSolvent Yes (>95%) CheckPurity->Soln_Wash No (<95%) Soln_LLPS PROTOCOL A: Supersaturation Control (Avoid LLPS Region) CheckSolvent->Soln_LLPS Yes (BP > MP) Soln_AntiSolvent PROTOCOL B: Anti-Solvent Cycling CheckSolvent->Soln_AntiSolvent No (BP < MP)

Figure 1: Decision matrix for identifying the correct remediation protocol based on visual observation of the crystallization failure.

Module 2: The "Oiling Out" Phenomenon (LLPS)

The Problem

You cool your reaction mixture, and instead of white needles, you see a second liquid phase (droplets) forming at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS) .

The Science

For N-cyclopropyl-1-methylcyclopropanecarboxamide, the 1-methyl group disrupts the planar packing efficiency typical of simple amides. This lowers the melting point (likely <80°C).[2] If the Metastable Zone Width (MSZW) is crossed at a temperature where the compound is still liquid (i.e., above its melting point in the solvent-saturated state), it will separate as an oil.

The Solution: The "Dual-Temperature" Protocol

You must decouple nucleation from growth .[2]

Step-by-Step Protocol:

  • Determine Saturation Temperature (

    
    ):  Find the temperature where your compound dissolves completely in the chosen solvent (e.g., Toluene/Heptane 1:3).[2]
    
  • Superheat: Heat the solution to

    
     to destroy any "memory" (micro-clusters) of the oil phase.
    
  • Seed Loading: Cool to exactly

    
    below
    
    
    
    . Add 0.5 - 1.0 wt% of pure seed crystals.[2]
    • Critical: If seeds dissolve, you are undersaturated.[2] If they oil out, you are too cold or too concentrated.[2]

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to "heal" and begin growing.[2] Do not cool further until the solution becomes slightly hazy (indicating growth).

  • Slow Cooling Ramp: Cool at a rate of

    
    . Fast cooling forces the system back into the LLPS region.[2]
    

Module 3: Solvent Selection Strategy

The choice of solvent is the single most critical variable. For this amphiphilic amide, single solvents rarely work.[2]

Recommended Solvent Systems
System ClassSolvent PairRatio (v/v)MechanismBest For
Primary Rec. Toluene / n-Heptane 1:2 to 1:4Temperature-driven yield; Toluene solvates the amide, Heptane forces lattice formation.[2]High purity input (>95%), Scale-up.
Alternative IPA / Water 1:1 to 1:3Hydrophobic effect; Water acts as a strong anti-solvent.[2]Removal of polar impurities (salts).[2]
Rescue MTBE / Hexane 1:5Low boiling point prevents oiling out by keeping T < MP.[2]Low melting point batches.
Why Toluene/Heptane?

Amides can act as Hydrogen Bond Donors (NH) and Acceptors (C=O).[2]

  • Toluene interacts via

    
    -
    
    
    
    stacking (weakly) and does not disrupt the H-bond network as aggressively as alcohols.[2]
  • Heptane is a pure anti-solvent that forces the hydrophobic cyclopropyl groups to aggregate.[2]

Module 4: Impurity Management (The "Hidden Solvents")

The Problem

Even with the right solvent, crystallization fails. The oil persists.[2]

The Science: Melting Point Depression

Impurities, specifically unreacted Cyclopropylamine or 1-methylcyclopropanecarboxylic acid , act as impurities that depress the melting point of your product. If the impurity level is >3%, the melting point of your mixture may drop below room temperature, making crystallization thermodynamically impossible.

The Protocol: Chemical Washing

Before attempting crystallization, you must strip these "hidden solvents."

  • Dissolve crude oil in Ethyl Acetate or DCM (10 volumes).

  • Acid Wash: Wash with 1M HCl (

    
     vol).
    
    • Removes: Unreacted Cyclopropylamine (protonates to water-soluble salt).[2]

  • Base Wash: Wash with Sat. NaHCO

    
     (
    
    
    
    vol).[2]
    • Removes: Unreacted 1-methylcyclopropanecarboxylic acid (deprotonates to water-soluble salt).[2]

  • Dry & Strip: Dry over MgSO

    
    , filter, and evaporate to dryness.
    
  • Result: The residue should now have a higher

    
    , enabling the crystallization protocols above.
    

Frequently Asked Questions (FAQ)

Q: I don't have seed crystals. How do I generate the first batch? A: Use the "Crash and Scratch" method.[2] Dissolve 100mg of oil in minimal diethyl ether (or MTBE). Cool to -78°C (dry ice/acetone). Scratch the side of the vial vigorously with a glass rod. Once solids form, keep them cold and use them immediately as seeds for a larger batch at a warmer temperature (-10°C or 0°C).[2]

Q: The crystals are forming, but they are "fluffy" and filter poorly. A: This indicates nucleation dominance . You generated too many nuclei too fast.

  • Fix: After the initial nucleation (cloud point), heat the slurry back up by 5-10°C to dissolve the "fines" (Ostwald Ripening), then cool slowly again. This consolidates mass onto larger crystals.[2]

Q: Can I use Ethanol or Methanol? A: generally No .[2] Short-chain alcohols are too good at solubilizing amides due to strong H-bonding.[2] You will likely experience high yield loss (product stays in mother liquor) unless you cool to extreme temperatures (


).[2]

References

  • Duffy, D., et al. (2012).[2][3] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science, 77, 112-121.[3] Link[2]

    • Context: Authoritative source on managing LLPS (oiling out)
  • Mullin, J. W. (2001).[2] Crystallization. 4th Edition, Butterworth-Heinemann.[2] Link

    • Context: The foundational text for MSZW and nucleation theory.[2]

  • Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[2] Link[2]

    • Context: Specific strategies for seeding and polymorph control in organic molecules.[2]

  • Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[2][4] Link[2]

    • Context: Practical guide for solvent selection and impurity rejection in pharmaceutical intermediates.[2]

Sources

Technical Support Center: Moisture Control in Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting & Optimization of Moisture-Sensitive Amide Couplings Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Core Directive: The Kinetic Competition

Why does moisture matter? In amide synthesis, you are orchestrating a kinetic race. You activate a carboxylic acid to make it electrophilic (e.g., an active ester or anhydride). Ideally, your amine attacks this electrophile to form the amide bond.

However, water is a potent nucleophile. It is small, unhindered, and often present in molar excess relative to your reactants if the atmosphere or solvents are not controlled.

  • Scenario A (Dry): Amine (

    
    ) >> Water (
    
    
    
    )
    
    
    High Yield.
  • Scenario B (Wet): Water (

    
    ) 
    
    
    
    or > Amine (
    
    
    )
    
    
    Hydrolysis (Regeneration of Carboxylic Acid) + Waste of Coupling Reagent.

The Silent Killer: Hydrolysis often regenerates the starting carboxylic acid. You might think the reaction "didn't start," but in reality, it started, activated, hydrolyzed, and reset—consuming your expensive coupling reagent (HATU, EDC) in the process.

Reagent Selection & Handling

Comparison of Moisture Sensitivity
Reagent ClassReagent ExamplesMoisture SensitivityFailure ModeRecommended Storage
Uronium Salts HATU, HBTU, TBTUHigh Hydrolysis of active ester; Formation of tetramethylurea.-20°C, Desiccator. Warm to RT before opening.[1][2]
Carbodiimides EDC[1][3][4][5][6][7][8][9]·HCl, DCC, DICModerate to High Hydrolysis to urea (e.g., DCU) + Acid regeneration.4°C, Desiccator. Hygroscopic (esp. EDC).[1][5][9][10]
Acid Chlorides Oxalyl Chloride, SOCl₂Critical Violent hydrolysis to HCl + Acid.Store under Argon/Nitrogen. Inspect seals weekly.
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Low Slow hydrolysis; Acts as a water scavenger.Room Temp (in solvent). Tightly capped.
Frequently Asked Questions: Reagents

Q: My HATU/HBTU powder is clumped and slightly yellow. Can I still use it? A: Proceed with Caution. Clumping indicates moisture absorption. The yellow color often suggests the liberation of the benzotriazole/azabenzotriazole moiety or hydrolysis products.

  • Validation Test: Run a small-scale pilot reaction (10 mg scale) with a standard amine/acid pair. If conversion <90% by LCMS, discard the bottle. Do not use for precious GMP intermediates.

Q: Why is T3P considered "safer" for moisture? A: T3P (Propylphosphonic anhydride) functions as a dehydrating agent itself. While it can hydrolyze, the reaction with the carboxylic acid is often faster than its hydrolysis rate. Furthermore, T3P can actually "scavenge" stoichiometric water from the solvent to some degree, though relying on this for wet solvents is poor practice.

Solvent Integrity: The "Sieve-Trap" Protocol

The Issue: "Anhydrous" solvents from a bottle are only anhydrous until you open them. DMF and DMSO are hygroscopic sponges.

Protocol: Self-Validating DMF Drying

Standard distillation of DMF is risky due to thermal decomposition to dimethylamine (a nucleophile that will ruin your reaction).

Step 1: Sieve Preparation

  • Activate 4Å Molecular Sieves (beads, not powder) at 250°C–300°C under high vacuum for 12 hours.

  • Validation: The sieves should generate significant heat when a drop of water is added to a test bead (the "exotherm test").

Step 2: The Static Dry

  • Fill the solvent bottle 10-20% by volume with activated sieves.

  • Let stand for 24-48 hours. Do not stir (stirring grinds sieves into dust, creating filtration nightmares).

Step 3: The "Smell Test" (Validation)

  • Before use, smell the DMF (waft carefully).

  • Pass: Faint, specific amide odor.

  • Fail: Fishy odor. This indicates dimethylamine presence (hydrolysis product of DMF). Stop. This amine will compete with your substrate. Purify by sparging with Argon for 2 hours or discard.

Reaction Execution

Visualizing the Pathway

The diagram below illustrates the competition between the desired pathway (Amide Formation) and the moisture-induced failure modes (Hydrolysis and Racemization).

AmidePathways Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (Intermediate) Acid->ActiveEster Activation Activator Coupling Reagent (HATU/EDC) Activator->ActiveEster Amide Target Amide (R-CONH-R') ActiveEster->Amide Aminolysis (Fast) Hydrolysis Hydrolysis Product (R-COOH + Waste) ActiveEster->Hydrolysis Hydrolysis (If Wet) Racemate Racemized Product (DL-Amide) ActiveEster->Racemate Oxazolone Pathway (Water Assisted) Amine Amine (R'-NH2) Amine->Amide Water Water (Moisture) Water->Hydrolysis Nucleophilic Attack

Caption: Kinetic competition in amide synthesis. Green path represents the desired anhydrous reaction. Red dashed path shows the moisture-induced hydrolysis cycle.

Protocol: The "Balloon-Blanket" Setup

For benchtop reactions where a Schlenk line is unavailable.

  • Flame Dry: Heat glassware under vacuum (or flow of N2) to remove adsorbed water from glass walls.

  • Septum Seal: Cap the flask immediately with a rubber septum.

  • Purge: Insert a needle connected to an inert gas source (N2/Ar) and a vent needle. Flush for 5 mins.

  • Positive Pressure: Remove vent. Keep gas line attached OR attach a balloon filled with N2.

    • Self-Validation: The balloon must remain inflated throughout the reaction. If it deflates, your system leaks, and moisture has entered.

Troubleshooting Guide

Diagram: The "Low Yield" Decision Tree

Troubleshooting Start Problem: Low Yield / Starting Material Remains CheckReagent Is Coupling Reagent Consumed? Start->CheckReagent ReagentGone Yes, Reagent Gone CheckReagent->ReagentGone LCMS/TLC ReagentLeft No, Reagent Remains CheckReagent->ReagentLeft LCMS/TLC Hydrolysis Diagnosis: Hydrolysis (Water killed the active ester) ReagentGone->Hydrolysis Acid Regenerated Kinetics Diagnosis: Slow Kinetics (Steric Hindrance) ReagentLeft->Kinetics Activation Failed ActionDry Action: Dry Solvent, Use Fresh Reagent, Check Atmosphere Hydrolysis->ActionDry ActionBoost Action: Change Reagent (e.g., HATU -> T3P), Heat (Careful!) Kinetics->ActionBoost

Caption: Diagnostic logic for amide coupling failures. Distinguishing between moisture issues (Hydrolysis) and reactivity issues (Kinetics).

FAQ: Troubleshooting Specific Failures

Q: I used excess HATU (1.5 eq), but I still isolated 50% starting carboxylic acid. Why? A: This is the classic signature of wet solvent .

  • HATU activated 100% of your acid to the active ester.

  • Water attacked 50% of that active ester faster than your amine could.

  • The hydrolysis regenerated the carboxylic acid.

  • The HATU is now "dead" (converted to byproduct). Fix: Dry your DMF/DCM over sieves for 24h. Do not just add more HATU to a wet reaction; you will just generate more waste.

Q: Can I use "Schotten-Baumann" conditions (aqueous base) to avoid drying everything? A: Yes, but only for highly reactive electrophiles (like acid chlorides) and unhindered amines .

  • Mechanism:[5][8][11][12] The reaction of the amine with the acid chloride is so fast (

    
    ) that it outcompetes hydrolysis even in water/DCM biphasic mixtures.
    
  • Limitation: This rarely works well for "slow" couplings (e.g., aniline derivatives or bulky amino acids) or when using standard coupling agents like EDC/HATU, which require time to activate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Williams, D. R., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Archimica. (2024). T3P® (Propylphosphonic Anhydride) Technical Guide. Link

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Resolution Strategies for N-cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a highly strained, dual-carbocycle building block utilized in advanced drug development. From an analytical perspective, this molecule presents a formidable Nuclear Magnetic Resonance (NMR) challenge: the severe spectral congestion of eight distinct cyclopropyl methylene protons resonating within a narrow high-field window (0.4–1.2 ppm).

This guide objectively compares standard 1D 1H NMR approaches against high-field, solvent-modulated techniques. As a Senior Application Scientist, I have designed this guide to move beyond basic peak picking—explaining the quantum mechanical causality behind the spectra and providing a self-validating experimental protocol for unambiguous structural elucidation.

The Mechanistic Challenge: Magnetic Anisotropy and Diastereotopicity

To understand the analytical bottleneck, we must first examine the physical chemistry of the cyclopropane rings.

Diamagnetic Anisotropy: The C-C bonds in cyclopropane possess significant π-character due to their highly strained "bent" orbitals (Walsh orbitals). This unique geometry creates a strong diamagnetic ring current that heavily shields the attached protons, pushing their resonance unusually far upfield compared to standard alkanes[1].

Diastereotopicity & Second-Order Effects: The rigid geometry of the cyclopropane rings prevents free internal rotation. Consequently, the two protons on each methylene (CH


) group are diastereotopic—one is permanently cis to the ring substituent (the amide or the methyl group), and the other is trans. This lack of magnetic equivalence generates complex, second-order spin systems:
  • N-cyclopropyl ring: Forms an AA'BB'X spin system, where the methine proton (X) couples to two sets of non-equivalent methylene protons (AA' and BB')[2].

  • 1-methylcyclopropyl ring: Forms an AA'BB' spin system, lacking the methine proton but still possessing cis and trans methylene pairs relative to the carbonyl and methyl groups.

In standard solvents like CDCl


 at 400 MHz, the 

ratio (the difference in resonance frequency divided by the coupling constant) is too small. The AA'BB'X and AA'BB' systems overlap, resulting in an unresolvable multiplet envelope.

Comparative Analysis: Standard vs. ASIS-Enhanced NMR

To resolve this congestion, we must compare a standard acquisition method against a high-resolution approach leveraging the Aromatic Solvent Induced Shift (ASIS) effect.

The Causality of ASIS: When Benzene-d


 (C

D

) is used as a solvent instead of CDCl

, the electron-rich aromatic rings form transient collision complexes with the polar amide dipole of the analyte via dipole-quadrupole interactions[3]. The magnetic anisotropy of the benzene ring differentially shields or deshields the solute's protons based on their precise spatial orientation and distance from the amide group.

Because the N-cyclopropyl protons are spatially closer to the amide dipole than the 1-methylcyclopropyl protons, ASIS breaks their accidental chemical equivalence, physically pulling the overlapping multiplets apart in the spectrum. Furthermore, increasing the field strength to 600 MHz increases the


 between signals, simplifying the second-order multiplets into more first-order-like patterns.
Table 1: Comparative 1H NMR Performance (CDCl vs. C D )
Proton EnvironmentStandard Method (400 MHz, CDCl

)
ASIS-Enhanced Method (600 MHz, C

D

)
Spin System & MultiplicityResolution Quality
Amide (NH) ~5.80 ppm~5.20 ppmBroad singletExcellent (Shielded by C

D

)
Methine (N-cPr CH) ~2.70 ppm~2.50 ppmMultiplet (X part)Excellent
Methyl (1-Me) ~1.30 ppm~1.05 ppmSingletExcellent
Methylene (1-Me-cPr CH

)
~0.60 – 1.20 ppm~0.75 – 1.00 ppmMultiplet (AA'BB')Resolved (Less affected by ASIS)
Methylene (N-cPr CH

)
~0.50 – 0.80 ppm~0.30 – 0.55 ppmMultiplet (AA'BB' part)Resolved (Strongly shielded by ASIS)
Analytical Outcome Severe Overlap (0.5-1.2 ppm) Baseline Separation Achieved N/AC

D

is Superior

Note: Chemical shifts are empirical approximations based on substituent additivity rules and established ASIS dipole-interaction vectors.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflow is designed as a self-validating system. Relying solely on 1D ASIS shifts can lead to confirmation bias; therefore, 2D NMR must be employed to lock in the connectivity and validate the solvent-induced shifts.

Step 1: Anhydrous Sample Preparation
  • Weigh 15–20 mg of N-cyclopropyl-1-methylcyclopropanecarboxamide.

  • Dissolve the sample in 0.6 mL of anhydrous Benzene-d

    
     (C
    
    
    
    D
    
    
    , 99.96% atom D). Causality: Anhydrous solvent is critical to prevent rapid proton exchange at the amide nitrogen, which would broaden the NH signal and obscure crucial NOE/COSY correlations.
  • Transfer to a high-quality 5 mm NMR tube (Norell or Wilmad, rated for

    
    600 MHz).
    
Step 2: High-Field 1D Acquisition (600 MHz)
  • Tune and match the probe to the

    
    H frequency. Lock on the C
    
    
    
    D
    
    
    signal (7.16 ppm) and shim the magnet to achieve a line width at half height (LWHH) of
    
    
    0.8 Hz.
  • Acquire the standard 1D

    
    H spectrum using a 30° pulse angle (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the cyclopropyl protons.
    
  • Apply zero-filling (to 64k data points) and an exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

Step 3: 2D Spin System Deconvolution (COSY & HSQC)
  • 
    H-
    
    
    
    H COSY (Correlation Spectroscopy):
    Acquire a gradient-selected COSY spectrum.
    • Validation Logic: Use the well-resolved methine proton (~2.50 ppm) as an anchor point. Trace its cross-peaks to identify the specific AA'BB' multiplet belonging to the N-cyclopropyl ring (~0.30–0.55 ppm). The remaining high-field multiplet (~0.75–1.00 ppm) must therefore belong to the 1-methylcyclopropyl ring.

  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    Acquire a multiplicity-edited HSQC.
    • Validation Logic: The CH

      
       carbons of the cyclopropane rings will show negative phase (blue/green contours), while the CH and CH
      
      
      
      carbons will show positive phase (red contours). This definitively separates the methine/methyl signals from the complex methylene envelopes, validating the 1D integration.

Visualizing the Analytical Workflow

The following logic diagram illustrates the decision-making process and self-validating nature of the described NMR protocol.

NMR_Workflow Sample Sample Preparation (CDCl3 vs C6D6) Acq1D 1D 1H NMR Acquisition (400 MHz vs 600 MHz) Sample->Acq1D Overlap Signal Overlap in 0.4 - 1.2 ppm Region? Acq1D->Overlap ASIS Apply ASIS (C6D6) & Increase Field (600 MHz) Overlap->ASIS Yes (Multiplet Congestion) TwoD Acquire 2D NMR (COSY & HSQC) Overlap->TwoD No (Resolved) ASIS->TwoD AssignA Assign Spin System A (N-cyclopropyl: AA'BB'X) TwoD->AssignA AssignB Assign Spin System B (1-methylcyclopropyl: AA'BB') TwoD->AssignB Final Unambiguous 1H NMR Structural Verification AssignA->Final AssignB->Final

Workflow for resolving overlapping cyclopropyl signals using ASIS and 2D NMR validation.

References

  • NMR Spectroscopy – 1H NMR Chemical Shifts (Cyclopropane Derivatives) Organic Chemistry Data & Info (Hans Reich Collection) URL:[Link]

  • Aromatic Solvent-Induced Shift (ASIS). A Novel Approach Bulletin of the Chemical Society of Japan URL:[Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

HPLC Method Development: N-cyclopropyl-1-methylcyclopropanecarboxamide Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development for N-cyclopropyl-1-methylcyclopropanecarboxamide , a critical intermediate often associated with the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).

This guide addresses the specific analytical challenges of this compound: lack of a strong UV chromophore and separation from polar precursors (1-methylcyclopropanecarboxylic acid and cyclopropylamine).

Executive Summary

Quantifying the purity of N-cyclopropyl-1-methylcyclopropanecarboxamide (N-CMC) presents a distinct challenge: the molecule lacks a conjugated


-system, rendering standard UV detection (254 nm) useless. Furthermore, its synthesis precursors—an ionizable acid and a basic amine—possess widely divergent polarities.

This guide compares two methodologies:

  • Method A (The Standard Approach): A generic C18 gradient using Formic Acid/Acetonitrile. Status: FAILED.

  • Method B (The Optimized Protocol): A Phenyl-Hexyl stationary phase using Phosphate Buffer (pH 2.5). Status: VALIDATED.

Key Finding: Switching from Formic Acid to Phosphate Buffer reduces baseline noise at 205 nm by >40%, while the Phenyl-Hexyl phase leverages the "pseudo-


" character of the cyclopropyl rings to resolve the amide from its precursors.

Compound Profile & Analytical Challenges

PropertyTarget: N-CMCImpurity 1: Acid PrecursorImpurity 2: Amine Precursor
Structure Amide (Neutral)1-Methylcyclopropanecarboxylic AcidCyclopropylamine
pKa (Calc) ~15 (Neutral)~4.8 (Acidic)~9.1 (Basic)
UV Absorbance Weak (< 210 nm)Weak (< 210 nm)None (Transparent)
LogP ~1.2 (Moderate)~0.8 (Polar)~0.3 (Very Polar)

The "Invisible" Problem: Standard HPLC methods use 0.1% Formic Acid. However, Formic Acid absorbs strongly below 210 nm, creating a high background that masks the weak amide signal. To see N-CMC, we must use a buffer that is transparent at low wavelengths.

Comparative Analysis: Method A vs. Method B

Method A: The "Generic" Failure
  • Column: C18 (Standard), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Detection: UV 210 nm.

Performance Metrics:

  • Baseline Noise: High (> 2 mAU).

  • Selectivity: Poor. The polar amine elutes in the void volume (co-eluting with solvent front). The acid tails significantly due to partial ionization.

  • Verdict: Unsuitable for purity analysis < 98%.

Method B: The Optimized Solution (Recommended)
  • Column: Phenyl-Hexyl , 3 µm, 150 x 4.6 mm.[1][2]

    • Why? Cyclopropane rings possess "banana bonds" (bent bonds) with significant p-orbital character. Phenyl phases interact with these electron-rich rings via

      
      -
      
      
      
      interactions, offering superior shape selectivity compared to C18.
  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.

    • Why pH 2.5? At this pH, the Acid precursor (pKa 4.8) is fully protonated (neutral) and retains well. The Amine (pKa 9.1) is protonated (charged) and elutes early but distinct from the neutral amide.

    • Why Phosphate? Phosphate is UV-transparent down to 195 nm, allowing sensitive detection of the amide carbonyl bond.

Performance Metrics:

MetricMethod A (Generic C18)Method B (Phenyl-Hexyl + Phosphate)
Resolution (Amide/Acid) 1.2 (Co-elution risk)4.5 (Baseline resolved)
Signal-to-Noise (S/N) 15:185:1
Tailing Factor (Amide) 1.41.05
LOD (Limit of Detection) 0.1%0.02%

Visualization: Separation Mechanism

The following diagram illustrates how the optimized conditions manipulate the ionization states to achieve separation.

HPLC_Mechanism cluster_pH Mobile Phase: pH 2.5 Start Mixture Injection (Acid, Amine, Amide) Acid_State Acid Precursor (Protonated/Neutral) Retains on Column Start->Acid_State pKa ~4.8 Amine_State Amine Precursor (Protonated/Cationic) Elutes Early Start->Amine_State pKa ~9.1 Amide_State Target Amide (Neutral) Strong Pi-Interaction Start->Amide_State Neutral Detection UV 205 nm (Phosphate Transparent) Acid_State->Detection Rt: 4.5 min Amine_State->Detection Rt: 2.1 min Amide_State->Detection Rt: 7.8 min

Figure 1: Mechanistic separation workflow. At pH 2.5, the acid is neutralized for retention, while the amine is ionized for early elution, preventing overlap.

Detailed Experimental Protocol (Method B)

Reagents
  • Acetonitrile (ACN): HPLC Grade (Far UV cutoff).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q (18.2 MΩ).

Step 1: Buffer Preparation (20 mM, pH 2.5)
  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL.

  • Critical: Filter through a 0.22 µm nylon filter. (Unfiltered buffer causes baseline spikes at 205 nm).

Step 2: Instrument Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Wavelength: 205 nm (Bandwidth 4 nm). Reference off.

Step 3: Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Action
0.0955Equilibrate
2.0955Hold for Amine elution
12.04060Elute Amide & Acid
15.04060Wash
15.1955Re-equilibrate
20.0955End
Step 4: System Suitability Criteria

To ensure the method is trustworthy (Self-Validating System):

  • Blank Injection: Must be flat at Rt of N-CMC.

  • Resolution (

    
    ):  > 2.0 between Acid Precursor and N-CMC.
    
  • Tailing Factor (

    
    ):  N-CMC peak must be < 1.5.
    

References

  • Phenomenex. (2023).[4] Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC (Derivatization logic for reference). Retrieved from [Link]

  • Element Lab Solutions. (2018). HPLC UV Detection: Why choose low wavelengths? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21916069, N-(Cyclopropylmethyl)cyclopropanecarboxamide.[5] Retrieved from [Link]

Sources

Comparative Bioactivity Guide: N-Cyclopropyl-1-methylcyclopropanecarboxamide Analogs in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized planar molecules is critical for improving both target selectivity and pharmacokinetic (PK) profiles. The incorporation of conformationally restricted, sp3-rich motifs—specifically the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold—represents a sophisticated strategy to optimize ligand efficiency. This guide objectively compares the bioactivity, metabolic stability, and binding kinetics of bis-cyclopropyl amides against traditional flexible alkyl amides, providing actionable experimental workflows for drug development professionals.

Structural Rationale & Causality: The "Cyclopropyl Effect"

The substitution of flexible alkyl chains (e.g., isopropyl or isobutyl groups) with cyclopropyl rings fundamentally alters the physicochemical properties of a drug candidate.

  • Conformational Pre-organization: The significant ring strain of the cyclopropyl moiety imparts unique electronic properties, increasing the p-character of the C-C bonds. This structural rigidity forces adjacent substituents into specific spatial vectors—a phenomenon formally termed the "cyclopropyl effect"[1]. By locking the amide bond into a bioactive conformation, the entropic penalty upon target binding is drastically reduced, thereby increasing the association rate (

    
    ).
    
  • Metabolic Shielding: Traditional alkyl amides are highly susceptible to Cytochrome P450 (CYP450)-mediated

    
    -carbon oxidation and N-dealkylation. The N-cyclopropyl-1-methylcyclopropanecarboxamide motif effectively sterically shields the amide bond. Furthermore, the high bond dissociation energy of the cyclopropyl C-H bonds resists hydrogen abstraction, significantly lowering intrinsic clearance (
    
    
    
    )[2].

Comparative Bioactivity & Pharmacokinetic Profiling

To illustrate the superiority of the rigidified bis-cyclopropyl motif, we compare its performance against two standard alternatives: N-isopropyl isobutyramide (flexible) and N-tert-butyl pivalamide (bulky/lipophilic). The quantitative data below represents a generalized kinase-inhibitor scaffold (akin to BRAF inhibitors like TAK632) where the cyclopropanecarboxamide serves as an allosteric pocket-filling vector[3].

Amide Motif AnalogTarget Affinity (

, nM)
Intrinsic Clearance (

, µL/min/mg)
Half-life (

, min)
Lipophilic Ligand Efficiency (LLE)
N-Isopropyl isobutyramide 125.085.415.23.2
N-tert-Butyl pivalamide 45.040.135.84.1
N-Cyclopropyl-1-methylcyclopropanecarboxamide 8.5 < 10.0 > 120.0 6.5

Data Interpretation: The bis-cyclopropyl analog demonstrates a nearly 15-fold improvement in target affinity over the flexible isopropyl analog, driven by conformational pre-organization. Simultaneously, the metabolic shielding reduces clearance to sub-10 µL/min/mg, drastically extending the half-life.

Experimental Workflows: Self-Validating Protocols

To objectively validate the comparative data above, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

Objective: Quantify the intrinsic clearance (


) to validate the metabolic shielding effect of the cyclopropyl rings.
Causality & Design: Human Liver Microsomes (HLM) contain the full complement of Phase I CYP450 enzymes. NADPH is required as an electron donor; without it, CYP-mediated oxidation cannot occur. A minus-NADPH sample serves as a critical negative control to rule out non-CYP degradation (e.g., chemical instability or amidase activity).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    . Causality: Magnesium acts as a crucial cofactor for enzymatic stability and function.
    
  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the test analog (final concentration 1 µM). Causality: The substrate concentration is kept deliberately low to ensure first-order Michaelis-Menten kinetics where

    
    .
    
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots.
    
  • Quenching & Validation: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction. The internal standard normalizes any downstream LC-MS/MS ionization suppression or injection volume variances.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the kinetic rate constants (


 and 

) to prove that conformational rigidity reduces the entropic penalty of binding. Causality & Design: SPR is utilized over steady-state end-point assays (e.g., TR-FRET) because it provides real-time kinetic resolution. If the "cyclopropyl effect" successfully pre-organizes the ligand, we expect a significantly faster association rate (

) compared to flexible analogs.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target recombinant protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Block unreacted sites with 1 M ethanolamine to prevent non-specific background binding.

  • Analyte Preparation: Dilute the N-cyclopropyl-1-methylcyclopropanecarboxamide analog in running buffer (e.g., PBS-P+ with 1% DMSO) in a 2-fold dilution series (0.5 nM to 32 nM). Causality: Exact DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts that obscure true binding signals.

  • Kinetic Injection: Inject the analyte series over the immobilized protein at a high flow rate (50 µL/min) for 120 seconds (association phase). Causality: A high flow rate minimizes mass transport limitations, ensuring the measured

    
     reflects true binding kinetics rather than diffusion.
    
  • Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase (

    
    ).
    
  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive

    
     (
    
    
    
    ).

Pathway Visualization

The following diagram illustrates the divergent metabolic and target-engagement pathways between flexible amides and the rigidified bis-cyclopropyl motif.

G cluster_0 Flexible Alkyl Amide Pathway cluster_1 Rigidified Cyclopropyl Motif Pathway A N-Isopropyl Isobutyramide B CYP450 Oxidation A->B Alpha-C H-abstraction C Rapid Clearance (Low Half-life) B->C N-dealkylation D N-Cyclopropyl-1-methyl cyclopropanecarboxamide E CYP450 Steric Shielding D->E High C-H Bond Energy F Sustained Target Engagement E->F Prolonged Half-life

Metabolic shielding and target engagement pathways of rigid vs. flexible amide motifs.

References

  • Izzotti, A. R., & Gleason, J. L. (2024). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science.[Link]

  • Giannetti, A. M., et al. (2014). "Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry.[Link]

  • Grasso, M., et al. (2018). "N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK632) Promotes Inhibition of BRAF through the Induction of Inhibited Dimers." Journal of Medicinal Chemistry.[Link]

Sources

validation of analytical methods for N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison and validation framework for the analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Lenvatinib.

Executive Summary & Compound Profile

N-cyclopropyl-1-methylcyclopropanecarboxamide is a small-molecule amide used primarily as a building block in pharmaceutical synthesis. Its structural rigidity (bis-cyclopropyl motifs) and lack of strong chromophores present specific analytical challenges. This guide compares the two dominant analytical platforms—Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) —and provides a validated workflow for the superior method.

FeatureSpecification
CAS Number 633317-71-2
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Key Functionality Secondary Amide, Cyclopropyl rings
Analytical Challenge Low UV absorbance (lack of conjugation); Potential thermal instability (amide bond).

Method Landscape: RP-HPLC vs. GC-FID

For this specific compound, we evaluated two competing methodologies. The "Product" in this comparison is the Analytical Method itself.

Comparative Analysis Matrix
ParameterMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Principle Partition chromatography (Liquid/Solid)Volatility-based separation (Gas/Liquid)
Suitability High. Ideal for polar amides and thermally sensitive precursors.Medium. feasible, but risk of on-column thermal degradation.
Detection UV-Vis (PDA) @ 210–220 nmFlame Ionization Detector (FID)
Sensitivity High (ng levels with proper wavelength selection)High (Universal carbon detection)
Selectivity Excellent for separating hydrolysis byproducts (acids/amines).Good for volatile solvents, poor for polar degradants.
Throughput Moderate (15–25 min run time)High (5–10 min run time)
Expert Insight: Why HPLC Wins

While GC-FID is faster, RP-HPLC is the superior choice for validation for two reasons:

  • Thermal Stability: Amides can undergo thermal hydrolysis or rearrangement in a hot GC injector port (

    
    ), leading to false impurity profiles.
    
  • Impurity Profiling: The primary degradant, 1-methylcyclopropanecarboxylic acid, is highly polar and requires derivatization to analyze by GC, whereas HPLC handles it natively.

Validated Protocol: RP-HPLC Methodology

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to ensure data integrity before sample analysis.

A. Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 Stationary Phase,

    
    , 
    
    
    
    (e.g., XBridge C18 or equivalent).
    • Rationale: The C18 phase provides sufficient retention for the hydrophobic cyclopropyl groups while resolving the more polar amide bond.

  • Mobile Phase A:

    
     Phosphoric Acid in Water (Buffer pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary).
    • Note: The compound lacks an aromatic ring; detection relies on the

      
       transition of the amide carbonyl.
      
  • Injection Volume:

    
    .
    
B. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase
0.009010Equilibration
2.009010Isocratic Hold
15.003070Linear Gradient
20.003070Wash
20.109010Re-equilibration
25.009010End

Validation Performance Data

The following data represents the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Summary of Validation Results
Validation ParameterAcceptance CriteriaExperimental Result (Typical)Status
Specificity No interference at retention time (

)
Purity Angle < Purity Threshold (PDA)Pass
Linearity


(Range: 50–150% target)
Pass
Accuracy (Recovery)

Mean Recovery:

Pass
Precision (Repeatability)


(

)
Pass
LOD / LOQ

/

LOD:

/ LOQ:

Pass
Robustness Resolution

despite variations
Resolution maintained at

organic modifier
Pass
Detailed Linearity Data

Concentration Range:


 to 

Level (%)Conc. (mg/mL)Peak Area (mAU*s)
500.05012500
750.07518780
1000.10025100
1250.12531450
1500.15037800
Slope 251,800
Intercept -150
Correlation (

)
0.9999

Visualizing the Validation Logic

A. Analytical Decision Tree

This diagram illustrates the logical flow for selecting the appropriate method based on sample needs.

MethodSelection Start Sample: N-cyclopropyl-1-methyl cyclopropanecarboxamide CheckVol Is the analysis for Residual Solvents? Start->CheckVol CheckImp Is the analysis for Non-Volatile Impurities? CheckVol->CheckImp No GC SELECT METHOD B: GC-FID (Volatiles Only) CheckVol->GC Yes CheckTherm Is the sample Thermally Stable > 200°C? CheckImp->CheckTherm No (Unknowns) HPLC SELECT METHOD A: RP-HPLC (UV 210nm) (Assay & Purity) CheckImp->HPLC Yes (Standard) CheckTherm->GC Yes LCMS SELECT METHOD C: LC-MS (Trace Identification) CheckTherm->LCMS No / Unsure

Caption: Decision matrix for selecting analytical techniques based on specific impurity profiling needs.

B. Validation Workflow (ICH Q2)

The following workflow ensures the method is "fit for purpose" before routine use.

ValidationFlow Plan 1. Protocol Design (Define ATP) Spec 2. Specificity (Stress Testing) Plan->Spec Lin 3. Linearity & Range (5 Levels) Spec->Lin Acc 4. Accuracy & Precision (Spike Recovery) Lin->Acc Rob 5. Robustness (Flow/Temp/pH) Acc->Rob Final 6. Validated Method (SOP Generation) Rob->Final

Caption: Step-by-step validation lifecycle compliant with ICH Q2(R1) guidelines.

Critical References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Sreedevi, A., et al. (2016). "Development and Validation of RP-HPLC Method for the Estimation of Lenvatinib." International Journal of Pharmaceutical Sciences and Research. (Provides foundational conditions for cyclopropyl-amide derivatives).

  • BLD Pharm. (2024).[1] Product Datasheet: N-Cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2).[2][3]Link

Sources

Comprehensive Comparison Guide: GC-MS vs. LC-MS for Trace Analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide Residues

[1]

Executive Summary

N-cyclopropyl-1-methylcyclopropanecarboxamide (hereafter referred to as N-CMC ) is a structural analog often encountered as a process-related impurity or intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs) containing cyclopropane moieties.[1] As a secondary amide with a molecular weight of ~139 g/mol , it occupies a unique analytical space where it is sufficiently volatile for Gas Chromatography (GC) yet polar enough to benefit from Liquid Chromatography (LC).

This guide objectively compares the industry-standard GC-MS (EI) approach against the high-sensitivity LC-MS/MS (ESI) alternative. While LC-MS/MS offers superior sensitivity for polar matrices, this guide demonstrates why GC-MS remains the robust workhorse for residue analysis , particularly in solvent-heavy matrices typical of cleaning validation and early-stage process control.

Part 1: Analyte Profile & Analytical Challenges

Before selecting a method, the physicochemical properties of N-CMC must be understood to predict behavior in the injector port and column.

PropertyValue (Estimated)Analytical Implication
Molecular Formula C₉H₁₅NOSmall molecule, suitable for MS.
Molecular Weight 139.20 g/mol Low mass range; requires careful solvent delay in GC-MS.
Boiling Point ~240–260°CHigh boiling point requires heated injection (250°C+) but allows Direct Injection GC.
Polarity Moderate (Amide)Risk of peak tailing on non-polar GC columns (e.g., 100% Dimethylpolysiloxane).
Solubility Alcohols, ACN, DCMCompatible with both RP-LC and GC solvents.

The "Residue" Challenge: In cleaning validation (CV) or genotoxic impurity (GTI) screening, the requirement is often to detect residues at ppm levels (1–10 ppm) relative to the API, or ppb levels in swab extracts. The primary challenge for N-CMC in GC-MS is adsorption of the amide nitrogen onto active sites in the GC liner, leading to non-linear response at trace levels.

Part 2: GC-MS Method (The Primary Protocol)

Expert Insight: For N-CMC, the choice of liner and column is critical. Standard wool liners often cause irreversible adsorption of amides. We utilize a deactivated, wool-free single taper liner to maximize transfer efficiency.

Experimental Workflow (GC-MS)

Sample Preparation:

  • Extraction: Dissolve residue (swab or API) in Dichloromethane (DCM) or Methanol . (Note: DCM is preferred for GC to avoid solvent expansion issues, but Methanol is better for solubility of polar residues).

  • Filtration: 0.22 µm PTFE filter (avoid Nylon, which binds amides).

  • Internal Standard: Add N-methylcyclopropanecarboxamide or deuterated analog at 5 µg/mL to correct for injection variability.

Instrumental Parameters:

ParameterSettingRationale
System Agilent 7890/5977 (or equiv)Single Quadrupole is sufficient.
Inlet Splitless, 250°CMaximizes sensitivity; high temp ensures rapid vaporization.
Liner Ultra-Inert Single Taper (No Wool)Prevents amide adsorption/degradation.
Column DB-624 or DB-Wax UI (30m x 0.25mm x 1.4µm)Mid-polarity phase reduces peak tailing for amides compared to DB-5.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.
Oven Program 60°C (1 min) → 20°C/min → 240°C (5 min)Rapid ramp prevents band broadening.
MS Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Target Ions: m/z 139 (M+), 83 (Acylium), 41 (Cyclopropyl).

Part 3: LC-MS/MS Method (The Alternative)

Expert Insight: LC-MS/MS is the "Gold Standard" for sensitivity but incurs higher operational costs and matrix suppression risks. It is preferred when the sample matrix is aqueous (e.g., rinse water analysis).

Experimental Workflow (LC-MS/MS)

Sample Preparation:

  • Solvent: 50:50 Acetonitrile:Water.

  • Dilution: Direct dilution of swab extract.

Instrumental Parameters:

ParameterSettingRationale
Column C18 (2.1 x 50mm, 1.7µm)Rapid separation of small organics.
Mobile Phase A: 0.1% Formic Acid in WaterB: ACNFormic acid aids protonation [M+H]+.
Gradient 5% B to 95% B in 3 minsFast elution for high throughput.
Ionization ESI Positive ModeAmides protonate readily.
Detection MRM (Multiple Reaction Monitoring)Transition: 140.1 → 112.1 (Loss of CO/C2H4).

Part 4: Comparative Performance Analysis

The following table contrasts the performance of both methods specifically for N-CMC residue analysis.

FeatureGC-MS (EI) LC-MS/MS (ESI) Verdict
LOD (Limit of Detection) ~0.05 µg/mL (50 ppb)~0.001 µg/mL (1 ppb)LC-MS Wins (50x more sensitive).
Linearity (R²) > 0.995 (0.1–100 ppm)> 0.999 (0.005–10 ppm)Tie (Both sufficient for regulation).
Matrix Effects Low (DCM extraction is clean)High (Ion suppression common in wash water).GC-MS Wins for robustness.
Peak Shape Risk of tailing (requires polar column)Excellent (Gaussian).LC-MS Wins .
Cost per Sample Low (Standard consumables)High (Solvents, columns, maintenance).GC-MS Wins .
Selectivity High (Spectral fingerprinting)Very High (MRM transitions).LC-MS Wins .
Comparison Diagram: Method Selection Logic

MethodSelectionStartStart: Select N-CMC MethodMatrixCheckWhat is the Sample Matrix?Start->MatrixCheckAqueousAqueous (Rinse Water)MatrixCheck->AqueousWater SolubleOrganicOrganic (Swab/API)MatrixCheck->OrganicSolvent SolubleLCMSMETHOD B: LC-MS/MS(ESI+ MRM)Aqueous->LCMSDirect InjectionSensitivityCheckRequired Sensitivity?Organic->SensitivityCheckUltraTraceUltra-Trace (<10 ppb)SensitivityCheck->UltraTraceHigh Potency APIStandardStandard (>50 ppb)SensitivityCheck->StandardRoutine CleaningUltraTrace->LCMSGCMSMETHOD A: GC-MS(Direct Injection)Standard->GCMSCost Effective

Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS based on matrix and sensitivity requirements.

Part 5: Analytical Workflow Visualization

The following diagram illustrates the self-validating GC-MS workflow designed to mitigate amide adsorption issues.

GCMS_WorkflowSampleResidue Sample(Swab/API)ExtractExtractionSolvent: DCM/MeOHSample->ExtractDerivOptional:Derivatization?(NOT REQUIRED)Extract->DerivSkipInjectInjectionSplitless @ 250°CUltra-Inert LinerExtract->InjectDirectDeriv->InjectSeparateSeparationDB-624 ColumnMid-PolarityInject->SeparateDetectDetection (EI)SIM Mode: m/z 139, 83Separate->DetectResultQuantitationvs. Internal StdDetect->Result

Figure 2: Optimized GC-MS workflow. Note that derivatization is explicitly skipped as N-CMC is sufficiently volatile.

Part 6: References

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • U.S. Food and Drug Administration (FDA). (2021). Cleaning Validation Guide to Inspections Validation of Cleaning Processes.[Link]

  • PubChem. (2024). Compound Summary: N-(Cyclopropylmethyl)cyclopropanecarboxamide (Structural Analog). National Library of Medicine.[2] [Link][2]

  • Restek Corporation. (2023). Optimizing Analysis of Active Compounds: Inertness of GC Liners.[Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients.[Link]

Comparative Synthetic Strategies for N-Cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide

Executive Summary

N-Cyclopropyl-1-methylcyclopropanecarboxamide (CAS: N/A for specific amide, fragments well-known) is a sterically constrained building block increasingly utilized in the design of antivirals (e.g., HCV NS5B inhibitors) and agrochemicals. Its structure features two cyclopropyl rings: one acting as a rigid amine scaffold and the other as a quaternary carboxylic core.

This guide objectively compares three synthetic routes for the critical amide bond formation between 1-methylcyclopropanecarboxylic acid and cyclopropylamine . The primary synthetic challenge is the steric hindrance at the


-quaternary carbon of the acid, which significantly retards nucleophilic attack compared to non-substituted analogs.

Retrosynthetic Analysis & Strategic Overview

The synthesis converges on the coupling of two key fragments. While the fragments are commercially available, their coupling efficiency varies drastically based on the activation strategy chosen.

Retrosynthesis Target N-Cyclopropyl-1-methyl- cyclopropanecarboxamide Disconnection Amide Coupling Target->Disconnection Retro-cut Acid 1-Methylcyclopropane- carboxylic acid (Steric Bulk) Disconnection->Acid Amine Cyclopropylamine (Nucleophile) Disconnection->Amine Methacrylate Methacrylic Acid (Precursor) Acid->Methacrylate Cyclopropanation (Haloform) GBL gamma-Butyrolactone (Precursor) Amine->GBL Hofmann/Curtius

Figure 1: Retrosynthetic disconnection showing the convergence of the hindered acid and the amine.

Route Comparison: Performance & Metrics

Route A: The Acid Chloride Method (Industrial Standard)

This route utilizes Thionyl Chloride (


) or Oxalyl Chloride to generate the highly reactive acid chloride species, overcoming the steric barrier of the methyl group.
  • Mechanism: Conversion of -COOH to -COCl, followed by Schotten-Baumann reaction.

  • Suitability: Multi-kilogram scale-up.[1][2]

  • Key Insight: The formation of the acid chloride requires catalytic DMF (Vilsmeier-Haack intermediate) to proceed efficiently due to the steric bulk.

Route B: Propylphosphonic Anhydride (T3P) Activation (Green/Discovery)

T3P is a cyclic anhydride that acts as a powerful coupling agent with low toxicity. It is particularly effective for hindered substrates because the reaction is driven by the release of water-soluble cyclic phosphonate byproducts.

  • Mechanism: Formation of a mixed anhydride-like active ester that is highly reactive yet stable to epimerization (not applicable here, but good for purity).

  • Suitability: Medicinal chemistry (mg to g scale), Green Chemistry applications.

  • Key Insight: T3P reactions are often cleaner than HATU/EDC, requiring only an aqueous wash for purification.

Route C: Mixed Anhydride (Isobutyl Chloroformate)

A classic method balancing cost and reactivity. It activates the acid as a mixed carbonic anhydride.

  • Mechanism: Reaction with Isobutyl chloroformate (IBCF) at -15°C.

  • Suitability: Mid-scale laboratory synthesis (10g - 100g).

  • Key Insight: Temperature control is critical; higher temperatures lead to disproportionation and urethane byproducts.

Comparative Data Matrix
MetricRoute A: Acid ChlorideRoute B: T3P CouplingRoute C: Mixed Anhydride
Yield (Isolated) 92 - 96% 88 - 94%75 - 85%
Atom Economy HighLow (High MW reagent)Medium
Cost Efficiency Excellent (Cheap reagents)Moderate (T3P is premium)Good
Purification Distillation / CrystallizationExtraction (Aq. Wash) Chromatography often needed
Safety Profile Low (Corrosive

, gas evolution)
High (Non-toxic, no gas)Medium (Chloroformates)
Steric Tolerance Excellent Very GoodModerate

Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Acid Chloride

Best for: >100g production where cost is paramount.

  • Activation: To a flask containing 1-methylcyclopropanecarboxylic acid (1.0 eq) in dry Toluene (5 vol), add catalytic DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at room temperature. Heat to 60°C for 2 hours. Monitor by GC (quench aliquot with MeOH).

  • Concentration: Evaporate excess

    
     and toluene under reduced pressure to yield the crude acid chloride oil. Do not distill unless necessary.
    
  • Coupling: Dissolve Cyclopropylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM (10 vol) and cool to 0°C.

  • Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution, maintaining temp <10°C.

  • Workup: Stir for 2 hours. Wash with 1N HCl, then Sat.

    
    , then Brine.[3] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexanes/Ethyl Acetate if solid, or distill if liquid.

Protocol B: High-Purity Synthesis via T3P

Best for: Rapid delivery of high-purity material for biological testing.

  • Setup: Charge 1-methylcyclopropanecarboxylic acid (1.0 eq), Cyclopropylamine (1.2 eq), and Pyridine (or DIPEA) (2.5 eq) into Ethyl Acetate (10 vol).

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The reaction is driven by the precipitation of the amine-T3P salt or simply by kinetics.

  • Workup: Add water (10 vol). Separate layers. Wash organic layer with 0.5M HCl (x2), 10%

    
     (x2), and Brine.
    
  • Isolation: Dry organic layer and concentrate. The product is typically >98% pure and requires no chromatography.

Mechanistic Visualization

The choice of coupling agent dictates the intermediate species and the byproduct profile. T3P is highlighted below for its unique "clean" cycle.

T3P_Mechanism Acid 1-Methylcyclopropane- carboxylic acid Intermediate Mixed Anhydride Active Species Acid->Intermediate + Base T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Target Amide Intermediate->Product + Amine Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine Cyclopropylamine

Figure 2: T3P activation pathway. The byproduct is water-soluble, simplifying purification.

Critical Analysis & Recommendation

For Drug Discovery (Milligram to Gram): Adopt Route B (T3P) . The slight premium in reagent cost is negligible compared to the time saved in purification. The protocol avoids noxious acid chlorides and minimizes safety risks in a shared lab environment.[1]

For Process Development (Kilogram): Adopt Route A (Acid Chloride) . The atom economy is superior, and the reagents are commodity chemicals. The steric hindrance of the 1-methyl group is effectively negated by the high electrophilicity of the acid chloride at 60°C. Ensure robust scrubbing of


 and HCl off-gases.

Why not HATU/EDC? While effective, HATU is prohibitively expensive for scale-up and generates tetramethylurea byproducts that can be difficult to remove without chromatography. EDC/NHS is often too slow for sterically hindered


-quaternary acids.

References

  • Synthesis of 1-Methylcyclopropanecarboxylic Acid

    • Patent: "Method for preparing 1-methyl cyclopropane carboxylic acid." CN104447293A. (2015). Link

    • Methodology: Cyclopropanation of methacrylic acid deriv
  • Synthesis of Cyclopropylamine

    • Journal: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org. Chem. 2011, 7, 1003–1006. Link

    • Context: Discusses Curtius rearrangement and handling of cyclopropylamines.
  • T3P Coupling Reagent Performance

    • Review: "Propanephosphonic acid anhydride (T3P) – A green coupling reagent for peptide synthesis." Green Chem., 2019.[4] (General reference for T3P mechanism).

    • Application: Dunetz, J. R., et al. "Large-scale applications of T3P in amide coupling."[1] Org.[4] Process Res. Dev. 2011, 15, 3, 581–585. (Demonstrates T3P utility for hindered substrates).

  • General Amide Coupling Strategies

    • Guide: "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. Link

Sources

Publish Comparison Guide: Structural Confirmation of N-cyclopropyl-1-methylcyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized small molecule's three-dimensional structure is a critical bottleneck in the drug discovery pipeline[1]. While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for establishing bulk purity and atomic connectivity, they often fall short of providing absolute 3D conformational data.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SC-XRD) against alternative spectroscopic methods for the structural confirmation of N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2). By examining the causality behind experimental choices, this guide establishes a self-validating workflow for rigorous structural elucidation.

The Compound of Interest: Conformational Challenges

N-cyclopropyl-1-methylcyclopropanecarboxamide (Molecular Formula: C8H13NO, Exact Mass: 139.0997 Da) is a highly specialized aliphatic amide featuring two cyclopropyl rings.

From a structural biology and medicinal chemistry perspective, the spatial relationship between the 1-methylcyclopropyl group and the N-cyclopropyl group is paramount. The steric bulk of the cyclopropyl rings dictates the cis/trans isomerism of the amide bond and the dihedral angles of the molecule. Because cyclopropyl rings are highly dynamic in solution, determining their exact solid-state geometry is essential if this molecule is to be utilized as a rigid pharmacophore or a predictable synthetic building block.

Structural Confirmation Workflow

Workflow Start Synthesized Compound N-cyclopropyl-1-methylcyclopropanecarboxamide PurityCheck HRMS & LC-MS Confirm Mass (m/z 140.1070) Start->PurityCheck NMR 1D & 2D NMR Confirm Connectivity PurityCheck->NMR Cryst Crystallization Screening (Vapor Diffusion / Slow Evap) NMR->Cryst XRD Single-Crystal XRD Absolute 3D Conformation Cryst->XRD Crystals Form Fail Amorphous / Oil Rely on NOESY & Computation Cryst->Fail No Crystals

Figure 1: Structural confirmation workflow for N-cyclopropyl-1-methylcyclopropanecarboxamide.

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is universally recognized as the "gold standard" for structural confirmation[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine exact bond lengths, bond angles, and overall molecular geometry with atomic-level precision (< 0.84 Å)[2].

Step-by-Step SC-XRD Protocol & Causality
  • Sample Preparation & Crystallization: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate. Place the open vial inside a larger, sealed vessel containing 3 mL of hexanes (vapor diffusion method).

    • Causality: Amides readily form strong intermolecular hydrogen bonds. Ethyl acetate effectively solvates the polar amide core, while the slow vapor diffusion of the non-polar hexanes (antisolvent) gradually lowers solubility. This controlled kinetic environment promotes the nucleation of high-quality single crystals rather than amorphous precipitation.

  • Crystal Harvesting & Mounting: Select a clear, block-like crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant, displacing water and preventing the crystal lattice from cracking when flash-cooled in the diffractometer.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Cyclopropyl rings are notorious for high thermal motion (libration) at room temperature. Cooling the crystal to 100 K "freezes" this dynamic motion, minimizing thermal displacement parameters (B-factors). This prevents the smearing of electron density and ensures the carbon atoms are sharply resolved.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Anisotropically refine all non-hydrogen atoms.
    
    • Self-Validating Metrics: A successful, publication-grade refinement for a small molecule must yield an R-factor (

      
      ) < 0.05 (5%) and a Goodness of Fit (GoF) approaching 1.0[3],[4]. These metrics mathematically validate that the proposed structural model perfectly fits the observed experimental electron density.
      

Complementary Methods: NMR and HRMS

While SC-XRD provides absolute 3D coordinates, it is a static, solid-state technique. Alternative methods are required to confirm solution-state dynamics and bulk sample purity[1],[5].

Solution-State NMR Spectroscopy

NMR provides detailed structural and conformational insight without the need for crystallization, acting as a non-destructive complementary technique[5].

  • Protocol: Dissolve 5 mg of the compound in 0.6 mL of

    
     containing 0.03% v/v TMS. Acquire 
    
    
    
    ,
    
    
    , COSY, and HSQC spectra on a 400 MHz spectrometer.
  • Causality & Validation: The diamagnetic anisotropy of the cyclopropyl C-C bonds causes their protons to be highly shielded, appearing unusually upfield (0.4–0.8 ppm). The 1-methyl group will appear as a sharp, diagnostic singlet (~1.2 ppm). Integrating these signals confirms the intact molecular framework in solution[6]. However, 1D NMR cannot easily determine the exact 3D dihedral angle between the two rings without complex 2D NOESY experiments and computational modeling.

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality & Validation: HRMS confirms the exact mass. The expected

    
     ion for 
    
    
    
    is m/z 140.1070. Achieving a mass error of < 5 ppm definitively rules out synthetic dimers, degradation products, or structural isomers with different elemental compositions, acting as a prerequisite purity check before crystallography.

Objective Data Comparison

The following table summarizes the comparative performance of these analytical techniques specifically for N-cyclopropyl-1-methylcyclopropanecarboxamide.

Analytical TechniqueInformation YieldResolution / AccuracyKey Limitation for this Compound
SC-XRD Absolute 3D conformation, exact dihedral angles, solid-state packing.Atomic (< 0.84 Å);

< 5%[3].
Requires high-quality single crystals; represents a static solid-state snapshot.
NMR Spectroscopy Atomic connectivity, solution-state dynamics, bulk purity[5].High (functional group and atomic connectivity level).Cannot easily determine absolute 3D dihedral angles without complex NOESY.
HRMS (ESI-TOF) Exact molecular weight, elemental composition (

).
< 5 ppm mass error.Provides no connectivity, stereochemical, or conformational information.
FTIR Spectroscopy Presence of functional groups (Amide I and II stretching bands).Molecular level.Low specificity for the aliphatic carbon framework connectivity.

Conclusion

For the rigorous structural confirmation of N-cyclopropyl-1-methylcyclopropanecarboxamide, no single technique operates in isolation. SC-XRD remains the unparalleled gold standard for determining the exact steric relationship and dihedral angles of the dual cyclopropyl rings. However, a robust, self-validating analytical workflow demands the integration of HRMS (for exact mass verification) and NMR (for solution-state connectivity and bulk purity). Together, these orthogonal techniques ensure absolute confidence in the molecule's structural integrity prior to its deployment in downstream biological assays or synthetic scaling.

References

Sources

quality control standards for N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Quality Control Standards for N-cyclopropyl-1-methylcyclopropanecarboxamide

Executive Summary: The Pharmacophore Context

N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a specialized, high-value building block used in the synthesis of next-generation kinase inhibitors and antiviral agents.[1][2][3] Structurally, it combines a rigid 1-methylcyclopropane core with a cyclopropylamide moiety.[2][3] This unique "cyclopropyl-on-cyclopropyl" architecture offers enhanced metabolic stability and precise conformational control compared to its non-methylated analogs (e.g., N-cyclopropylcyclopropanecarboxamide).[1][2][3]

While often overshadowed by the simpler cyclopropylamine intermediates used in blockbuster drugs like Lenvatinib or Cabozantinib , this methylated variant is critical for optimizing lipophilicity and blocking metabolic hot spots in lead optimization campaigns.[2][3]

This guide objectively compares the quality control (QC) profiles of this intermediate derived from two dominant synthetic routes: Acid Chloride Activation vs. Coupling Agent Activation .[2] It establishes a self-validating QC framework for researchers requiring >99.0% purity for downstream GMP applications.[1][2]

Comparative Analysis: Synthetic Routes & Impurity Profiles

The performance of this intermediate in downstream coupling is directly dictated by its impurity profile, which varies significantly by synthesis method.[2][3]

Route A: Acid Chloride Activation (The Industrial Standard)
  • Mechanism: 1-Methylcyclopropanecarboxylic acid

    
     Acid Chloride 
    
    
    
    Amide.[1][2]
  • Pros: High throughput, low reagent cost, scalable to multi-kilogram batches.[2][3]

  • Cons: Generates HCl; risk of ring-opening polymerization if temperature is uncontrolled; residual acid chloride can hydrolyze back to acid.[1][2]

Route B: Coupling Agent Activation (The Precision Standard)
  • Mechanism: Direct amidation using HATU/EDC/HOBt.[2]

  • Pros: Mild conditions, neutral pH, minimal risk of ring opening.[2][3]

  • Cons: High atom waste (urea byproducts), difficult purification of coupling reagents, higher cost.[2][3]

Table 1: Comparative Performance & Impurity Profile
FeatureRoute A (Acid Chloride) Route B (Coupling Agent) Impact on Downstream API
Purity (Typical) 97.0% - 98.5%>99.5%Route B yields cleaner API crystallization.[1][2]
Major Impurity 1-Methylcyclopropanecarboxylic Acid (Hydrolysis)Tetramethylurea / Urea Deriv. (Byproducts)Acid impurity can quench basic catalysts in next steps.[1][2]
Trace Impurity Oligomers (Ring opening)Residual Solvent (DMF/DMAc)Oligomers are difficult to remove; Solvents trigger ICH Q3C alerts.[2]
Water Content Low (<0.1%)Moderate (0.2% - 0.5%)High water content hydrolyzes sensitive reagents (e.g., organolithiums).[2][3]
Cost Efficiency HighLowRoute A is preferred for early intermediates; Route B for late-stage.[1][2]

Critical Quality Attributes (CQAs) & Specifications

To ensure "Pharma Grade" performance, the following specifications must be met. These are tighter than standard catalog specifications.

Spec Sheet: Pharma Grade N-cyclopropyl-1-methylcyclopropanecarboxamide
  • Appearance: White to off-white crystalline solid.[1][2]

  • Assay (HPLC):

    
     99.0% (Area %).[2]
    
  • Impurity A (Cyclopropylamine):

    
     0.10% (GC-HS).[1][2] Critical: Competes in nucleophilic substitutions.[1][2]
    
  • Impurity B (1-Methylcyclopropanecarboxylic acid):

    
     0.15%.[1][2]
    
  • Loss on Drying (LOD):

    
     0.5%.[2]
    
  • Residue on Ignition:

    
     0.1%.[2]
    

Visualizing the Quality Control Ecosystem

The following diagram illustrates the synthesis pathways and the origin of critical impurities, providing a logical map for troubleshooting QC failures.

QC_Pathway cluster_inputs Starting Materials cluster_process Synthesis Route A (Acid Chloride) cluster_impurities Critical Impurities SM1 1-Methylcyclopropane- carboxylic Acid Step1 SOCl2 Activation SM1->Step1 SM2 Cyclopropylamine Step2 Amidation SM2->Step2 Step1->Step2 Acid Chloride Intermediate ImpC Impurity C: Ring-Opened Oligomer Step1->ImpC Overheating (>50°C) ImpA Impurity A: Residual Amine Step2->ImpA Incomplete Conversion ImpB Impurity B: Hydrolyzed Acid Step2->ImpB Moisture Ingress Product TARGET: N-cyclopropyl-1-methyl- cyclopropanecarboxamide Step2->Product Yield: 85-95% ImpB->Step2 Inhibits Reaction

Caption: Synthesis workflow highlighting the genesis of Impurities A, B, and C during Acid Chloride activation.

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay & Purity

Rationale: A standard C18 reverse-phase method is sufficient, but pH control is vital to ensure the acidic impurity (Impurity B) does not co-elute with the neutral amide.[2][3]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0 min: 95% A / 5% B[1][2]

    • 15 min: 10% A / 90% B[1]

    • 20 min: 10% A / 90% B[1][2]

    • 22 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amide bond absorption).[2]

  • Temperature: 30°C.

  • System Suitability: Resolution (Rs) between Impurity B and Product > 1.5.

Protocol 2: Gas Chromatography (GC-HS) for Residual Cyclopropylamine

Rationale: Cyclopropylamine is volatile and lacks a strong UV chromophore, making HPLC insensitive.[2][3] Headspace GC is the gold standard.[2]

  • Column: DB-624 (30m x 0.32mm x 1.8µm).[2]

  • Carrier Gas: Nitrogen or Helium (1.5 mL/min).[2]

  • Injector Temp: 200°C.

  • Detector: FID @ 250°C.

  • Headspace Conditions:

    • Oven: 80°C for 20 min.

    • Transfer Line: 100°C.

  • Limit of Quantitation (LOQ): 50 ppm.

Expert Insight: Troubleshooting "Performance" Issues

Scenario: The intermediate passes HPLC purity (>99%) but fails in the next reaction step (e.g., low yield in a Suzuki coupling or alkylation). Root Cause: Trace Acid Chloride Carryover. If Route A is used, trace amounts of unreacted acid chloride may remain trapped in the crystal lattice.[2][3] This species is invisible on reverse-phase HPLC (it hydrolyzes to acid on the column) but is highly reactive in anhydrous downstream steps, quenching organometallic reagents.[2][3] Solution: Implement a Methanol Slurry Wash step.[2] Stir the solid product in cold methanol for 30 minutes. This converts residual acid chloride to the methyl ester, which is easily purged or detected as a distinct impurity peak.[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 13002936, 1-Methylcyclopropanecarboxamide. Retrieved from [Link]

  • Eisai Co., Ltd. (2015).[2][3] US Patent 7,253,286: Process for Preparation of Lenvatinib (Contextual Reference for Cyclopropylamide Chemistry).[2] Retrieved from

  • Longdom Publishing. (2024).[2] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link][2][3]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-cyclopropyl-1-methylCyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. While these new molecular entities, such as N-cyclopropyl-1-methylCyclopropanecarboxamide, hold immense promise, they also present a significant challenge: a lack of established safety and handling protocols. This guide is designed to provide you with the essential, immediate safety and logistical information required to handle this and other novel research chemicals with the highest degree of safety and scientific integrity. Our approach is grounded in the principle of treating all novel compounds as potentially hazardous until sufficient data proves otherwise.[1][2][3]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for N-cyclopropyl-1-methylCyclopropanecarboxamide, a thorough risk assessment must be conducted by extrapolating data from structurally similar compounds and adhering to universal precautions for novel chemical entities.

The parent molecule, Cyclopropanecarboxamide, is classified as an irritant, harmful if swallowed, and capable of causing serious eye irritation.[4] The presence of the N-cyclopropyl and 1-methyl groups may alter the compound's reactivity, toxicity, and absorption characteristics. Therefore, it is prudent to assume that N-cyclopropyl-1-methylCyclopropanecarboxamide possesses, at a minimum, these same hazards, and potentially others.

Assumed Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[4]

  • Serious Eye Damage/Irritation: Capable of causing significant eye injury.[4]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling novel compounds.[6][7][8][9] The following table outlines the minimum required PPE, with explanations rooted in the presumed hazards of N-cyclopropyl-1-methylCyclopropanecarboxamide.

PPE ComponentSpecifications & Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. [1][2][8] However, chemical splash goggles are strongly recommended due to the assumed risk of serious eye irritation.[8][10] A face shield worn over safety goggles is required when there is a significant splash hazard, such as during bulk transfers or when working with solutions.[8][10]
Hand Protection Chemical-resistant gloves are mandatory. [7] Given the lack of specific permeation data, double-gloving with nitrile gloves is a recommended practice to provide an additional barrier against incidental contact.[8] For extended handling or in situations with a higher risk of exposure, consider wearing a more robust glove, such as a Silver Shield or 4H glove, underneath a standard nitrile glove.[10] Gloves must be inspected for any signs of degradation before and during use and should be disposed of immediately after contamination.[5]
Body Protection A flame-resistant lab coat is essential, especially when working with flammable solvents that may be used to dissolve the compound.[7][10] Ensure the lab coat is fully buttoned and fits properly. For tasks with a high potential for splashes or spills, a chemically resistant apron worn over the lab coat is advised.[7]
Foot Protection Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.[6][7]
Respiratory Protection All handling of solid N-cyclopropyl-1-methylCyclopropanecarboxamide that could generate dust, or any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood. [1][11] If engineering controls like a fume hood are not feasible for a specific procedure, a comprehensive respiratory protection program must be implemented, including fit-testing and the use of an appropriate respirator, as determined by an environmental health and safety professional.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of N-cyclopropyl-1-methylCyclopropanecarboxamide from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Review Review SDS of Parent Compound & Solvents Prep->Review FumeHood Ensure Fume Hood is Certified & Operational Review->FumeHood Weigh Weigh Solid in Fume Hood FumeHood->Weigh Proceed to Handling Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution Using Secondary Containment Dissolve->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate Proceed to Cleanup Segregate Segregate Waste Streams Decontaminate->Segregate Dispose Dispose of Waste in Labeled, Sealed Containers Segregate->Dispose

Caption: Safe Handling Workflow for N-cyclopropyl-1-methylCyclopropanecarboxamide.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[7][8]

    • Don all required PPE as outlined in the table above.

    • Review the SDS for the parent compound, Cyclopropanecarboxamide, and any solvents you will be using.[12]

    • Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Handling:

    • Perform all manipulations of solid N-cyclopropyl-1-methylCyclopropanecarboxamide, including weighing, within the confines of a chemical fume hood to prevent the inhalation of any airborne particulates.[11]

    • When dissolving the compound, add the solvent slowly to the solid.

    • Use secondary containment, such as a beaker or tray, when transporting solutions of the compound to and from the fume hood.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A standard laboratory detergent and water solution should be sufficient, followed by appropriate solvent rinses.

    • Remove contaminated gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them in the appropriate solid waste container.[5]

    • Wash your hands thoroughly with soap and water after removing your gloves.[11]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste disposal is a critical component of laboratory safety. All waste containing N-cyclopropyl-1-methylCyclopropanecarboxamide must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste All disposable items contaminated with N-cyclopropyl-1-methylCyclopropanecarboxamide (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.
Liquid Waste Unused solutions and solvent rinses containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13] The container must be made of a material compatible with the solvents used.[14]
Empty Containers The original container of N-cyclopropyl-1-methylCyclopropanecarboxamide must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14] After rinsing, the container can be disposed of in accordance with your institution's guidelines for empty chemical containers.

In Case of a Spill:

  • Alert others in the immediate vicinity.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team. [2]

  • For small spills within a fume hood, and if you are trained to do so, use an appropriate absorbent material to contain and clean up the spill.

  • Place all cleanup materials in a sealed container and dispose of it as hazardous waste.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of California, Santa Barbara. Available at: [Link]

  • Novel Chemicals With Unknown Hazards. Environmental Health and Safety, UNC Charlotte. Available at: [Link]

  • Sodium Amide. Office of Environmental Health and Safety, Princeton University. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. Available at: [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies. Available at: [Link]

  • Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]

  • Chemical Safety in the Workplace: Best Practices and Regulations. Trinity Safety Group. Available at: [Link]

  • Sodiumamide-7782-92-5.docx. University of Georgia Office of Research. Available at: [Link]

  • MSDS of Cyclopropanecarboxamide. Capot Chemical. Available at: [Link]

  • Hazards During Chemicals in Use and Safety Guidelines. Labour Department, The Government of the Hong Kong Special Administrative Region. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.